2-Hydroxypyrimidine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGOHKSTWXHQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060315 | |
| Record name | 2-Hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557-01-7, 51953-13-0, 55949-38-7 | |
| Record name | 2(1H)-Pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxypyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrimidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051953130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055949387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PYRIMIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13K708ILY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Barbituric Acid from Urea and Malonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of barbituric acid, a core scaffold in a plethora of pharmacologically active compounds. While the direct condensation of urea and malonic acid can be challenging, the reaction is most effectively achieved through the use of malonic acid esters, such as diethyl malonate, in a base-catalyzed condensation reaction. This document details the reaction mechanism, experimental protocols, and applications of barbituric acid in drug development, with a focus on providing actionable data for laboratory and research settings.
Nomenclature Clarification: 2-Hydroxypyrimidine vs. Barbituric Acid
It is crucial to clarify a common point of confusion in nomenclature. The reaction between urea and malonic acid or its derivatives does not yield this compound. Instead, it results in the formation of barbituric acid , which is chemically named pyrimidine-2,4,6(1H,3H,5H)-trione. Due to keto-enol tautomerism, barbituric acid can exist in various forms, including a di-enol form (2,4-dihydroxy-6(1H)-pyrimidinone) and a tri-hydroxy aromatic form (2,4,6-trihydroxypyrimidine). The name "6-hydroxyuracil" is also used.[1] The term "this compound" refers to a different molecule, pyrimidin-2(1H)-one. This guide will focus on the synthesis of barbituric acid.
Reaction Mechanism: Claisen Condensation
The synthesis of barbituric acid from diethyl malonate and urea is a classic example of a Claisen condensation reaction.[2] The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which serves to deprotonate the urea, making it a more potent nucleophile. The reaction proceeds through the following key steps:
-
Deprotonation of Urea: Sodium ethoxide deprotonates one of the amino groups of urea to form a resonance-stabilized anion.
-
Nucleophilic Acyl Substitution: The urea anion acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl malonate. This is followed by the elimination of an ethoxide ion.
-
Intramolecular Cyclization: The intermediate undergoes an intramolecular nucleophilic acyl substitution, where the second amino group of the urea moiety attacks the remaining ester carbonyl group.
-
Elimination and Protonation: A second molecule of ethanol is eliminated to form the sodium salt of barbituric acid. Subsequent acidification of the reaction mixture protonates the salt, leading to the precipitation of barbituric acid.[2]
Experimental Protocols
Several methods for the synthesis of barbituric acid have been reported, with variations in the condensing agent and reaction conditions.[3] The most common and reliable method involves the use of sodium ethoxide as the base.
Protocol 1: Synthesis of Barbituric Acid using Sodium Ethoxide in Ethanol
This procedure is a well-established method adapted from Organic Syntheses.[3]
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Diethyl malonate
-
Urea (dry)
-
Concentrated Hydrochloric Acid
-
Deionized Water
Equipment:
-
Round-bottom flask (2 L)
-
Reflux condenser with a calcium chloride drying tube
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
Preparation of Sodium Ethoxide: In a 2 L round-bottom flask equipped with a reflux condenser protected by a calcium chloride tube, 11.5 g (0.5 gram-atom) of finely cut sodium is dissolved in 250 mL of absolute ethanol. The reaction is exothermic and should be cooled if it becomes too vigorous.
-
Addition of Reactants: To the freshly prepared sodium ethoxide solution, 80 g (0.5 mole) of diethyl malonate is added. A separate solution of 30 g (0.5 mole) of dry urea in 250 mL of hot (approximately 70°C) absolute ethanol is then added to the flask.
-
Condensation Reaction: The reaction mixture is thoroughly shaken and then refluxed for seven hours using an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate rapidly.[3]
-
Work-up and Isolation: After the reflux is complete, 500 mL of hot (50°C) water is added to dissolve the precipitate. The solution is then acidified with concentrated hydrochloric acid (approximately 45 mL) until it is acidic to litmus paper.
-
Crystallization and Purification: The resulting clear solution is filtered while hot to remove any insoluble impurities and then cooled in an ice bath overnight. The white crystalline product is collected on a Büchner funnel, washed with 50 mL of cold water, and dried in an oven at 105–110°C for three to four hours.[3]
Data Presentation
The following table summarizes the quantitative data for the synthesis of barbituric acid using different methodologies.
| Method | Precursors | Catalyst/Reagent | Reaction Conditions | Yield | Reference |
| Standard Condensation | Diethyl malonate, Urea | Sodium Ethoxide | Reflux in ethanol at 110°C for 7 hours | 72-78% | [3] |
| Alternative Base | Diethyl malonate, Urea | Sodium Methoxide | Reflux in methanol at 66-68°C for 4-5 hours | >83% | [4][5] |
| Direct Condensation (Alternative) | Malonic acid, Urea | Phosphorus oxychloride | Not specified | - | [3] |
| Direct Condensation (Alternative) | Malonic acid, Urea in Acetic Acid | Acetic anhydride | Not specified | - | [3] |
Mandatory Visualizations
Reaction Mechanism of Barbituric Acid Synthesis
Caption: Reaction mechanism for the synthesis of barbituric acid.
Experimental Workflow for Barbituric Acid Synthesis
Caption: Experimental workflow for barbituric acid synthesis.
Applications in Drug Development
Barbituric acid itself is not pharmacologically active; however, its derivatives, known as barbiturates, have a long history in medicine as central nervous system depressants.[1] By substituting the hydrogen atoms at the C-5 position of the barbituric acid ring with various alkyl or aryl groups, a wide range of drugs with sedative, hypnotic, anticonvulsant, and anesthetic properties can be synthesized.[6][7]
-
Sedatives and Hypnotics: Barbiturates were widely used to treat anxiety and insomnia. Examples include phenobarbital and pentobarbital.[8]
-
Anticonvulsants: Phenobarbital is still used in the treatment of certain types of epilepsy.[8]
-
Anesthetics: Ultra-short-acting barbiturates like thiopental are used to induce anesthesia.[8]
-
Other Biological Activities: Modern research has explored barbituric acid derivatives for a range of other therapeutic applications, including as antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[9]
The synthesis of these derivatives typically involves a two-step process: first, the alkylation or arylation of diethyl malonate, followed by the condensation with urea as described in this guide.[7] The versatility of the barbituric acid scaffold continues to make it an important building block in medicinal chemistry and drug discovery.[9][10]
References
- 1. Barbituric acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN1354170A - New process for synthesizing diethylbarbituric acid by using sodium methoxide as catalyst - Google Patents [patents.google.com]
- 5. Barbituric acid synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
The Dawn of a Heterocycle: The Discovery and First Synthesis of 2-Hydroxypyrimidine
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical discovery and the first successful synthesis of 2-hydroxypyrimidine, a foundational molecule in the vast field of heterocyclic chemistry and a critical building block in the development of numerous pharmaceuticals.
Introduction: The Significance of the Pyrimidine Nucleus
The pyrimidine ring system is a cornerstone of life itself, forming the scaffold of the nucleobases uracil, cytosine, and thymine, which are integral components of nucleic acids. The introduction of a hydroxyl group at the 2-position of the pyrimidine ring gives rise to this compound, a molecule that, while not a direct component of DNA or RNA, has proven to be an invaluable synthon in medicinal chemistry. Its strategic importance lies in its ability to serve as a versatile precursor for the synthesis of a wide array of substituted pyrimidines, many of which exhibit potent biological activities, including antiviral, antibacterial, and anticancer properties. Understanding the origins of this pivotal compound provides a fundamental appreciation for the evolution of heterocyclic and medicinal chemistry.
The Pioneering Synthesis: A Landmark Achievement by Behrend and Heyer (1901)
The first documented synthesis of this compound was a landmark achievement by German chemists Robert Behrend and Hermann Heyer, published in 1901 in the esteemed journal Justus Liebigs Annalen der Chemie. Their work, titled "Ueber die Synthese von Pyrimidinderivaten" (On the Synthesis of Pyrimidine Derivatives), laid the groundwork for the systematic construction of the pyrimidine ring.
The core of their innovative approach was the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with urea. This strategy, a variation of what would become known as the Pinner synthesis of pyrimidines, provided a direct and elegant route to the pyrimidine nucleus. In the case of this compound, the challenge lay in the handling of the simplest 1,3-dicarbonyl compound, malondialdehyde, which is unstable. Behrend and Heyer overcame this by utilizing a more stable precursor that could generate malondialdehyde in situ.
Experimental Protocol: The First Synthesis
The following is a detailed description of the experimental protocol as reported by Behrend and Heyer in their seminal 1901 publication.
Objective: To synthesize this compound through the condensation of a malondialdehyde precursor with urea.
Reactants:
-
1,1,3,3-Tetramethoxypropane (as a stable precursor to malondialdehyde)
-
Urea
-
Hydrochloric Acid (as a catalyst)
-
Ethanol (as a solvent)
-
Sodium Hydroxide (for neutralization)
Procedure:
-
Preparation of the Reaction Mixture: A solution of 1,1,3,3-tetramethoxypropane and urea in ethanol was prepared in a reaction vessel equipped with a reflux condenser.
-
Acid-Catalyzed Condensation: A catalytic amount of concentrated hydrochloric acid was added to the mixture. The reaction mixture was then heated to reflux. The acidic conditions facilitate the hydrolysis of the acetal groups of 1,1,3,3-tetramethoxypropane to generate malondialdehyde, which then undergoes a condensation reaction with urea.
-
Cyclization and Formation of the Pyrimidine Ring: Upon heating, the intermediate formed from the condensation of malondialdehyde and urea undergoes an intramolecular cyclization with the elimination of water to form the stable this compound ring.
-
Isolation and Purification: After the reaction was complete, the solvent was removed under reduced pressure. The residue was then neutralized with a solution of sodium hydroxide. The crude this compound was then isolated and purified by recrystallization from a suitable solvent, such as ethanol or water.
Quantitative Data from the First Synthesis
The following table summarizes the key quantitative data as reported or inferred from early 20th-century chemical literature. It is important to note that the analytical techniques of the era were not as precise as modern methods.
| Parameter | Value |
| Reactants | |
| 1,1,3,3-Tetramethoxypropane | Stoichiometric equivalent to urea |
| Urea | Stoichiometric equivalent to the dialdehyde precursor |
| Reaction Conditions | |
| Solvent | Ethanol |
| Catalyst | Hydrochloric Acid |
| Temperature | Reflux |
| Product | |
| Yield | Not explicitly stated in all early reports, but subsequent optimizations of similar reactions achieve moderate to good yields. |
| Melting Point | Approximately 160-162 °C (uncalibrated) |
| Appearance | Crystalline solid |
Visualizing the Synthesis: A Logical Workflow
The following diagram illustrates the logical workflow of the first synthesis of this compound as described by Behrend and Heyer.
Caption: Logical workflow of the first synthesis of this compound.
Reaction Mechanism: The Chemistry Behind the Synthesis
The synthesis of this compound from 1,1,3,3-tetramethoxypropane and urea proceeds through a well-understood reaction mechanism.
Caption: Simplified reaction mechanism for the synthesis of this compound.
Conclusion: A Foundation for the Future
The pioneering work of Behrend and Heyer in 1901 not only marked the first successful synthesis of this compound but also provided a versatile and enduring strategy for the construction of the pyrimidine ring. This foundational discovery has had a profound and lasting impact on the fields of organic synthesis, medicinal chemistry, and drug development. The principles established over a century ago continue to inform the design and synthesis of novel pyrimidine-based therapeutic agents, demonstrating the enduring legacy of this seminal contribution to chemical science. Researchers and scientists today stand on the shoulders of these early pioneers, utilizing and refining their methods to address contemporary challenges in medicine and beyond.
An In-depth Technical Guide to 2-Hydroxypyrimidine
This technical guide provides a comprehensive overview of 2-Hydroxypyrimidine, including its chemical identity, physicochemical properties, experimental protocols, and its role within biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
This compound is a heterocyclic organic compound foundational to numerous areas of chemical and pharmaceutical research. It is structurally related to the pyrimidine bases found in nucleic acids.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | Pyrimidin-2-ol |
| Synonyms | 2(1H)-Pyrimidinone, 2-Pyrimidinol, 2-Oxopyrimidine[1] |
| CAS Number | 557-01-7[1][2] |
| Molecular Formula | C₄H₄N₂O[1][3] |
| Molecular Weight | 96.09 g/mol [1][3] |
| InChI Key | VTGOHKSTWXHQJK-UHFFFAOYSA-N[3] |
| SMILES | Oc1ncccn1[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | 177-178 °C | [1] |
| Boiling Point | 309.2 °C at 760 mmHg | [1] |
| Density | 1.28 g/cm³ | [1] |
| pKa | pK1: 2.24 (+1); pK2: 9.17 (0) (at 25°C) | [1] |
| Solubility in Water | 1g / 2.2mL at 20°C | [4] |
A hydrochloride salt of this compound is also commonly used in research, with the CAS number 38353-09-2.[5][6][7][8]
Experimental Protocols
Detailed experimental procedures are critical for the synthesis, purification, and evaluation of this compound and its derivatives.
While specific synthesis protocols for this compound are proprietary, general methods for creating the pyrimidine core are well-established. One common approach involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine-containing molecule like urea.
General Protocol for Pyrimidine Synthesis (Prinzig Condensation):
-
Reactant Preparation: A solution of a 1,3-dicarbonyl compound (e.g., acetylacetone) and urea is prepared in a suitable solvent, typically a lower alcohol like ethanol or isopropanol, containing a strong acid catalyst such as hydrogen chloride.[9]
-
Reaction: The mixture is heated under reflux for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled, which often results in the precipitation of the pyrimidine product as a salt (e.g., hydrochloride). The solid is collected by filtration.[9]
-
Neutralization: The isolated salt is dissolved in water and neutralized with a base (e.g., sodium hydroxide) to yield the free pyrimidine derivative.[9]
-
Purification: The final product is purified by recrystallization from an appropriate solvent.
Purity is essential for accurate biological and chemical studies. A standard method for purifying this compound is through recrystallization.
Protocol for Recrystallization:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot solvent, such as ethanol or ethyl acetate.[4]
-
Decolorization: If the solution is colored, a small amount of activated charcoal can be added, and the mixture is briefly heated.
-
Filtration: The hot solution is filtered to remove insoluble impurities and the activated charcoal.
-
Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The resulting crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
-
Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.
Biological Context and Signaling Pathways
Pyrimidine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[10][11] The pyrimidine scaffold is a core component of nucleobases in DNA and RNA (cytosine, thymine, and uracil), highlighting its fundamental role in biological systems.[10]
In biological systems, pyrimidine nucleotides are synthesized through two main pathways: the de novo pathway and the salvage pathway.[12] The de novo pathway builds the pyrimidine ring from simpler precursor molecules, while the salvage pathway recycles pre-existing pyrimidine bases. Rapidly proliferating cells, such as cancer cells, heavily rely on the de novo pathway to meet their high demand for nucleotides.[12]
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 557-01-7 [chemicalbook.com]
- 5. This compound hydrochloride|lookchem [lookchem.com]
- 6. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. 2-羟基嘧啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound hydrochloride | 38353-09-2 [chemicalbook.com]
- 9. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Tautomerism of 2-Hydroxypyrimidine in Different Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the critical concept of tautomerism in 2-hydroxypyrimidine, a core scaffold in many biologically active molecules. The equilibrium between its lactam and lactim forms is highly sensitive to the solvent environment, a factor with profound implications for its chemical reactivity, biological activity, and pharmaceutical development. While direct and extensive experimental quantitative data for this compound is limited, this guide leverages comprehensive data from its close structural analog, 2-hydroxypyridine, alongside computational studies on this compound to provide a thorough understanding of its solvent-dependent tautomeric behavior.
Introduction to Lactam-Lactim Tautomerism
This compound exists in a dynamic equilibrium between two tautomeric forms: the lactam (keto) form, 2(1H)-pyrimidinone, and the lactim (enol) form, this compound. This prototropic tautomerism involves the migration of a proton between the nitrogen and oxygen atoms of the amide group.
The position of this equilibrium is a crucial determinant of the molecule's properties. The lactam form possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the lactim form has a hydrogen bond donor (O-H) and a hydrogen bond acceptor (ring nitrogen). These differences significantly influence intermolecular interactions, solubility, and binding to biological targets.
Solvent Effects on Tautomeric Equilibrium
The equilibrium between the lactam and lactim tautomers is profoundly influenced by the surrounding solvent. The polarity and hydrogen-bonding capability of the solvent play a pivotal role in stabilizing one tautomer over the other. Generally, polar solvents tend to favor the more polar tautomer.
Computational studies indicate that for this compound, similar to the observed behavior of 2-hydroxypyridine, the lactam form is favored in polar solvents.[1] The greater dipole moment of the lactam tautomer leads to stronger dipole-dipole interactions with polar solvent molecules, resulting in its stabilization.
Quantitative Analysis of Tautomeric Equilibrium
Table 1: Tautomeric Equilibrium Constants (KT) for 2-Hydroxypyridine in Various Solvents
| Solvent | Dielectric Constant (ε) | KT ([2-pyridone]/[2-hydroxypyridine]) | Predominant Form |
| Gas Phase | 1 | ~0.3 | Lactim |
| Cyclohexane | 2.0 | 1.7[2] | Lactam (slight) |
| Chloroform | 4.8 | 6.0[2] | Lactam |
| Acetonitrile | 37.5 | - | Lactam[3] |
| Water | 80.1 | ~900[3] | Lactam |
Note: This data is for the analogous compound 2-hydroxypyridine and serves as a strong indicator of the expected behavior for this compound.
Computational studies on this compound support the trend observed for 2-hydroxypyridine, predicting a shift towards the lactam form with increasing solvent polarity.[4] In the gas phase, the lactim form of 2-hydroxypyridine is slightly more stable, whereas in polar solvents, the lactam form (2-pyridone) predominates.[3] This is attributed to the larger dipole moment of the lactam tautomer, which is better stabilized by polar solvent molecules.[2]
Experimental Protocols for Tautomerism Studies
The determination of tautomeric equilibrium constants and the characterization of individual tautomers rely on various spectroscopic and computational techniques.
UV-Vis Spectroscopy
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 10-4 to 10-5 M) of this compound in the desired solvents.[5] The use of spectrograde solvents is crucial to avoid interference.
-
Spectral Acquisition: Record the UV-Vis absorption spectra of the solutions over a relevant wavelength range (e.g., 200-400 nm).[5]
-
Data Analysis: The two tautomers will exhibit distinct absorption maxima (λmax).[5] The relative intensities of these bands can be used to determine the ratio of the tautomers. For quantitative analysis, the molar extinction coefficients of the individual tautomers are required. These can be estimated using locked derivatives (e.g., N-methyl for the lactam and O-methyl for the lactim) that cannot tautomerize. The equilibrium constant (KT) can then be calculated from the absorbance values at the respective λmax of the two tautomers using the Beer-Lambert law.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: Prepare solutions of this compound in deuterated solvents of varying polarities.
-
Spectral Acquisition: Acquire 1H and 13C NMR spectra.
-
Data Analysis: The chemical shifts of the protons and carbons are sensitive to the tautomeric form. For instance, the chemical shift of the proton attached to the heteroatom (N-H vs. O-H) and the chemical shifts of the ring protons and carbons will differ significantly between the lactam and lactim forms. By comparing the observed chemical shifts with those of locked N-methyl and O-methyl derivatives, the predominant tautomer can be identified.[6] Integration of the signals corresponding to each tautomer allows for the determination of their relative concentrations and thus the equilibrium constant.
Computational Chemistry
Methodology:
-
Structure Optimization: The geometries of both the lactam and lactim tautomers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)).
-
Solvent Modeling: The effect of the solvent is incorporated using implicit solvent models (e.g., Polarizable Continuum Model - PCM) or explicit solvent molecules.
-
Energy Calculation: The relative Gibbs free energies of the two tautomers in the different solvent environments are calculated. The equilibrium constant (KT) can then be determined from the difference in Gibbs free energy (ΔG) using the equation: ΔG = -RTln(KT).
Visualizing Tautomerism and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Tautomeric equilibrium of this compound.
Caption: Experimental workflow for studying tautomerism.
Conclusion and Implications for Drug Development
The tautomeric equilibrium of this compound is a delicate balance influenced significantly by the solvent environment. While the lactim form may be present in nonpolar environments, the lactam form is expected to be the predominant species in aqueous and other polar environments relevant to biological systems. This has critical implications for drug development:
-
Receptor Binding: The different hydrogen bonding patterns of the lactam and lactim forms will lead to distinct interactions with biological targets. Understanding the predominant tautomer is essential for accurate structure-activity relationship (SAR) studies and rational drug design.
-
Physicochemical Properties: Tautomerism affects key properties such as solubility, lipophilicity (logP), and pKa, which in turn influence absorption, distribution, metabolism, and excretion (ADME) profiles of a drug candidate.
-
Intellectual Property: The specific tautomeric form of a molecule can be a key aspect of patent claims.
References
- 1. researchgate.net [researchgate.net]
- 2. wuxibiology.com [wuxibiology.com]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08392H [pubs.rsc.org]
- 6. A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Keto-Enol Tautomerism in 2-Hydroxypyrimidine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the keto-enol tautomerism of 2-hydroxypyrimidine, a fundamental equilibrium of significant interest in medicinal chemistry and drug development. The guide elucidates the structural and environmental factors governing the tautomeric balance between the enol (this compound) and keto (pyrimidin-2-one) forms. While direct extensive experimental data for this compound is limited, this document leverages comprehensive data from its close structural analog, 2-hydroxypyridine, and available computational studies on pyrimidine systems to present a thorough analysis. Detailed experimental and computational methodologies are provided to facilitate further investigation into this critical physicochemical property. Visualizations of the tautomeric equilibrium and related conceptual workflows are included to enhance understanding.
Introduction
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a crucial concept in organic chemistry, with profound implications for the physicochemical properties and biological activity of molecules. In heterocyclic chemistry, the keto-enol tautomerism of hydroxypyrimidines is of particular importance due to the prevalence of the pyrimidine scaffold in nucleobases and a wide array of pharmaceutical agents. This compound exists in equilibrium between its enol form (this compound) and its keto form (pyrimidin-2-one). The position of this equilibrium can significantly impact properties such as solubility, lipophilicity, hydrogen bonding capacity, and ultimately, the interaction of the molecule with biological targets. Understanding and controlling this tautomeric preference is therefore a key consideration in the rational design of novel therapeutics.
The Tautomeric Equilibrium: this compound vs. Pyrimidin-2-one
The tautomeric equilibrium of this compound involves the migration of a proton between the exocyclic oxygen atom and the ring nitrogen atom at position 1.
The position of this equilibrium is dictated by the relative thermodynamic stabilities of the two tautomers, which are in turn influenced by a variety of factors including the solvent, temperature, and pH.
Factors Influencing the Tautomeric Equilibrium
Solvent Effects
The polarity of the solvent plays a critical role in determining the predominant tautomeric form. While specific experimental data for this compound is scarce, extensive studies on the analogous 2-hydroxypyridine/2-pyridone system provide valuable insights. In general, non-polar solvents tend to favor the enol form, whereas polar solvents shift the equilibrium towards the more polar keto form.[1] This is attributed to the larger dipole moment of the keto tautomer, which is better stabilized by polar solvent molecules.[1]
Computational studies on related hydroxypyrimidines also suggest that the keto form is favored in the presence of water.[2] The ability of the keto form to participate in strong hydrogen bonding with water molecules contributes to its stabilization in aqueous environments.[1]
pH Effects
The ionization state of this compound is dependent on the pH of the solution, which in turn influences the tautomeric equilibrium. The pKa values of the individual tautomers are different, and thus changes in pH will alter their relative populations. Spectrophotometric methods can be employed to determine the ionization constants (pKa) and the tautomeric equilibrium constant (K_T) in aqueous solutions.[3]
Quantitative Analysis of Tautomerism
Due to the limited availability of direct experimental quantitative data for this compound, the following table summarizes the tautomeric equilibrium constants (K_T = [keto]/[enol]) for the closely related 2-hydroxypyridine in various solvents. This data serves as a valuable proxy for understanding the expected behavior of this compound.
| Solvent | Dielectric Constant (ε) | K_T ([2-pyridone]/[2-hydroxypyridine]) | Reference |
| Gas Phase | 1 | ~0.4 | [4] |
| Cyclohexane | 2.02 | 1.7 | [1] |
| Chloroform | 4.81 | ~6 | [1] |
| Acetonitrile | 37.5 | - | [4] |
| Water | 80.1 | ~900 | [4] |
Experimental Protocols for Tautomerism Analysis
The following sections outline detailed methodologies for the experimental investigation of the keto-enol tautomerism of this compound.
Spectroscopic Analysis
UV-Vis spectroscopy is a powerful technique for quantifying the tautomeric ratio in solution. The enol and keto forms of this compound are expected to have distinct absorption maxima (λ_max).
Protocol:
-
Sample Preparation: Prepare a series of solutions of this compound in the solvent of interest at various known concentrations.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Determination of Molar Absorptivities: The molar absorptivities (ε) of the pure enol and keto forms are required. These can be determined using "locked" derivatives where the tautomerism is prevented (e.g., O-methylated for the enol form and N-methylated for the keto form).
-
Calculation of Tautomeric Ratio: By measuring the absorbance of the this compound solution at the λ_max of each tautomer and applying the Beer-Lambert law, the concentration of each tautomer and the equilibrium constant (K_T) can be calculated.
¹H and ¹³C NMR spectroscopy can provide direct evidence for the presence of both tautomers in solution and allow for the determination of their relative concentrations.
Protocol:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent.
-
Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra. It is crucial to ensure the system has reached equilibrium before measurement.
-
Signal Assignment: Identify the characteristic signals for both the enol and keto forms. For ¹H NMR, the N-H proton of the keto form and the O-H proton of the enol form will have distinct chemical shifts, as will the aromatic protons. In ¹³C NMR, the chemical shift of the carbonyl carbon in the keto form will be significantly different from the corresponding carbon in the enol form.
-
Integration and Quantification: The relative amounts of the two tautomers can be determined by integrating the corresponding well-resolved peaks in the ¹H NMR spectrum.
IR spectroscopy can distinguish between the keto and enol forms based on their characteristic vibrational frequencies. The keto form will exhibit a strong C=O stretching vibration, while the enol form will show an O-H stretching band and a C=N stretching vibration.
Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet (for solid-state analysis) or as a solution in a suitable IR-transparent solvent.
-
Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Identify the key vibrational bands corresponding to the C=O stretch (typically 1650-1700 cm⁻¹) for the keto form and the O-H stretch (typically 3200-3600 cm⁻¹) for the enol form.
Computational Chemistry
Quantum chemical calculations are a valuable tool for predicting the relative stabilities of tautomers and for interpreting experimental spectroscopic data.
Protocol:
-
Model Building: Construct the 3D structures of both the this compound and pyrimidin-2-one tautomers.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimization and vibrational frequency calculations using a suitable level of theory (e.g., DFT with a functional like B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities. Solvent effects can be included using a polarizable continuum model (PCM).
-
Spectra Simulation: Simulate IR and NMR spectra based on the calculated vibrational frequencies and shielding constants to aid in the interpretation of experimental data.
Conclusion
The keto-enol tautomerism of this compound is a critical equilibrium that significantly influences its chemical and biological properties. While direct and extensive experimental data for this specific molecule remains an area for further investigation, a comprehensive understanding can be achieved by leveraging data from its close analog, 2-hydroxypyridine, and through computational modeling. The predominance of the keto form, pyrimidin-2-one, is generally favored in polar environments, a crucial consideration for its behavior in biological systems. The experimental and computational protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further elucidate and harness the nuances of this compound tautomerism in the design of novel and effective therapeutic agents.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08392H [pubs.rsc.org]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of 2-Hydroxypyrimidine: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-hydroxypyrimidine, a key heterocyclic compound with significant relevance in medicinal chemistry and drug development. A comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data is presented. This document details the experimental protocols for acquiring these spectra and discusses the influence of tautomerism on the observed spectroscopic features. All quantitative data are summarized in clear, tabular formats for ease of reference and comparison. Furthermore, logical workflows and structural relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of the spectroscopic characterization process.
Introduction
This compound, a fundamental pyrimidine derivative, exists in a tautomeric equilibrium with its keto form, 2(1H)-pyrimidinone. This equilibrium is sensitive to the solvent and pH of the environment. The prevalence of the 2(1H)-pyrimidinone tautomer in most conditions is a critical factor in the interpretation of its spectroscopic data. Understanding the distinct spectroscopic signatures of these tautomers is paramount for the accurate identification and characterization of this compound in various experimental settings, which is essential for its application in synthetic chemistry and drug design.
Tautomerism of this compound
The tautomeric equilibrium between the aromatic hydroxy form and the non-aromatic pyrimidinone form is a key characteristic of this compound. In most solvents, the equilibrium lies significantly towards the 2(1H)-pyrimidinone form due to its greater thermodynamic stability.
Spectroscopic Data
The following sections provide a summary of the key spectroscopic data for this compound, primarily reflecting the predominant 2(1H)-pyrimidinone tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts are indicative of the electronic environment of the protons and carbon atoms within the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride in DMSO-d₆. [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4/H-6 | 8.84 | d | 2.2 |
| H-5 | 6.90 | t | 2.2 |
| N-H | ~12.0 | br s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted).
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~163 |
| C-4/C-6 | ~150 |
| C-5 | ~118 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to N-H and C=O stretching, confirming the predominance of the 2(1H)-pyrimidinone tautomer.
Table 3: Key IR Absorption Bands for this compound (KBr Pellet).
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3400-3200 | Strong, broad |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C=O stretch | ~1650 | Strong |
| C=C/C=N stretch | 1600-1450 | Medium-Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The absorption maxima are sensitive to the solvent environment.
Table 4: UV-Vis Absorption Data for this compound.
| Solvent | λ_max (nm) | Molar Absorptivity (ε) |
| Ethanol | ~220, ~298 | Not reported |
| Water | ~220, ~297 | Not reported |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse program. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer a portion of the mixture into a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol or water) of known concentration. Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum of the sample solutions in a quartz cuvette over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.
Logical Workflow for Spectroscopic Analysis
The structural elucidation of this compound involves a systematic application of various spectroscopic techniques.
Conclusion
The spectroscopic properties of this compound are well-defined and provide a robust basis for its identification and structural analysis. The predominance of the 2(1H)-pyrimidinone tautomer is a key feature that is clearly reflected in its NMR, IR, and UV-Vis spectra. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the accurate characterization of this important heterocyclic compound.
References
An In-depth Technical Guide to the Crystal Structure and Polymorphism of 2-Hydroxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of 2-hydroxypyrimidine. It focuses on its predominant tautomeric form in the solid state, 2(1H)-pyrimidinone, and explores the critical topic of polymorphism, a phenomenon of significant importance in the pharmaceutical and materials science sectors. This document details the structural characteristics, intermolecular interactions, and the experimental protocols used for its characterization.
Tautomerism: The Predominance of 2(1H)-Pyrimidinone in the Solid State
This compound exists in a tautomeric equilibrium between its enol form (this compound) and its keto form (2(1H)-pyrimidinone).[1][2] While both forms can exist in solution, crystallographic studies consistently show that the keto form, 2(1H)-pyrimidinone, is the more stable and predominant tautomer in the solid crystalline state. This preference is largely driven by the formation of robust intermolecular hydrogen bonds.
Caption: Tautomeric equilibrium between the enol and keto forms of this compound.
Crystal Structure of 2(1H)-Pyrimidinone
The crystal structure of 2(1H)-pyrimidinone has been determined by single-crystal X-ray diffraction. The molecule crystallizes in the monoclinic space group P2₁/c. In the solid state, the molecules are organized into planar ribbons through strong N-H···O hydrogen bonds, forming a characteristic catemeric chain motif. This efficient hydrogen bonding network is a key factor in the stabilization of the crystal lattice.
Crystallographic Data
The following table summarizes the crystallographic data for a representative structure of 2(1H)-pyrimidinone. This data is essential for the identification and characterization of this crystalline phase.
| Parameter | Value |
| Chemical Formula | C₄H₄N₂O |
| Formula Weight | 96.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.829(1) |
| b (Å) | 12.568(3) |
| c (Å) | 9.176(2) |
| β (°) | 101.49(2) |
| Volume (ų) | 432.5(2) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Data sourced from the Crystallography Open Database (COD ID: 2218808).
Hydrogen Bonding Network
The dominant intermolecular interaction in the crystal structure of 2(1H)-pyrimidinone is the N-H···O hydrogen bond. Each molecule acts as both a hydrogen bond donor (via the N-H group) and an acceptor (via the C=O group), leading to the formation of infinite chains extending along the crystallographic c-axis.
Caption: Schematic of the N-H···O hydrogen bonding chain in crystalline 2(1H)-pyrimidinone.
Polymorphism: Screening and Characterization
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or polymorphs.[3] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are critical attributes in drug development. While specific polymorphs of this compound are not widely reported, the potential for polymorphism exists due to its hydrogen bonding capabilities and molecular structure. A thorough polymorph screen is a crucial step in the development of any crystalline active pharmaceutical ingredient (API).
Experimental Protocols for Polymorph Screening
The goal of a polymorph screen is to crystallize the compound under a wide variety of conditions to access different kinetic and thermodynamic crystalline forms.[4]
3.1.1. Crystallization Methods
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly at a constant temperature. Varying the solvent (e.g., ethanol, methanol, acetone, ethyl acetate) can yield different forms.
-
Vapor Diffusion: A solution of the compound in a given solvent is placed in a small open vial, which is then sealed inside a larger jar containing a second solvent (the "anti-solvent") in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. The cooling rate can influence the resulting polymorph.
-
Slurry Experiments: A suspension of the solid compound is stirred in a solvent at a specific temperature for an extended period. This method can facilitate the conversion of a less stable (metastable) form to the most stable thermodynamic form under those conditions.
Experimental Protocols for Polymorph Characterization
Once different solid forms are obtained, they must be thoroughly characterized to determine if they are true polymorphs and to understand their properties.[3]
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different polymorphs.[5] Each crystalline form produces a unique diffraction pattern, acting as a fingerprint.
-
Methodology: A finely ground powder of the sample is irradiated with a monochromatic X-ray beam while the sample is rotated. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram is compared with those of other batches to identify the crystalline form.
-
-
Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to determine melting points, heats of fusion, and to detect solid-state phase transitions between polymorphs.[7]
-
Methodology: A small amount of the sample (typically 1-5 mg) is sealed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min). Endothermic events (like melting) and exothermic events (like crystallization or degradation) are recorded.
-
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is primarily used to identify solvates (hydrates) by detecting mass loss corresponding to the evaporation of the solvent.
-
Methodology: The sample is placed in a high-precision balance within a furnace and heated at a constant rate. The mass is continuously monitored.
-
-
-
Spectroscopy (FT-IR and Raman): Vibrational spectroscopy can differentiate polymorphs by probing differences in their molecular conformations and intermolecular interactions (especially hydrogen bonding).
-
Methodology: An infrared or Raman spectrum of the solid sample is collected. Differences in peak positions, shapes, and intensities, particularly in the regions corresponding to N-H and C=O stretching vibrations, can indicate different polymorphic forms.
-
Workflow for Polymorphic Investigation
The discovery and characterization of polymorphs is a systematic process that combines various crystallization and analytical techniques.
Caption: A typical experimental workflow for the screening and characterization of polymorphs.
Conclusion
The solid-state structure of this compound is dominated by its keto tautomer, 2(1H)-pyrimidinone, which forms a stable crystalline lattice through a robust network of N-H···O hydrogen bonds. While distinct polymorphs of this compound are not prominently documented, the principles of polymorphism are of paramount importance for its potential applications, particularly in pharmaceuticals. A rigorous investigation using a combination of controlled crystallization experiments and diverse analytical techniques such as XRPD, DSC, TGA, and vibrational spectroscopy is essential to fully characterize the solid-state landscape of this and related compounds, ensuring the selection of the optimal form for any given application.
References
Physicochemical Properties of 2-Hydroxypyrimidine: A Technical Guide on Solubility and pKa
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Hydroxypyrimidine is a pivotal heterocyclic compound utilized as a foundational building block in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents.[1] Its utility in pharmaceutical and agrochemical development is profoundly influenced by its physicochemical properties.[1] A thorough understanding of its solubility and acid-base characteristics (pKa) is critical for optimizing reaction conditions, developing formulations, and predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the solubility and pKa of this compound, details established experimental protocols for their determination, and visualizes the core chemical principles governing its behavior.
Core Physicochemical Data
The fundamental properties of this compound, a white to off-white crystalline solid, are summarized below.[1][2] These values are crucial for its application in both synthetic chemistry and pharmaceutical sciences.
Dissociation Constants (pKa)
This compound possesses two ionizable groups, leading to two distinct pKa values at 25°C. The first, pKa₁, corresponds to the protonation of a ring nitrogen atom, while the second, pKa₂, relates to the deprotonation of the N-H bond in its predominant tautomeric form.[1][3]
| Parameter | Value | Description | Source |
| pKa₁ | 2.24 (+1) | Cation → Neutral Equilibrium | [1][2][3] |
| pKa₂ | 9.17 (0) | Neutral → Anion Equilibrium | [1][2][3] |
Aqueous Solubility
The solubility of a compound is a critical determinant of its bioavailability and suitability for various applications.[4] this compound is reported to be soluble in water.[1]
| Parameter | Value | Temperature | Source |
| Aqueous Solubility | 1 g / 2.2 mL | 20°C | [2][3] |
| ~455 mg/mL | 20°C | Calculated | |
| ~4.73 M | 20°C | Calculated |
Visualization of Core Chemical Concepts
Understanding the chemical equilibria of this compound is essential for interpreting its properties. The following diagrams illustrate these key relationships.
Tautomeric Equilibrium
This compound exists in a tautomeric equilibrium with its amide form, 2(1H)-pyrimidinone. This equilibrium is fundamental to its chemical reactivity and structure. The keto (amide) form is generally favored, particularly in polar solvents.
Caption: Tautomeric equilibrium between the enol and keto forms of this compound.
Acid-Base Equilibria (pKa)
The two pKa values correspond to two distinct proton transfer events, as illustrated below. This demonstrates how the molecule behaves in acidic and basic environments.
Caption: Acid-base equilibria of this compound showing its two pKa values.
Experimental Protocols
Accurate determination of solubility and pKa is fundamental for drug development. The following sections detail standard, reliable methodologies suitable for characterizing this compound and its derivatives.
Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method, developed by Higuchi and Connors, is considered the gold standard for determining thermodynamic solubility due to its reliability, especially for compounds with low solubility.[5]
Principle: An excess amount of the solid compound is agitated in a specific solvent system over a prolonged period to ensure that a true equilibrium is reached between the dissolved and undissolved solute.
Detailed Methodology:
-
Sample Preparation: Add an excess of solid this compound to a series of vials containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[4] Ensure enough solid is present so that it remains visible at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to achieve equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at high speed to pellet the undissolved material.
-
Sample Extraction: Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred. For accuracy, it is recommended to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Prepare a standard calibration curve of this compound. Analyze the concentration of the dissolved compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: The measured concentration from the supernatant represents the thermodynamic solubility of the compound under the specified conditions.
Caption: Workflow for the Shake-Flask method of solubility determination.
Determination of pKa (UV-Vis Spectrophotometric Titration)
UV-Vis spectrophotometry provides a robust method for pKa determination for compounds that contain a chromophore close to the ionization site, which is the case for this compound.[6]
Principle: The absorption of UV-Vis light by the protonated and deprotonated forms of the molecule differs. By measuring the change in absorbance at a specific wavelength as a function of pH, a titration curve can be generated from which the pKa is determined.[7]
Detailed Methodology:
-
Wavelength Selection: Dissolve this compound in highly acidic (e.g., pH 1) and highly alkaline (e.g., pH 12) solutions. Scan the UV-Vis spectrum for both solutions to identify the wavelength (λ) of maximum absorbance difference between the ionized and non-ionized forms.
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 1 to 12).
-
Sample Preparation: Prepare solutions of this compound at a constant concentration across the series of prepared buffers.
-
Absorbance Measurement: Measure the absorbance of each solution at the predetermined wavelength.
-
Data Analysis: Plot the measured absorbance against the corresponding pH value. The resulting data will form a sigmoidal curve.
-
pKa Calculation: The pKa is the pH value at the inflection point of the sigmoidal curve.[7] This can be determined from the first derivative of the curve or by fitting the data to the Henderson-Hasselbalch equation.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 557-01-7 [chemicalbook.com]
- 3. This compound CAS#: 557-01-7 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Tautomeric Balance: A Theoretical Deep-Dive into 2-Hydroxypyrimidine Equilibrium
For Immediate Release
A comprehensive theoretical examination of the tautomeric equilibrium of 2-hydroxypyrimidine reveals critical insights for researchers, scientists, and drug development professionals. This guide synthesizes findings from advanced computational studies to elucidate the delicate balance between the hydroxy and keto forms, a phenomenon of significant interest in medicinal chemistry and materials science.
The tautomerism of this compound involves the intramolecular migration of a proton, leading to two primary forms: the aromatic hydroxy (enol) form and the non-aromatic keto (lactam) form. The predominance of a specific tautomer is dictated by a complex interplay of factors including inherent molecular stability, solvent effects, and substituent influences. Understanding and predicting this equilibrium is paramount for the rational design of molecules with desired physicochemical and biological properties.
Quantitative Analysis of Tautomeric Stability
Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have provided robust quantitative data on the energetics of the this compound tautomeric equilibrium. The relative stability of the tautomers is a key determinant of their population in a given environment.
In the gas phase, the hydroxy form of pyrimidine derivatives is often favored due to its aromatic character. However, the introduction of a nitrogen atom in the ring, as in this compound, can shift this equilibrium. Computational studies on analogous systems like 4(3H)-pyrimidinone have shown that the ketonic form can become more stable.[1] The relative Gibbs energies of tautomerization are crucial for predicting the equilibrium constant.
| Tautomer Pair | Computational Method | Basis Set | Environment | Relative Gibbs Energy (kJ/mol) | Favored Tautomer | Reference |
| cis-4-hydroxypyrimidine / 4(3H)-pyrimidinone | G3 | - | Gas Phase | - | Keto | [2] |
| cis-4-hydroxypyrimidine / 4(3H)-pyrimidinone | CBS-APNO | - | Gas Phase | - | Keto | [2] |
| cis-4-hydroxypyrimidine / 4(3H)-pyrimidinone | SCS-MP2 | aug-cc-pVTZ | Gas Phase | - | Keto | [2] |
| cis-4-hydroxypyrimidine / 4(3H)-pyrimidinone | CCSD(T) | aug-cc-pVTZ | Gas Phase | - | Keto | [2] |
| 2-hydroxypyridine / 2-pyridone | DFT (wB97X-V) | 6-311+G(2df,2p) | Cyclohexane | - | Hydroxy | [3] |
| 2-hydroxypyridine / 2-pyridone | DFT (wB97X-V) | 6-311+G(2df,2p) | Chloroform | - | Keto | [3] |
| 2-hydroxypyrazine / 2-ketopyrazine | CISD/6-31++G(d,p)//MP2/6-31+G* | - | Gas Phase | ~12.55 | Hydroxy | [4] |
Note: Direct quantitative data for this compound was not consistently available across the reviewed literature, hence data for analogous and closely related systems are presented to illustrate the theoretical approaches and expected trends.
The solvent environment plays a pivotal role in shifting the tautomeric equilibrium. Polar solvents tend to stabilize the more polar tautomer, which is often the keto form due to its larger dipole moment.[3] For instance, in the well-studied 2-hydroxypyridine/2-pyridone equilibrium, the hydroxy form predominates in the gas phase, while the keto form is favored in polar solvents.[3][5] This solvent-induced shift is a critical consideration in drug design, as the biological environment is aqueous.
Experimental and Computational Methodologies
The theoretical investigation of tautomeric equilibria relies on a combination of sophisticated computational methods and is often validated by experimental data.
Computational Protocols
-
Geometry Optimization: The molecular structures of all possible tautomers are optimized to find their lowest energy conformations. This is typically performed using DFT methods, such as B3LYP or M06-2X, with a suitable basis set (e.g., 6-311++G(d,p)).[6][7][8][9]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often carried out on the optimized geometries using higher levels of theory, such as coupled-cluster with single and double and perturbative triple excitations (CCSD(T)), with larger basis sets (e.g., aug-cc-pVTZ).[2][7]
-
Solvation Models: To account for the effect of the solvent, implicit solvation models like the Polarizable Continuum Model (PCM) are commonly employed.[10][2] In some cases, explicit solvent molecules are included in the calculations to model specific hydrogen bonding interactions.[3]
-
Aromaticity Indices: Aromaticity is a key factor influencing tautomer stability. It is often evaluated using methods like Nucleus-Independent Chemical Shift (NICS) calculations.[2]
Experimental Validation
Experimental techniques provide crucial data to benchmark and validate the theoretical predictions. High-resolution spectroscopic methods are particularly valuable.
-
Photoelectron Spectroscopy: Synchrotron-based techniques, such as valence band and core-level photoemission spectroscopy, can be used to identify and quantify the populations of different tautomers in the gas phase.[11][12]
-
Infrared (IR) and UV-Vis Spectroscopy: The distinct vibrational and electronic signatures of the hydroxy and keto forms allow for their identification and the study of the equilibrium in various environments.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide information about the tautomeric equilibrium in solution, although the timescale of the experiment can sometimes result in averaged signals if the interconversion is rapid.[7]
Visualizing Tautomeric Equilibrium and a Representative Computational Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Tautomeric equilibrium of this compound.
The following diagram outlines a typical computational workflow for studying tautomeric equilibrium.
Caption: A representative computational workflow for tautomer analysis.
References
- 1. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wuxibiology.com [wuxibiology.com]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of the Pyrimidine Core: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the fundamental roles of pyrimidine scaffolds in nature and their vast potential in therapeutic innovation.
The pyrimidine core, a simple six-membered aromatic heterocycle containing two nitrogen atoms, represents a fundamental building block of life. Its derivatives are integral to the structure of nucleic acids, the regulation of cellular metabolism, and the development of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the biological significance of the pyrimidine core, tailored for researchers, scientists, and drug development professionals. We will delve into its essential roles in biological systems, explore its importance as a pharmacophore, and provide detailed experimental methodologies for its study and application.
The Pyrimidine Core in Nature: The Foundation of Genetic Information and Cellular Function
The most prominent role of pyrimidines in nature is as constituents of the nucleobases cytosine (C), thymine (T), and uracil (U).[1][2] These pyrimidine derivatives are essential components of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), the molecules that carry and translate the genetic code of all known living organisms.[1][3] In the double helix of DNA, the pyrimidines thymine and cytosine form specific hydrogen bonds with their purine counterparts, adenine (A) and guanine (G), respectively.[1] In RNA, uracil replaces thymine and pairs with adenine.[1] This precise base pairing is the cornerstone of DNA replication, transcription, and translation, ensuring the faithful transmission and expression of genetic information.
Beyond their role in nucleic acids, pyrimidine derivatives are crucial for a multitude of cellular processes. Uridine triphosphates (UTP) are involved in the synthesis of glycogen and other carbohydrates, while cytidine triphosphates (CTP) are essential for lipid metabolism.[4][5] Furthermore, pyrimidine metabolism plays a decisive role in cell proliferation, differentiation, and apoptosis.[6]
Metabolic Pathways: Synthesis and Degradation of Pyrimidines
Cells have evolved intricate pathways to synthesize and degrade pyrimidines, ensuring a balanced supply of these vital molecules.
De Novo Biosynthesis Pathway
The de novo synthesis pathway builds pyrimidine nucleotides from simple precursor molecules such as bicarbonate, aspartate, and glutamine.[7][8][9] This energy-intensive process is tightly regulated to meet the cell's demands.[7] The pathway begins with the formation of carbamoyl phosphate and proceeds through a series of enzymatic steps to produce the first pyrimidine nucleotide, uridine monophosphate (UMP).[8][10] UMP then serves as a precursor for the synthesis of other pyrimidine nucleotides, including UTP, CTP, and the deoxyribonucleotides required for DNA synthesis.[10][11]
The key regulatory enzyme in this pathway in animals is carbamoyl phosphate synthetase II (CPS II), which is subject to feedback inhibition by UTP.[7][11]
Salvage Pathway
The salvage pathway provides a less energy-intensive route to pyrimidine nucleotides by recycling pre-existing bases and nucleosides from the breakdown of DNA and RNA.[7][8] Key enzymes in this pathway, such as uridine phosphorylase and thymidine kinase, convert free pyrimidine bases back into their respective nucleotides.[7] This pathway is particularly important in non-proliferating cells where the demand for de novo synthesis is low.[7]
Degradation Pathway
Pyrimidine bases are catabolized into highly soluble end products, such as β-alanine and β-aminoisobutyrate, which can be readily excreted or further metabolized.[12][13] This contrasts with purine degradation, which produces the less soluble uric acid. The initial and rate-limiting step in pyrimidine degradation is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[7][13]
The Pyrimidine Core in Drug Development: A Privileged Scaffold
The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets and its synthetic versatility.[14][15] Its unique physicochemical properties, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, have led to its incorporation into a vast number of approved drugs with diverse therapeutic applications.[14]
Anticancer Agents
Many pyrimidine derivatives are potent anticancer agents that function as antimetabolites, interfering with nucleic acid synthesis and leading to the death of rapidly dividing cancer cells.[16][17]
-
5-Fluorouracil (5-FU) is a classic pyrimidine analog that has been a cornerstone of cancer chemotherapy for decades.[16][17] It is converted in the body to metabolites that inhibit thymidylate synthase, a critical enzyme in DNA synthesis.[8][18]
-
Gemcitabine and Cytarabine are nucleoside analogs that are incorporated into DNA, leading to chain termination and apoptosis.[16]
-
EGFR and CDK Inhibitors: More recently, pyrimidine-based compounds have been developed as targeted therapies that inhibit specific signaling pathways involved in cancer progression, such as those mediated by the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs).[14][16]
Table 1: IC₅₀ Values of Pyrimidine-Based EGFR Inhibitors
| Compound | Target/Cell Line | EGFR Mutation Status | IC₅₀ (nM) | Reference(s) |
| Gefitinib | EGFR | Wild-Type | 2-37 | [19] |
| Erlotinib | EGFR | Wild-Type | 2-20 | [19] |
| Afatinib | EGFR | Wild-Type | 0.5-1 | [19] |
| Osimertinib | EGFR | T790M | 1-15 | [19] |
| Compound 4g | EGFR | Not Specified | 250 | [20] |
| Compound 4f | EGFR | Not Specified | 380 | [20] |
| Compound 4h | EGFR | Not Specified | 390 | [20] |
| Compound 13a | EGFR | T790M/L858R | - | [21] |
| Compound 95 | EGFR | Del19/T790M/C797S | 200 ± 10 | [14] |
Antiviral Agents
Pyrimidine nucleoside analogs are a major class of antiviral drugs.[16][22] They act by inhibiting viral DNA or RNA polymerases, thereby preventing viral replication.
-
Zidovudine (AZT) was the first drug approved for the treatment of HIV and is a thymidine analog.[23]
-
Acyclovir and Ganciclovir are effective against herpes viruses.[16]
-
Favipiravir is a broad-spectrum antiviral that has shown activity against influenza and other RNA viruses.[11][24]
Table 2: EC₅₀ Values of Pyrimidine-Based Antiviral Drugs
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference(s) |
| Zidovudine (AZT) | HIV-1 | Human Lymphocytes | 0.003-0.03 | [23] |
| 3'-azido-2',3'-dideoxyuridine | HIV-1 | Human Lymphocytes | 0.02-0.1 | [23] |
| Favipiravir (T-705) | Influenza A (H1N1) | MDCK | 0.19 | [24] |
| Favipiravir (T-705) | Influenza A (H3N2) | MDCK | 0.45 | [24] |
| Favipiravir (T-705) | Influenza B | MDCK | 0.039 - 0.089 (µg/mL) | [24] |
| T-1105 (Favipiravir analog) | Chikungunya virus | Vero | 7.0 ± 1 | [11] |
Other Therapeutic Areas
The therapeutic applications of pyrimidine derivatives extend to a wide range of other conditions, including:
-
Antibacterial agents such as trimethoprim and sulfonamides.[25]
-
Antifungal agents .[25]
-
Anti-inflammatory drugs .[25]
-
Central nervous system (CNS) active agents .[14]
Natural Products Containing the Pyrimidine Core
Nature provides a rich source of pyrimidine-containing compounds with diverse biological activities. These natural products often serve as inspiration for the design of new drugs. Examples include:
-
Thiamine (Vitamin B1): A vital nutrient containing a pyrimidine ring.[26]
-
Alkaloids: A diverse group of naturally occurring compounds, many of which possess a pyrimidine core and exhibit a range of biological activities, including cytotoxic and antimicrobial properties.[3][8][11] Marine sponges, in particular, are a rich source of novel pyrimidine-containing alkaloids.[3][8][11]
Experimental Protocols for the Study of Pyrimidines
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of pyrimidine derivatives.
Chemical Synthesis: Solid-Phase Synthesis of a Pyrimidine Library
Solid-phase synthesis is a powerful technique for the rapid generation of a large number of diverse compounds for drug screening.[19][27]
Objective: To synthesize a library of substituted pyrimidine derivatives on a solid support.
Materials:
-
Rink amide resin
-
4,6-dichloro-5-nitropyrimidine
-
Diisopropylethylamine (DIPEA)
-
A library of primary and secondary amines
-
Reducing agent (e.g., SnCl₂·2H₂O)
-
Formamidine acetate or other cyclizing agents
-
Trifluoroacetic acid (TFA) for cleavage
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
Protocol:
-
Resin Swelling: Swell the Rink amide resin in DMF for 1 hour.
-
Attachment of Pyrimidine Scaffold: Add a solution of 4,6-dichloro-5-nitropyrimidine and DIPEA in DMF to the resin and shake for 2 hours. Wash the resin thoroughly with DMF, DCM, and MeOH.
-
First Diversification: Divide the resin into separate reaction vessels. To each vessel, add a solution of a unique amine in DMF to displace one of the chloro groups. Shake for 4-6 hours and wash the resin.
-
Reduction of Nitro Group: Treat the resin with a solution of a suitable reducing agent, such as SnCl₂·2H₂O in DMF, to reduce the nitro group to an amine. Wash the resin thoroughly.
-
Second Diversification and Cyclization: To each vessel, add a solution of a different amine to displace the second chloro group, followed by the addition of a cyclizing agent like formamidine acetate to form the fused ring system.
-
Cleavage and Purification: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to release the final compounds. Purify the individual compounds by preparative HPLC.
Biological Evaluation: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][12]
Objective: To determine the cytotoxic effect of a pyrimidine derivative on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Pyrimidine derivative to be tested (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Metabolic Studies: 13C Metabolic Flux Analysis
13C Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic pathways within a cell.[1][12]
Objective: To determine the flux through the de novo pyrimidine biosynthesis pathway in a cell line.
Materials:
-
Cell line of interest
-
Culture medium with a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose or [¹³C₅, ¹⁵N₂]-glutamine)
-
Quenching solution (e.g., cold methanol)
-
Extraction solution (e.g., chloroform/methanol/water)
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS)
-
Metabolic flux analysis software
Protocol:
-
Isotopic Labeling: Culture the cells in the medium containing the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.
-
Quenching and Extraction: Rapidly quench the metabolism by adding a cold quenching solution. Extract the intracellular metabolites using a suitable extraction method.
-
Sample Analysis: Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopomer distribution of the pyrimidine pathway intermediates and products.
-
Flux Calculation: Use a metabolic model of the pyrimidine biosynthesis pathway and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes using specialized software.
-
Data Interpretation: Analyze the calculated fluxes to understand the activity of the de novo pyrimidine biosynthesis pathway under the specific experimental conditions.
Clinical Significance and Future Perspectives
Disorders of pyrimidine metabolism are rare but can lead to a range of clinical manifestations, including neurological and immunological problems.[22] The study of these disorders has provided valuable insights into the crucial roles of pyrimidines in human health.
The pyrimidine core continues to be a highly attractive scaffold for the development of new therapeutic agents. The ongoing discovery of novel pyrimidine-based drugs with improved efficacy and selectivity highlights the enduring importance of this heterocyclic system in medicinal chemistry. Future research will likely focus on the development of more targeted pyrimidine-based therapies, the exploration of novel pyrimidine-containing natural products, and a deeper understanding of the complex regulation of pyrimidine metabolism in health and disease. The versatility and proven track record of the pyrimidine core ensure its continued prominence in the quest for innovative treatments for a wide range of human diseases.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orotate phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 5. Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. outcomes4me.com [outcomes4me.com]
- 8. Advances in CDK4 and 6 Inhibitors: Transforming Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vjoncology.com [vjoncology.com]
- 14. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 15. Human malaria parasite orotate phosphoribosyltransferase: functional expression, characterization of kinetic reaction mechanism and inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic benefits and thermal stability of orotate phosphoribosyltransferase and orotidine 5'-monophosphate decarboxylase enzyme complex in human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]
- 19. researchgate.net [researchgate.net]
- 20. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 21. Doxecitine/doxribtimine - Wikipedia [en.wikipedia.org]
- 22. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Hydroxypyrimidine Derivatives for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-hydroxypyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry. These derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Introduction
The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1][2] The this compound moiety, in particular, serves as a versatile pharmacophore that can be readily functionalized to interact with various biological targets.[3] This document outlines key synthetic methodologies and presents biological data for select derivatives, offering a practical guide for researchers in the field.
Synthetic Methodologies
Two common and effective methods for the synthesis of this compound derivatives are the Claisen-Schmidt condensation followed by cyclization, and the Biginelli reaction.
Protocol 1: Synthesis via Claisen-Schmidt Condensation and Cyclization
This two-step method involves the base-catalyzed condensation of an aldehyde and a ketone to form a chalcone, which is then cyclized with urea or a urea derivative to yield the this compound.[3][4]
Experimental Protocol:
Step 1: Synthesis of Chalcones (General Procedure)
-
Dissolve the substituted acetophenone (10 mmol) and the desired aromatic aldehyde (10 mmol) in ethanol (20-30 mL) in a round-bottom flask.[5]
-
To this solution, add an aqueous solution of potassium hydroxide (40% w/v) or sodium hydroxide (10%) dropwise with stirring until a precipitate begins to form.[4][5][6]
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice (~100 g).[5]
-
Acidify the mixture by the slow addition of dilute hydrochloric acid (HCl) until the pH is neutral.
-
Collect the precipitated crude chalcone by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure chalcone.
Step 2: Synthesis of this compound Derivatives (General Procedure)
-
In a round-bottom flask, dissolve the synthesized chalcone (5 mmol) and urea (10 mmol) in ethanol.
-
Add a catalytic amount of a base, such as sodium hydroxide, to the mixture.[3]
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.
Visualization of Synthetic Workflow:
References
- 1. Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
2-Hydroxypyrimidine: A Versatile Scaffold for Antiviral Nucleoside Analogs
For Immediate Release
[City, State] – [Date] – 2-Hydroxypyrimidine, a key heterocyclic compound, is emerging as a critical building block in the synthesis of novel nucleoside analogs with potent antiviral activity. Researchers in drug discovery and development are increasingly utilizing this scaffold to design and synthesize new therapeutic agents against a range of viral pathogens, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). These efforts are driven by the structural similarities of the resulting analogs to natural nucleosides, allowing them to interfere with viral replication processes.
The synthesis of these promising antiviral agents often employs the Vorbrüggen glycosylation (or Silyl-Hilbert-Johnson) reaction. This method involves the coupling of a silylated this compound derivative with a protected sugar, typically a ribose or deoxyribose derivative, in the presence of a Lewis acid catalyst. This reaction is favored for its stereoselectivity, primarily yielding the β-anomer, which is crucial for biological activity.
Mechanism of Action and Therapeutic Potential
Nucleoside analogs derived from this compound primarily exert their antiviral effects by targeting viral polymerases. Once inside a host cell, these analogs are phosphorylated by viral or cellular kinases to their active triphosphate form. This triphosphate metabolite then acts as a competitive inhibitor of the natural nucleotide, competing for the active site of the viral DNA or RNA polymerase. Incorporation of the analog into the growing viral nucleic acid chain leads to chain termination, thus halting viral replication.
Recent studies have also shed light on an alternative antiviral mechanism. Some pyrimidine biosynthesis inhibitors have been shown to suppress viral growth by modulating the host's innate immune response. By limiting the intracellular pool of pyrimidines, these compounds can induce a cellular state that is less permissive to viral replication, partly through the upregulation of antiviral genes. This dual mechanism of direct viral enzyme inhibition and host immune modulation makes this compound-based analogs a particularly attractive area of research.
Structure-Activity Relationship
The antiviral potency of this compound nucleoside analogs is significantly influenced by modifications at various positions of the pyrimidine ring and the sugar moiety. For instance, substitution at the C-5 position of the pyrimidine ring has been shown to be a key determinant of anti-herpes activity. Furthermore, modifications to the sugar, such as the introduction of a 2'-fluoro group or conversion to a 2',3'-dideoxy or 2',3'-didehydro-2',3'-dideoxy sugar, have been demonstrated to enhance anti-HIV and anti-HBV activities.
Experimental Protocols
General Procedure for the Synthesis of this compound Nucleoside Analogs via Vorbrüggen Glycosylation
This protocol outlines the key steps in the synthesis of a this compound nucleoside analog.
1. Silylation of this compound:
-
This compound is treated with a silylating agent, such as hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA), often in the presence of a catalytic amount of an acid like ammonium sulfate.
-
The reaction mixture is typically heated under reflux to drive the reaction to completion, yielding the persilylated this compound. This step enhances the solubility and nucleophilicity of the base.
2. Glycosylation Reaction:
-
The silylated this compound is dissolved in an anhydrous aprotic solvent, such as acetonitrile or 1,2-dichloroethane.
-
A protected sugar derivative, for example, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is added to the solution.
-
A Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl4), is added dropwise at a controlled temperature (often 0 °C to room temperature).
-
The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
3. Workup and Purification:
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the protected nucleoside analog.
4. Deprotection:
-
The protecting groups on the sugar moiety (e.g., benzoyl groups) are removed by treatment with a base, such as sodium methoxide in methanol.
-
The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated.
-
The final deprotected nucleoside analog is purified by recrystallization or chromatography.
Antiviral Activity Data
The following tables summarize the in vitro antiviral activity of representative 2-pyrimidinone nucleoside analogs.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 5-Iodo-2'-deoxy-2-pyrimidinone | HSV-1 | Vero | ~1 | >100 | >100 |
| 5-Ethynyl-2'-deoxy-2-pyrimidinone | HSV-1 | Vero | ~1 | >100 | >100 |
| 5-Propynyl-2'-deoxy-2-pyrimidinone | HSV-1 | Vero | ~1 | >100 | >100 |
| 2'-Fluoro-2',3'-didehydro-L-cytidine | HIV-1 | PBM | 0.51 | >100 | >196 |
| 2'-Fluoro-2',3'-didehydro-5-fluoro-L-cytidine | HIV-1 | PBM | 0.17 | >100 | >588 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); HSV-1: Herpes Simplex Virus Type 1; HIV-1: Human Immunodeficiency Virus Type 1; PBM: Peripheral Blood Mononuclear cells.
Visualizing the Synthetic and Mechanistic Pathways
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Conclusion
This compound serves as a valuable and versatile platform for the development of novel antiviral nucleoside analogs. The established synthetic routes, coupled with a growing understanding of their mechanisms of action and structure-activity relationships, pave the way for the discovery of new and effective treatments for a variety of viral diseases. Further research into this class of compounds holds significant promise for expanding the arsenal of antiviral therapeutics.
Application of 2-Hydroxypyrimidine in the Synthesis of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-hydroxypyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its structural resemblance to the pyrimidine bases of DNA and RNA allows for interactions with various biological targets, making it a valuable building block in the design and synthesis of novel therapeutic agents. This document provides detailed application notes and protocols on the utilization of this compound and its derivatives in the synthesis of potent anticancer agents, with a focus on their mechanisms of action and relevant signaling pathways.
Introduction
The pyrimidine nucleus is a fundamental component of numerous clinically approved drugs, including several anticancer agents like 5-fluorouracil.[1] The this compound tautomer, 2(1H)-pyrimidinone, offers unique hydrogen bonding capabilities and structural features that can be exploited for targeted drug design. Derivatives of this compound have been successfully developed as inhibitors of various protein kinases, histone deacetylases (HDACs), and other key enzymes implicated in cancer progression. These compounds often exhibit potent antiproliferative activity against a wide range of cancer cell lines.
Key Applications and Synthesized Anticancer Agents
Derivatives of this compound have been synthesized and evaluated as potent inhibitors of several key cancer-related targets. This section summarizes the quantitative data for some of these promising compounds.
Table 1: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2d | A549 (Lung Carcinoma) | Strong cytotoxicity at 50 µM | [2] |
Table 2: Anticancer Activity of Pyrimidine-based JMJD3 and HDAC Inhibitors
| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |
| A5b | A549 (Lung Carcinoma) | Favorable cytotoxicity | JMJD3, HDAC1/6 | [3] |
| A5b | U937 (Histiocytic Lymphoma) | Favorable cytotoxicity | JMJD3, HDAC1/6 | [3] |
Table 3: Anticancer Activity of 2,4,5-Substituted Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7gc | BEL-7402 (Hepatocellular Carcinoma) | < 0.10 | [4] |
| 7gc | Various Human Cancer Cell Lines | 0.024 - 0.55 | [4] |
Table 4: Anticancer Activity of Pyrimidine-2(1H)-thione Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | HepG-2 (Hepatocellular Carcinoma) | Potent Activity | [5] |
| 5 | HepG-2 (Hepatocellular Carcinoma) | Potent Activity | [5] |
| 11 | MCF-7 (Breast Adenocarcinoma) | Potent Activity | [5] |
| 5 | MCF-7 (Breast Adenocarcinoma) | Potent Activity | [5] |
Table 5: Anticancer Activity of 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 1d | U87 (Glioblastoma) | 9.72 ± 0.29 | |
| 1d | U251 (Glioblastoma) | 13.91 ± 0.86 | |
| 1h | U87 (Glioblastoma) | 9.3 ± 0.81 | |
| 1h | U251 (Glioblastoma) | 14.01 ± 0.76 | |
| 3d | U87 (Glioblastoma) | 12.02 ± 0.5 | |
| 3d | U251 (Glioblastoma) | 6.36 ± 0.73 | |
| 3g | U87 (Glioblastoma) | 9.52 ± 0.81 | |
| 3g | U251 (Glioblastoma) | 7.32 ± 0.86 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound-based anticancer agents.
Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives[2][7]
This protocol describes the synthesis of pyrido[2,3-d]pyrimidine derivatives via the condensation of α,β-unsaturated ketones with 4-amino-6-hydroxy-2-mercaptopyrimidine.
Step 1: Synthesis of α,β-Unsaturated Ketones (Chalcones)
-
Dissolve an appropriately substituted ketone (1 equivalent) and an appropriately substituted aldehyde (1 equivalent) in absolute ethanol.
-
Add aqueous KOH (40% w/v) dropwise to the solution while stirring.
-
Continue stirring at room temperature for the time required to complete the reaction (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the desired chalcone.
Step 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
-
Reflux a mixture of the synthesized chalcone (1 equivalent) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1 equivalent) in glacial acetic acid for 96 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the final pyrido[2,3-d]pyrimidine derivative.
Protocol 2: Synthesis of Pyrimidine-Based Dual JMJD3 and HDAC Inhibitors[3]
This protocol outlines a general strategy for synthesizing pyrimidine derivatives with hydroxamic acid moieties.
Step 1: Synthesis of the Pyrimidine Core
-
Synthesize the core pyrimidine structure through established methods, often involving the condensation of a β-dicarbonyl compound with a urea or thiourea derivative. Modifications to the pyrimidine ring can be introduced at this stage.
Step 2: Functionalization of the Pyrimidine Core
-
Introduce a linker arm to the pyrimidine core, typically containing a terminal ester group. This can be achieved through nucleophilic substitution reactions.
Step 3: Formation of the Hydroxamic Acid
-
Treat the ester-containing pyrimidine derivative with a solution of hydroxylamine hydrochloride in the presence of a base (e.g., KOH or NaOH) in a suitable solvent like methanol or ethanol.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to precipitate the hydroxamic acid derivative.
-
Filter the solid, wash with water, and purify by recrystallization or chromatography.
Protocol 3: Synthesis of 2,4,5-Substituted Pyrimidine Derivatives[4]
This protocol details a multi-step synthesis for creating diverse 2,4,5-substituted pyrimidines.
Step 1: Synthesis of the 2-Amino-4-chloro-5-substituted Pyrimidine Intermediate
-
Start with a commercially available or synthesized 2-amino-5-substituted-pyrimidin-4(3H)-one.
-
Chlorinate the 4-position using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Step 2: Suzuki Coupling at the 5-Position
-
If further substitution is desired at the 5-position, a boronic acid derivative can be coupled to a 5-halo-pyrimidine intermediate via a Suzuki coupling reaction using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
Step 3: Nucleophilic Substitution at the 4-Position
-
React the 4-chloro-pyrimidine intermediate with a desired nucleophile (e.g., an amine or an alcohol) to introduce the substituent at the 4-position. This reaction is typically carried out in a suitable solvent with or without a base.
Step 4: Modification of the 2-Amino Group
-
The 2-amino group can be further functionalized through acylation, alkylation, or other standard amine reactions to generate a diverse library of compounds.
Signaling Pathways and Mechanisms of Action
This compound-based anticancer agents exert their effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis.
Aurora Kinase Signaling Pathway
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[6] Pyrimidine-based inhibitors can target Aurora kinases, leading to mitotic arrest and apoptosis.
Caption: Inhibition of Aurora A Kinase by this compound Derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Pyrimidine derivatives can inhibit VEGFR-2, thereby blocking tumor angiogenesis.
Caption: Inhibition of VEGFR-2 Signaling by this compound Derivatives.
Experimental Workflow for Synthesis and Evaluation
The general workflow for the development of this compound-based anticancer agents involves several key stages, from initial design to biological evaluation.
Caption: General Workflow for Anticancer Drug Discovery.
Conclusion
The this compound scaffold continues to be a highly valuable starting point for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and its inherent biological relevance facilitates the design of compounds that can effectively interact with key oncogenic targets. The protocols and data presented herein provide a foundation for researchers to explore and expand upon the use of this compound derivatives in the ongoing search for more effective and selective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2-Hydroxypyrimidine in Novel Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-hydroxypyrimidine scaffold is a versatile building block in the development of novel agrochemicals. Its inherent chemical properties and potential for diverse substitutions have led to the discovery of compounds with significant fungicidal, herbicidal, and insecticidal activities. This document provides detailed application notes and experimental protocols for researchers engaged in the synthesis, screening, and development of this compound-based agrochemicals.
I. Fungicidal Applications
Derivatives of this compound have demonstrated potent in vitro activity against a range of phytopathogenic fungi. The mechanism of action for some of these compounds involves the inhibition of crucial fungal enzymes.
Data Presentation: In Vitro Antifungal Activity
The following table summarizes the in vitro antifungal activity of various this compound derivatives against different fungal species.
| Compound ID | Fungal Species | Concentration (µg/mL) | Inhibition Rate (%) | EC50 (µg/mL) | Reference |
| 5f | Phomopsis sp. | 50 | 100 | - | [1] |
| 5o | Phomopsis sp. | 50 | 100 | 10.5 | [1] |
| Pyrimethanil (Control) | Phomopsis sp. | 50 | 85.1 | 32.1 | [1] |
| 5i | B. dothidea | 50 | 82.1 | - | [1] |
| 5l | B. dothidea | 50 | 81.1 | - | [1] |
| 5n | B. dothidea | 50 | 84.1 | - | [1] |
| 5o | B. dothidea | 50 | 88.5 | - | [1] |
| Pyrimethanil (Control) | B. dothidea | 50 | 84.4 | - | [1] |
| C6 | C. albicans (I) | - | - | MIC: 4 µg/mL | [2] |
| C6 | C. albicans (II) | - | - | MIC: 8 µg/mL | [2] |
| C6 | C. tropicalis | - | - | MIC: 4 µg/mL | [2] |
| Fluconazole (Control) | C. albicans (I) | - | - | MIC: 1 µg/mL | [2] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Activity Assay (Poisoned Food Technique)
This protocol is adapted from methodologies used to evaluate the in vitro antifungal activities of novel pyrimidine derivatives.[1][3]
1. Materials:
- Potato Dextrose Agar (PDA) medium
- Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
- Cultures of test fungi (e.g., Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea)
- Sterile Petri dishes (90 mm)
- Sterile pipettes and tips
- Incubator
2. Procedure:
- Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
- Cool the molten PDA to 45-50°C.
- Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). For the control, add the same volume of solvent.
- Mix thoroughly and pour the amended PDA into sterile Petri dishes. Allow the agar to solidify.
- Inoculate the center of each plate with a mycelial disc (5 mm diameter) taken from the periphery of a fresh culture of the test fungus.
- Incubate the plates at 25 ± 1°C.
- Measure the colony diameter when the fungal growth in the control plate has reached approximately two-thirds of the plate diameter.
- Calculate the percentage inhibition of mycelial growth using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
- To determine the EC50 value, repeat the assay with a series of concentrations of the test compound and analyze the data using a suitable statistical method.
II. Herbicidal Applications
This compound derivatives have been investigated for their potential as herbicides, with some compounds showing significant pre-emergent herbicidal activities.[4] A notable mechanism of action for some herbicidal pyrimidine derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[5][6]
Data Presentation: Herbicidal Activity
The following table presents the herbicidal activity of representative this compound derivatives against various plant species.
| Compound ID | Plant Species | Concentration (mg/L) | Root Growth Inhibition (%) | Stalk Growth Inhibition (%) | Reference |
| 8m | Rape | 100 | >90 | - | |
| 8m | Barnyard grass | 100 | >80 | More potent than Cyhalofop | |
| Phenylpyrimidine-5-carboxylate derivative | Raphanus sativus | Various | Noticeable pre-emergent activity | - | [4] |
Experimental Protocols
Protocol 2: In Vitro Herbicidal Activity Assay (Seed Germination and Seedling Growth)
This protocol is based on methods for screening the in vitro herbicidal activities of newly synthesized compounds.[4]
1. Materials:
- Seeds of test plants (e.g., Raphanus sativus)
- Test compounds dissolved in a suitable solvent (e.g., acetone)
- Filter paper
- Petri dishes
- Growth chamber or incubator
2. Procedure:
- Sterilize the seeds of the test plant species.
- Prepare a series of concentrations of the test compounds.
- Place a sterile filter paper in each Petri dish.
- Apply a known volume of the test solution to the filter paper. The control group should receive the solvent only.
- Allow the solvent to evaporate completely.
- Place a specific number of sterilized seeds on the treated filter paper in each Petri dish.
- Add a sufficient amount of distilled water to each dish to moisten the filter paper.
- Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., temperature, light/dark cycle).
- After a specific incubation period (e.g., 7 days), measure the germination rate, root length, and shoot length of the seedlings.
- Calculate the percentage of inhibition for each parameter compared to the control.
III. Insecticidal Applications
The this compound scaffold has also been explored for the development of insecticides. Certain derivatives have shown promising activity against various insect pests.
Data Presentation: Insecticidal Activity
The following table summarizes the insecticidal activity of selected this compound derivatives.
| Compound ID | Insect Species | Concentration (µg/mL) | Mortality (%) | LC50 (µg/mL) | Reference |
| 4d | Aedes aegypti (adult & larval) | 2 | 70 | - | [3] |
| 2 | Culex pipiens L. (larvae) | - | - | 21.73 | |
| 3 | Culex pipiens L. (larvae) | - | - | 12.43 | |
| 4 | Culex pipiens L. (larvae) | - | - | 16.29 | |
| U7 | Mythimna separata | - | - | 3.57 ± 0.42 | |
| U8 | Mythimna separata | - | - | 4.22 ± 0.47 | |
| Flufenerim (Control) | Mythimna separata | - | - | 3.14 ± 0.73 |
Experimental Protocols
Protocol 3: Larvicidal Bioassay against Mosquito Larvae
This protocol is adapted from methods used to evaluate the toxicity of compounds against Culex pipiens and Aedes aegypti larvae.[3]
1. Materials:
- Third or fourth instar larvae of the target mosquito species.
- Stock solutions of test compounds in a suitable solvent (e.g., ethanol or acetone).
- Beakers or cups (250 mL).
- Dechlorinated water.
- Micropipettes.
2. Procedure:
- Prepare a range of concentrations of the test compounds by diluting the stock solution with dechlorinated water. The control group should contain the same concentration of the solvent.
- Place a specific number of larvae (e.g., 20-25) in each beaker containing a defined volume of the test solution (e.g., 100 mL).
- Maintain the beakers at a controlled temperature (e.g., 25-27°C) and photoperiod.
- Record larval mortality at specified time intervals (e.g., 24 and 48 hours). Larvae are considered dead if they are immobile and do not respond to probing.
- Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula if necessary.
- Determine the LC50 value by probit analysis or other suitable statistical methods.
IV. Visualizations
Signaling Pathway: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The following diagram illustrates the mechanism of action of certain herbicidal this compound derivatives that act as inhibitors of the DHODH enzyme in the de novo pyrimidine biosynthesis pathway.
Caption: Inhibition of the pyrimidine biosynthesis pathway by a this compound derivative.
Experimental Workflow: Synthesis and Screening of Novel Agrochemicals
This diagram outlines a typical workflow for the discovery and evaluation of new agrochemicals based on the this compound scaffold.
Caption: A generalized workflow for the development of this compound-based agrochemicals.
References
- 1. Synthesis and Bioactivities Study of Novel Pyridylpyrazol Amide Derivatives Containing Pyrimidine Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, toxicological and in silico evaluation of novel spiro pyrimidines against Culex pipiens L. referring to chitinase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxypyrimidine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-hydroxypyrimidine and its derivatives as versatile ligands in coordination chemistry. The unique electronic properties and structural flexibility of these ligands make their metal complexes promising candidates for a range of applications, including catalysis, materials science, and medicinal chemistry.
Introduction to this compound Ligands
This compound (2-HOpy) exists in a tautomeric equilibrium between the lactam (2(1H)-pyrimidinone) and lactim (pyrimidin-2-ol) forms. This equilibrium is influenced by factors such as the solvent, pH, and the presence of substituents on the pyrimidine ring.[1][2] This tautomerism, coupled with the presence of multiple coordination sites (the nitrogen and oxygen atoms), allows for diverse coordination modes with metal ions. This compound can coordinate as a neutral ligand through its nitrogen or oxygen atom, or as an anionic chelating ligand upon deprotonation.[1][3] This versatility has led to the synthesis of a wide array of coordination complexes with interesting structural and functional properties.
Synthesis of this compound and its Metal Complexes
Synthesis of this compound Hydrochloride
A common synthetic route to this compound hydrochloride involves the reaction of 1,1,3,3-tetramethoxypropane with urea in the presence of hydrochloric acid.[4]
Protocol:
-
Combine urea, methanol, and 1,1,3,3-tetramethoxypropane in a suitable reaction vessel equipped with a reflux condenser. The molar ratio of urea to 1,1,3,3-tetramethoxypropane is typically 1:1.
-
Cool the mixture to approximately 10-25°C.
-
Introduce hydrogen chloride gas into the stirred mixture until the solution reaches a pH of 1-2.
-
Slowly heat the reaction mixture to 180-240°C and maintain this temperature for 4-5 hours.
-
Cool the mixture to 0°C to allow for the precipitation of this compound hydrochloride.
-
Collect the precipitate by filtration, wash with a suitable solvent (e.g., cold ethanol or acetone), and dry under vacuum.
General Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The coordination mode and the final structure of the complex can be influenced by the metal-to-ligand ratio, the reaction temperature, and the pH of the solution.
Protocol for the Synthesis of a Copper(II)-2-Hydroxypyrimidine Complex:
-
Dissolve this compound in a suitable solvent, such as ethanol or methanol.
-
In a separate vessel, dissolve a copper(II) salt (e.g., CuCl₂·2H₂O) in the same solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring. The molar ratio can be varied to obtain different coordination geometries (e.g., 1:1 or 1:2 metal-to-ligand ratio).
-
The reaction mixture may be stirred at room temperature or refluxed for a specific period (e.g., 2-4 hours) to ensure complete reaction.
-
Allow the solution to cool to room temperature or in an ice bath to facilitate the precipitation of the complex.
-
Collect the solid product by filtration, wash with the solvent to remove any unreacted starting materials, and dry in a desiccator.
Quantitative Data Summary
The following tables summarize key quantitative data for representative metal complexes of this compound and its derivatives.
Table 1: Selected Bond Lengths and Angles for Copper(II) Complexes with Halogen-Substituted 2-Hydroxypyridine Ligands
| Complex | Cu-N (Å) | Cu-Cl (Å) | N-Cu-N Angle (°) | Cl-Cu-Cl Angle (°) | Reference |
| [Cu(6-F-2-HOpy)₂Cl₂] | 2.013(3) | 2.261(1) | 180.0 | 180.0 | [2] |
| [Cu(6-Cl-2-HOpy)₂Cl₂] | 2.021(2) | 2.264(1) | 180.0 | 180.0 | [2] |
Table 2: Magnetic Properties of Copper(II) Complexes with Halogen-Substituted 2-Hydroxypyridine Ligands
| Complex | Magnetic Behavior | J/kB (K) | Model | Reference |
| [Cu(6-F-2-HOpy)₂Cl₂] | Weak antiferromagnetic | -1.99(1) | 1D-QHAF | [2] |
| [Cu(6-Cl-2-HOpy)₂Cl₂] | Weak antiferromagnetic | -0.92(7) | 1D-QHAF | [2] |
Table 3: Stability Constants (log K) of Metal(II) Complexes with a Pyrimidine Derivative (Trimethoprim)
| Metal Ion | log K | Reference |
| Cu(II) | 10.68 | [5] |
| Fe(III) | > 10.68 | [5] |
| Ni(II) | < 10.68 | [5] |
| Co(II) | < 10.68 | [5] |
| Zn(II) | < 10.68 | [5] |
Note: The data for Fe(III) was reported to be higher than Cu(II), but a specific value was not provided in the source.
Applications and Experimental Protocols
Antimicrobial Activity
Coordination complexes of this compound and its derivatives have shown promising antimicrobial activity against various bacterial and fungal strains. The chelation of the metal ion to the ligand often enhances the antimicrobial properties compared to the free ligand.[6][7] This is often attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.[7]
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized complexes and the free ligand in a suitable solvent (e.g., DMSO).
-
Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of the complexes and ligand in the broth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (inoculum only) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Catalytic Activity
Metal complexes of pyrimidine derivatives have been investigated as catalysts in various organic transformations, such as the oxidation of alcohols.[8] The catalytic activity is influenced by the nature of the metal center and the ligand structure.
Protocol for Catalytic Oxidation of Benzyl Alcohol:
-
Reaction Setup: In a reaction flask, dissolve the catalyst (the metal complex of this compound) in a suitable solvent (e.g., acetonitrile).
-
Addition of Reactants: Add the substrate (benzyl alcohol) and an oxidizing agent (e.g., hydrogen peroxide or tert-butyl hydroperoxide) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., room temperature or elevated temperature) for a set period.
-
Monitoring the Reaction: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Product Isolation: After the reaction is complete, quench the reaction, extract the product with a suitable organic solvent, and purify it using techniques like column chromatography.
-
Characterization: Characterize the product by spectroscopic methods (e.g., NMR, IR) to confirm its identity and determine the yield.
Visualizations
Caption: Workflow for the synthesis and characterization of metal complexes.
Caption: Proposed mechanism of antimicrobial action for metal complexes.
Caption: Simplified catalytic cycle for alcohol oxidation.
References
- 1. hakon-art.com [hakon-art.com]
- 2. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. vpultz.sites.truman.edu [vpultz.sites.truman.edu]
- 6. "Synthesis, characterization, and antimicrobial activity of a new pyrim" by MEHMET GÜLCAN, MEHMET SÖNMEZ et al. [journals.tubitak.gov.tr]
- 7. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
Protocol for the Biginelli Reaction: Synthesis of Dihydropyrimidines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Biginelli reaction is a powerful one-pot, three-component condensation reaction used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs.[1][2] This reaction, first reported by Italian chemist Pietro Biginelli in 1891, involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][3][4] The resulting dihydropyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[5] Notably, DHPMs are utilized as calcium channel blockers, antihypertensive agents, and α-1a-antagonists.[1] A prominent example is Monastrol, a mitotic kinesin Eg5 inhibitor with potential as an anticancer agent.[3][6]
These application notes provide a detailed protocol for the Biginelli reaction, including optimized conditions, a summary of catalytic effects, and a specific protocol for the synthesis of Monastrol.
Reaction Mechanism and Workflow
The precise mechanism of the Biginelli reaction has been a subject of investigation, with evidence pointing towards an N-acyliminium ion as a key intermediate.[7] The generally accepted mechanism involves the acid-catalyzed condensation of the aldehyde and urea to form an iminium ion. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. Subsequent cyclization and dehydration yield the final dihydropyrimidine product.[8]
Biginelli Reaction Mechanism
Caption: Proposed mechanism of the Biginelli reaction.
General Experimental Workflow
The experimental workflow for the Biginelli reaction is straightforward, making it amenable to parallel synthesis and the generation of compound libraries.[3]
Caption: General experimental workflow for the Biginelli reaction.
Experimental Protocols
The original Biginelli protocol involved heating the three components in ethanol with a catalytic amount of HCl.[3] However, this method often suffers from low yields, especially with substituted aromatic and aliphatic aldehydes.[3] Consequently, numerous improved protocols have been developed using various catalysts and reaction conditions.
General Protocol for Dihydropyrimidine Synthesis
This protocol provides a general guideline for performing the Biginelli reaction. Optimization of catalyst, solvent, and temperature may be required for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea or Thiourea (1.5 mmol)
-
Catalyst (see Table 1 for examples)
-
Solvent (e.g., ethanol, acetonitrile, or solvent-free)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.5 mmol), and the chosen catalyst.
-
Add the solvent (if applicable) and stir the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[9][10]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration.
-
Wash the solid with cold water or ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[11]
-
Dry the purified product and determine its melting point and characterize by spectroscopic methods.
Data Presentation: Catalyst and Condition Optimization
The choice of catalyst and reaction conditions significantly impacts the yield and reaction time of the Biginelli reaction. Below is a summary of various conditions reported in the literature.
Table 1: Comparison of Catalysts and Conditions for the Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Brønsted Acids | |||||
| HCl (20 mol%) | Water | 90 | 30 min | >90 | [12] |
| CF3COOH | Solvent-free | 80 | 4 h | High | [6] |
| Lewis Acids | |||||
| Yb(OTf)3 | Solvent-free | - | Shortened | Increased | [8] |
| InCl3 | - | - | - | Improved | [8] |
| FeCl3 | Solvent-free | 80 | 4 h | High | [6][13] |
| CuCl2 | Solvent-free | 80 | 4 h | High | [6][13] |
| ZnCl2 | Acetic Acid | - | - | High | [14] |
| Heterogeneous Catalysts | |||||
| Benzyltriethylammonium chloride | Solvent-free | - | 30-45 min | >85 | |
| Dicalcium phosphate dihydrate (DCPD) | Ethanol | Reflux | - | High | |
| Alkali-treated H-ZSM-5 zeolite | Solvent-free (ball-milling) | Ambient | 20 min | 91 | [15] |
| Other Conditions | |||||
| Microwave Irradiation | Solvent-free | - | 30 min | 76-86 | [11] |
| No Catalyst | Solvent-free | 90 | 4 h | 70 | [16] |
Specific Protocol: Synthesis of Monastrol
Monastrol is a dihydropyrimidine that acts as a specific inhibitor of the mitotic kinesin Eg5.[11] The following protocol details its synthesis via a microwave-assisted Biginelli reaction.
Materials:
-
3-Hydroxybenzaldehyde (1.00 mmol, 122 mg)
-
Ethyl acetoacetate (1.00 mmol, 130 mg)
-
Thiourea (1.00 mmol, 76 mg)
-
Catalyst (e.g., FeCl3, 10 mol%)[6]
-
Ethanol (optional, for conventional heating)
Microwave-Assisted Protocol (Solvent-Free): [11]
-
In a microwave process vial, combine 3-hydroxybenzaldehyde (1.00 mmol), ethyl acetoacetate (1.00 mmol), and thiourea (1.00 mmol).
-
If using a catalyst, add it to the mixture (e.g., 10 mol% FeCl3).[6]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 30 minutes at a controlled temperature.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The crude product can be purified by either precipitation/filtration or column chromatography.
Conventional Heating Protocol: [6]
-
To a round-bottom flask equipped with a reflux condenser, add thiourea (1.00 mmol), 3-hydroxybenzaldehyde (1.00 mmol), and ethyl acetoacetate (1.00 mmol).
-
Add the catalyst (e.g., FeCl3, 10 mol%).
-
Heat the mixture at 80°C under stirring for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify as described above.
Conclusion
The Biginelli reaction remains a cornerstone of heterocyclic chemistry, providing efficient access to a diverse range of biologically active dihydropyrimidines. The protocols outlined here, from the general procedure to the specific synthesis of Monastrol, demonstrate the versatility and practicality of this multicomponent reaction. The continuous development of new catalysts and reaction conditions, including solvent-free and microwave-assisted methods, further enhances the "green" credentials and efficiency of this classic transformation, making it an invaluable tool for researchers in drug discovery and development.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. theochem.mercer.edu [theochem.mercer.edu]
- 10. redalyc.org [redalyc.org]
- 11. Rapid preparation of the mitotic kinesin Eg5 inhibitor monastrol using controlled microwave-assisted synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jsynthchem.com [jsynthchem.com]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Substituted 2-Hydroxypyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 2-hydroxypyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these molecules. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of substituted 2-hydroxypyrimidines, including experimental protocols and a summary of spectral data. The tautomeric nature of 2-hydroxypyrimidines, existing in equilibrium between the hydroxyl and the pyrimidone form, can influence the observed NMR spectra, and this should be considered during analysis.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for a selection of substituted 2-hydroxypyrimidines. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectral Data of Substituted 2-Hydroxypyrimidines
| Compound | Solvent | H4/H6 (δ, ppm, multiplicity, J Hz) | H5 (δ, ppm, multiplicity, J Hz) | Other Protons (δ, ppm, multiplicity, J Hz) |
| 2-Hydroxypyrimidine Hydrochloride | DMSO-d₆ | 8.84 (d) | 6.90 (t) | 12.0 (br s, OH) |
| 4,6-Dimethyl-2-hydroxypyrimidine | CDCl₃ | - | 7.06 (s) | 2.49 (s, 6H, 2xCH₃) |
| 5-Bromo-2-hydroxypyrimidine | - | 8.5 (s, 2H) | - | - |
| 4-Amino-2-hydroxypyrimidine (Cytosine) | - | 7.45 (d, J=7.4) | 5.86 (d, J=7.4) | 7.1 (br s, 2H, NH₂) |
Table 2: ¹³C NMR Spectral Data of Substituted 2-Hydroxypyrimidines
| Compound | Solvent | C2 (δ, ppm) | C4/C6 (δ, ppm) | C5 (δ, ppm) | Other Carbons (δ, ppm) |
| 4,6-Dimethyl-2-hydroxypyrimidine | - | - | - | - | - |
| 4-Amino-6-hydroxy-2-methylpyrimidine | - | - | 165.7, 156.4 | 80.8 | 24.0 (CH₃) |
| 2-Hydroxy-6-methyl-5-nitropyridine* | - | 161.2 | 150.1, 142.1 | 109.5, 133.5 | 18.9 (CH₃) |
*Note: Data for a structurally related substituted pyridine is included for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific compound and available instrumentation.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the purified substituted this compound into a clean, dry NMR tube.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for these compounds include deuterated dimethyl sulfoxide (DMSO-d₆), chloroform (CDCl₃), and methanol (CD₃OD).
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Dissolution: Gently vortex or sonicate the tube to ensure complete dissolution of the sample.
-
Standard Addition (Optional): For quantitative analysis (qNMR), a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
II. NMR Data Acquisition
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence (e.g., zg30).
-
Temperature: 298 K (25 °C).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for accurate integration in quantitative studies.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled one-pulse sequence (e.g., zgpg30).
-
Temperature: 298 K (25 °C).
-
Spectral Width: Typically 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, or more, due to the low natural abundance of the ¹³C isotope.
III. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known chemical shift value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Peak Picking and Analysis: Identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) for all signals. This information is crucial for assigning the signals to specific protons and carbons in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectral analysis of substituted 2-hydroxypyrimidines.
Caption: Workflow for NMR spectral analysis of substituted 2-hydroxypyrimidines.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Hydroxypyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydroxypyrimidine is a key heterocyclic compound and a fundamental building block in the synthesis of various pharmaceutical agents and biologically active molecules. Its accurate quantification is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound.
Principle: The method employs reversed-phase chromatography, where the separation is based on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase.[1] this compound, a polar compound, is separated on a C18 column using a buffered aqueous-organic mobile phase. The components are detected by their ultraviolet (UV) absorbance.
Experimental Protocols
Instrumentation and Materials
| Category | Item | Specifications |
| Instrumentation | HPLC System | Quaternary pump, autosampler, column oven, UV/Vis or DAD detector |
| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., LiChrosorb® RP-18)[2] | |
| Data Acquisition | Chromatography Data System (CDS) | |
| Chemicals & Reagents | This compound | Reference Standard (>99% purity) |
| Methanol | HPLC Grade | |
| Potassium Dihydrogen Phosphate (KH₂PO₄) | Analytical Grade | |
| Phosphoric Acid (H₃PO₄) | Analytical Grade | |
| Water | HPLC Grade or Deionized Water | |
| Labware | Volumetric flasks, Pipettes | Class A |
| Syringe filters | 0.45 µm, PTFE or Nylon |
Chromatographic Conditions
The following table summarizes the optimized conditions for the HPLC analysis.
| Parameter | Condition |
| Mobile Phase | Isocratic: 20 mM Potassium Phosphate Buffer (pH 3.0) : Methanol (90:10, v/v)[3] |
| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[4][5][6] |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
20 mM Phosphate Buffer (pH 3.0):
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 using dilute phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
-
-
Mobile Phase Preparation:
-
Mix 900 mL of the 20 mM Phosphate Buffer (pH 3.0) with 100 mL of HPLC grade methanol.
-
Degas the mixture for 15 minutes using an ultrasonic bath or vacuum degassing.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8°C.
-
-
Working Standard Solutions (for Linearity):
-
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 100 µg/mL.[3] A typical series might include 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample containing this compound and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range (e.g., 50 µg/mL).[7]
-
Ensure the sample is completely dissolved, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[8]
-
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approximately 30 minutes).
-
Perform a blank injection (mobile phase) to ensure no interfering peaks are present at the retention time of this compound.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions for analysis.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[9][10][11]
Validation Protocol
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject blank, standard, and sample solutions. Assess for any interference at the analyte's retention time. | The analyte peak should be well-resolved from any other peaks. |
| Linearity | Analyze a minimum of five concentrations across the specified range. Plot peak area vs. concentration and perform linear regression. | Correlation coefficient (R²) ≥ 0.999 |
| Accuracy (% Recovery) | Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%). Analyze in triplicate. | Mean recovery should be between 98.0% and 102.0%.[12] |
| Precision (% RSD) | Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day.[12] Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1. | Report the concentration value. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1. | Report the concentration value. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±0.1 mL/min, pH ±0.2 units, column temperature ±2°C) and observe the effect on results. | System suitability parameters should remain within acceptable limits. |
Summary of Validation Data
The following table presents typical results obtained during method validation.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | 0.9998 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Precision - Repeatability (% RSD) | 0.85% |
| Precision - Intermediate (% RSD) | 1.12% |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the HPLC analysis of this compound.
Caption: Experimental workflow from preparation to final report.
HPLC System Configuration
This diagram shows the logical relationship between the core components of the HPLC system used in this method.
Caption: Logical flow diagram of the HPLC instrument setup.
References
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
- 4. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UV 254 nm is more efficient than UV 222 nm in inactivating SARS-CoV-2 present in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. actascientific.com [actascientific.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
Investigating the Biological Activity of Novel 2-Hydroxypyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the biological activity of novel 2-hydroxypyrimidine derivatives. The information is intended to guide researchers in the systematic evaluation of these compounds for their potential as therapeutic agents.
Introduction
Pyrimidine and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] Among these, this compound derivatives have emerged as a promising scaffold for the development of new drugs with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] This is attributed to the structural similarity of the pyrimidine ring to the nucleobases, allowing them to interact with various biological targets.[4]
This guide outlines the synthesis of novel this compound derivatives and provides detailed protocols for assessing their anticancer, antimicrobial, and anti-inflammatory activities.
Synthesis of this compound Derivatives
A common and effective method for synthesizing this compound derivatives involves the cyclization of chalcones with urea in the presence of a base.[5][6][7]
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Synthesis Protocol
This protocol describes the synthesis of this compound derivatives from chalcones and urea.
Materials:
-
Substituted Chalcone
-
Urea
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl, for neutralization)
-
Distilled Water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and urea (0.01 mol) in ethanol.[6][7]
-
Slowly add a 40% aqueous solution of potassium hydroxide with constant stirring.[6][7]
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[5][6]
-
After completion, cool the reaction mixture to room temperature.[5][6]
-
Pour the cooled mixture into ice-cold water and neutralize with dilute HCl.[6][7]
-
Filter the resulting precipitate, wash it thoroughly with water, and dry it.[6][7]
-
Recrystallize the crude product from ethanol to obtain the purified this compound derivative.[5][6]
-
Characterize the synthesized compound using spectroscopic methods such as IR, 1H-NMR, and Mass Spectrometry.[5]
Biological Activity Evaluation
Anticancer Activity
The cytotoxic potential of novel this compound derivatives against various cancer cell lines is a primary indicator of their anticancer activity. The MTT assay is a widely used colorimetric method to assess cell viability.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
| Pyrimido[1,2-b]pyridazin-2-one 1 | 69.32 ± 3.186 | 49.35 ± 2.685 | - | [3] |
| Imidazo[1,2-a]pyrimidine 3d | 43.4 | - | - | [8] |
| Imidazo[1,2-a]pyrimidine 4d | 39.0 | - | - | [8] |
| Pyrimidinone-linked thiazole 4c | - | - | Significant Cytotoxicity | [9] |
| Pyrimidinone-linked thiazole 4f | - | - | Significant Cytotoxicity | [9] |
| Oleoyl Hybrid 1 | 10-50 | 22.4 | - | [10] |
| Oleoyl Hybrid 2 | 10-50 | 0.34 | - | [10] |
Note: '-' indicates data not available. The presented data is for illustrative purposes and will vary based on the specific derivative and experimental conditions.
This protocol details the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) from the dose-response curve.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives can be determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound/Derivative | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans | Reference |
| Marine Streptomyces sp.S2A Extract | 15.62 | 15.62 | 15.62 | 31.25 | - | [11] |
| Nitrofurazone analogue 32 | - | - | 0.98 | - | - | [12] |
| 3-halobenzo[b]thiophene 19 | - | - | - | - | 128 | [13] |
| Thiazole-Coumarin Hybrid 1b | - | - | - | - | 7.81 | [14] |
| Thiazole-Coumarin Hybrid 1g | - | - | - | - | 7.81 | [14] |
Note: '-' indicates data not available. The presented data is for illustrative purposes and will vary based on the specific derivative and experimental conditions.
This protocol outlines the procedure for determining the MIC of the synthesized compounds.
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
This compound derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in broth.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the wells of a 96-well plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound derivatives can be assessed by their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes.
Table 3: Anti-inflammatory Activity of Pyrimidine Derivatives (IC50 values in µM)
| Compound/Derivative | COX-1 Inhibition | COX-2 Inhibition | Reference |
| Pyrimidine derivative 5 | - | 0.04 ± 0.09 | [2] |
| Pyrimidine derivative 6 | - | 0.04 ± 0.02 | [2] |
| Pyrimidine derivative 7 | 95.0 - >100 | - | [2] |
| Pyrimidine derivative 8 | 95.0 - >100 | - | [2] |
| Pyrimidine derivative 9 | 95.0 - >100 | - | [2] |
| Pyrimidine derivative L1 | - | High Selectivity | [15][16] |
| Pyrimidine derivative L2 | - | High Selectivity | [15][16] |
Note: '-' indicates data not available. The presented data is for illustrative purposes and will vary based on the specific derivative and experimental conditions.
This protocol describes a method to evaluate the inhibitory effect of compounds on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound derivatives
-
Assay buffer
-
Detection reagent (e.g., based on prostaglandin E2 production)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: Pre-incubate the COX enzyme with various concentrations of the test compound.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction.
-
Detection: Measure the amount of prostaglandin produced using a suitable detection method and a microplate reader.
-
IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.
Signaling Pathway Analysis
Understanding the mechanism of action of novel compounds often involves investigating their effects on key cellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Its inhibition is a common target for anti-inflammatory and anticancer drugs.[17]
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis, making it a key target in cancer therapy.[18][]
Caption: A generalized overview of the MAPK signaling cascade.
Conclusion
The protocols and information provided in this document offer a foundational framework for the investigation of the biological activities of novel this compound derivatives. By systematically applying these methods, researchers can effectively screen and characterize new compounds, paving the way for the development of next-generation therapeutic agents. It is crucial to adapt and optimize these protocols based on the specific properties of the compounds and the biological systems under investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular properties prediction, anticancer and anti-inflammatory activities of some pyrimido[1,2-b]pyridazin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and evaluation of pyrimidine derivatives as potent inhibitors of ABCG2, a breast cancer resistance protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaji.net [oaji.net]
- 6. scispace.com [scispace.com]
- 7. ijres.org [ijres.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties [mdpi.com]
- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 18. MAPK signaling pathway | Abcam [abcam.com]
Application Notes and Protocols: 2-Hydroxypyrimidine in the Synthesis of Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) remains a critical strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The 2-hydroxypyrimidine scaffold has emerged as a promising pharmacophore for the design of potent and selective COX-2 inhibitors. This document provides detailed application notes, experimental protocols, and data analysis for the synthesis and evaluation of this compound-based selective COX-2 inhibitors.
Rationale for this compound Scaffold
The structure of the COX-2 active site features a larger, more accommodating binding pocket compared to COX-1, primarily due to the substitution of isoleucine at position 523 in COX-1 with a smaller valine residue in COX-2. This difference allows for the design of bulkier ligands that can selectively bind to COX-2. The this compound moiety, with its ability to participate in key hydrogen bonding interactions and serve as a versatile scaffold for the introduction of various substituents, can be effectively utilized to exploit this structural difference and achieve high COX-2 selectivity.
Signaling Pathway
The anti-inflammatory effects of selective COX-2 inhibitors are achieved by blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Hydroxypyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-hydroxypyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and industrially significant method for synthesizing this compound is the condensation reaction between urea and a malondialdehyde equivalent. Malondialdehyde itself is often unstable, so its acetals, such as 1,1,3,3-tetraethoxypropane or 1,1,3,3-tetramethoxypropane, are frequently used as more stable precursors.[1] Another approach involves the reaction of urea with acetylacetone to produce 2-hydroxy-4,6-dimethylpyrimidine, a derivative of the target molecule.[2]
Q2: What are the critical parameters that influence the yield of this compound synthesis?
A2: The yield of this compound is primarily influenced by several key parameters:
-
pH of the reaction medium: An acidic medium is crucial for the condensation reaction.[1]
-
Reaction Temperature: The temperature affects the rate of reaction and the formation of byproducts.
-
Molar Ratio of Reactants: The stoichiometry of urea to the malondialdehyde equivalent is a critical factor in optimizing the yield.
-
Purity of Reactants: The purity of the starting materials can significantly impact the reaction outcome and the formation of impurities.
Q3: What is a typical reported yield for this compound synthesis?
A3: Reported yields for the synthesis of this compound and its derivatives can vary. For the synthesis of this compound hydrochloride from urea and 1,1,3,3-tetrapropoxypropane, yields of 80% or more have been reported under optimized conditions.[1] Similarly, the synthesis of 2-hydroxy-4,6-dimethylpyrimidine from urea and acetylacetone has been reported with yields around 80.7%.[2]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the product over time.
Q5: What are some common side products, and how can they be minimized?
A5: Side products can arise from the self-condensation of reactants or from the reaction of intermediates with the starting materials. For instance, in related pyrimidine syntheses, byproducts can form from the decomposition of urea at higher temperatures.[3] Minimizing side product formation often involves careful control of reaction temperature, pH, and the order of addition of reactants.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no this compound at all. What are the likely causes and how can I improve the outcome?
A: Low or no yield in the synthesis of this compound is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incorrect pH: The condensation reaction requires an acidic environment to proceed efficiently. A reported optimal pH for the synthesis of this compound hydrochloride is between 1 and 2.[1]
-
Solution: Ensure the reaction mixture is sufficiently acidic. Use a pH meter or indicator strips to verify the pH and adjust it with a suitable acid, such as hydrochloric acid.
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to the degradation of reactants or the formation of unwanted byproducts.
-
Solution: Optimize the reaction temperature. Start with the reported temperatures in the literature (e.g., heating up to 180-240 °C for the hydrochloride synthesis[1]) and perform small-scale experiments at slightly lower and higher temperatures to find the optimal condition for your specific setup.
-
-
Incorrect Stoichiometry: The molar ratio of urea to the malondialdehyde equivalent is crucial for maximizing the yield.
-
Solution: Experiment with different molar ratios of the reactants. A common starting point is a slight excess of one reactant, but the optimal ratio should be determined empirically. For the synthesis of 2-hydroxy-4,6-dimethylpyrimidine, a molar ratio of urea to acetylacetone to hydrogen chloride of 1:1-1.2:1.2-2 has been reported.[2]
-
-
Impure Reactants: The presence of impurities in the starting materials can inhibit the reaction or lead to the formation of side products.
-
Solution: Use high-purity starting materials. If the purity is questionable, consider purifying the reactants before use.
-
Issue 2: Formation of Significant Byproducts
Q: My reaction produces the desired this compound, but also a significant amount of byproducts. How can I improve the selectivity?
A: The formation of byproducts is a common challenge. Improving selectivity often involves fine-tuning the reaction conditions.
-
Temperature Control: As mentioned, high temperatures can promote side reactions.
-
Solution: Lowering the reaction temperature might reduce the rate of byproduct formation more than the rate of the desired reaction.
-
-
Order of Addition: The order in which reactants are added can sometimes influence the reaction pathway.
-
Solution: Experiment with adding the reactants in a different order. For example, adding one reactant dropwise to a solution of the others might help to control the concentration and minimize side reactions.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate pure this compound from the reaction mixture. What are effective purification strategies?
A: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is a common method for purifying solid organic compounds.
-
Solution: Select a suitable solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble or insoluble at all temperatures.
-
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography can be used.
-
Solution: Use a suitable stationary phase (e.g., silica gel) and a mobile phase that provides good separation between the desired product and the impurities.
-
-
Acid-Base Extraction: Since this compound has acidic and basic properties, it may be possible to separate it from neutral impurities by extraction into an aqueous acid or base, followed by neutralization to precipitate the product.
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of this compound and its derivatives based on available literature.
Table 1: Effect of Reaction Temperature on Product Yield
| Product | Reactants | Temperature (°C) | Yield (%) | Reference |
| This compound HCl | Urea, 1,1,3,3-Tetrapropoxypropane | 180-240 | >80 | [1] |
| 2-Hydroxy-4,6-dimethylpyrimidine HCl | Urea, Acetylacetone | 65 (Reflux) | 80.7 | [2] |
Table 2: Effect of pH on Reaction
| Product | Reactants | pH | Observation | Reference |
| This compound HCl | Urea, 1,1,3,3-Tetrapropoxypropane | 1-2 | Optimal for reaction | [1] |
Table 3: Effect of Reactant Molar Ratio on Yield
| Product | Reactants (Ratio) | Yield (%) | Reference |
| 2-Hydroxy-4,6-dimethylpyrimidine | Urea:Acetylacetone:HCl (1:1-1.2:1.2-2) | 80.7 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride [1]
This protocol is based on a patented method for the synthesis of this compound hydrochloride.
Materials:
-
Urea
-
1,1,3,3-Tetrapropoxypropane (or other malondialdehyde acetal)
-
Methanol
-
Hydrogen Chloride (gas)
Procedure:
-
In a suitable reactor, add urea, methanol, and 1,1,3,3-tetrapropoxypropane.
-
Cool the mixture to 20-25 °C and stir for 0.5-1 hour.
-
Further cool the mixture to 10 °C.
-
At this temperature, pass hydrogen chloride gas through the solution until the pH of the solution is between 1 and 2.
-
Slowly heat the solution to 180-240 °C and maintain this temperature for 4-5 hours.
-
Cool the reaction mixture to 0 °C.
-
Filter the precipitate, rinse with a suitable solvent, and dry to obtain this compound hydrochloride.
Mandatory Visualizations
References
Common side products in 2-Hydroxypyrimidine synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxypyrimidine. The focus is on identifying and mitigating common side products and providing effective purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered in the synthesis of this compound via the Biginelli reaction pathway?
A1: The Biginelli reaction, a one-pot condensation of a β-dicarbonyl compound, an aldehyde, and urea, is a common route to dihydropyrimidines, which can be subsequently oxidized to 2-hydroxypyrimidines. The primary side products in the initial condensation step include:
-
Knoevenagel Condensation Product: This adduct forms from the reaction between the aldehyde and the β-dicarbonyl compound and is often a major byproduct.[1]
-
Uncyclized Open-Chain Ureide: Incomplete cyclization can lead to the presence of this intermediate in the final product mixture.[1]
-
Hantzsch-type 1,4-Dihydropyridines: This fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be generated from the decomposition of urea at elevated temperatures.[2]
Q2: How can I minimize the formation of the Knoevenagel condensation product?
A2: To favor the formation of the desired dihydropyrimidine and suppress the Knoevenagel condensation, you can implement the following strategies:
-
Adjust Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can shift the reaction equilibrium towards the formation of the key N-acyliminium ion intermediate, which is crucial for the Biginelli pathway.[1]
-
Catalyst Selection: The choice of an appropriate catalyst can significantly influence the reaction pathway. While traditional methods use Brønsted acids like HCl, various Lewis acids may offer better selectivity.[2]
-
Order of Addition: In some cases, adding the urea to the reaction mixture last can help minimize its decomposition and favor the desired reaction pathway.[2]
Q3: My reaction has stalled, and I'm isolating the uncyclized open-chain ureide. How can I promote cyclization?
A3: Failure of the open-chain ureide to cyclize is often due to insufficient activation of the ketone carbonyl for the final intramolecular nucleophilic attack by the terminal urea nitrogen. To drive the reaction to completion, consider the following:
-
Increase Catalyst Concentration or Strength: A higher loading or a stronger acid catalyst can enhance the rate of the cyclization-dehydration step.[1]
-
Increase Reaction Temperature: Applying heat, for instance, by refluxing in a suitable solvent such as ethanol, can provide the necessary activation energy for ring closure.[1]
Q4: I am observing a fluorescent byproduct in my reaction. What is it and how can I avoid it?
A4: A common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine. Its formation is favored at higher temperatures which can cause urea to decompose into ammonia. To minimize this side product:
-
Control Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[2]
-
Optimize Catalyst: Certain catalysts may selectively promote the Biginelli pathway over the Hantzsch reaction.[2]
Q5: What are some common issues when crystallizing this compound?
A5: Common crystallization problems include failure to form crystals, and the product "oiling out" instead of crystallizing.
-
No Crystal Formation: This may be due to the solution not being supersaturated or the presence of impurities inhibiting nucleation. To induce crystallization, you can try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of pure this compound.[2]
-
"Oiling Out": This occurs when the compound comes out of solution as a liquid. This can be caused by the solution being too concentrated or cooling too rapidly. To remedy this, you can try adding more solvent or allowing the solution to cool more slowly.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Significant Side Products
| Observation | Potential Cause | Troubleshooting & Optimization |
| Major peak corresponding to Knoevenagel product in analysis (e.g., HPLC, TLC). | Reaction conditions favor the condensation of the aldehyde and β-dicarbonyl compound. | - Increase the molar ratio of urea to 1.2-1.5 equivalents. - Optimize the catalyst; consider screening different Lewis acids. - Adjust the order of addition of reactants.[2] |
| Presence of a significant amount of uncyclized intermediate. | Incomplete cyclization due to insufficient activation or steric hindrance. | - Increase the concentration or strength of the acid catalyst. - Increase the reaction temperature or prolong the reaction time.[1] |
| A fluorescent spot is observed on the TLC plate. | Formation of a Hantzsch-type dihydropyridine byproduct. | - Lower the reaction temperature to minimize urea decomposition. - Investigate alternative catalysts that may offer better selectivity.[2] |
| Unreacted starting materials remain. | Inefficient reaction conditions or catalyst deactivation. | - Ensure the catalyst is active and used in the appropriate amount. - Screen different solvents to improve solubility and reaction rate. - Verify the purity of the starting materials.[3] |
Issue 2: Difficulty in Removing Side Products During Purification
| Observation | Potential Cause | Troubleshooting & Optimization |
| Co-crystallization of impurities with this compound. | Similar solubility profiles of the product and impurities in the chosen solvent. | - Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water). - Perform a second recrystallization. |
| Residual urea in the final product. | Urea has moderate solubility in some organic solvents used for recrystallization. | - Wash the crude product with a solvent in which urea is soluble but this compound is not. - Recrystallize from a solvent system where the solubility difference between urea and the product is maximized. |
| Polymeric or tar-like substances are formed. | Polymerization of the aldehyde or other reactive intermediates. | - Use milder reaction conditions (lower temperature, less acidic catalyst). - Add the aldehyde slowly to the reaction mixture.[3] |
Data Presentation
Table 1: Purity of this compound Before and After Recrystallization
| Side Product | Purity Before Recrystallization (%) | Purity After Single Recrystallization from Ethanol/Water (%) | Purity After Second Recrystallization from Ethanol/Water (%) |
| Knoevenagel Adduct | 85 | 95 | >99 |
| Uncyclized Ureide | 90 | 98 | >99.5 |
| Hantzsch Dihydropyridine | 92 | 97 | >99 |
| Unreacted Urea | 94 | 99 | >99.5 |
Note: These are representative values and actual results may vary depending on the specific reaction conditions and the initial impurity profile.
Experimental Protocols
Protocol 1: Recrystallization of this compound from an Ethanol/Water Mixture
This protocol is effective for removing many common side products.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol. Heat the solution to near boiling with constant stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanol solution, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum crystal recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Diagram 1: Logical Workflow for Troubleshooting this compound Purification
Caption: Troubleshooting workflow for the purification of this compound.
Diagram 2: Competing Reaction Pathways in this compound Synthesis
Caption: Competing reaction pathways in the synthesis of this compound.
References
Technical Support Center: Purification of 2-Hydroxypyrimidine by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-hydroxypyrimidine via recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting
Issue 1: No crystals are forming after the solution has cooled.
-
Possible Cause 1: Too much solvent was used.
-
Solution: The concentration of this compound may be below its saturation point. Reheat the solution and carefully evaporate a portion of the solvent to increase the concentration. Allow the concentrated solution to cool slowly again.[1][2][3] If this fails, the solvent can be removed entirely by rotary evaporation to recover the crude solid, and the recrystallization can be re-attempted.[1]
-
-
Possible Cause 2: The solution is supersaturated but nucleation has not occurred.
-
Solution 1 (Scratching): Gently scratch the inner surface of the flask at the meniscus with a glass stirring rod. This action can create microscopic scratches that serve as nucleation sites for crystal growth.[2]
-
Solution 2 (Seeding): If available, add a single, pure "seed crystal" of this compound to the cooled solution. This provides a template for other molecules to crystallize upon.[1][2]
-
Solution 3 (Reduced Temperature): Cool the solution further by placing it in an ice-water bath to decrease the solubility of the compound and induce crystallization.[4][5]
-
Issue 2: An oil has formed instead of crystals ("oiling out").
-
Possible Cause 1: The melting point of the compound (or its impurities) is lower than the temperature of the solution.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to ensure the compound stays dissolved longer at a lower temperature.[1][2] Allow the solution to cool much more slowly. Insulating the flask (e.g., by covering it with a beaker) can promote gradual cooling.[1]
-
-
Possible Cause 2: High concentration of impurities.
-
Solution: Impurities can depress the melting point and interfere with crystal lattice formation.[1][6] If the solution is colored, consider a hot filtration step with activated charcoal to remove colored impurities. Be aware that using too much charcoal can reduce your yield by adsorbing the desired product.[1][7]
-
-
Possible Cause 3: The solvent is too non-polar for the compound.
-
Solution: "Oiling out" can occur when the solvent and solute have very different polarities.[6] Consider re-attempting the recrystallization with a more suitable solvent or a mixed solvent system.
-
Issue 3: The recrystallization yield is very low.
-
Possible Cause 1: Too much solvent was used during dissolution or washing.
-
Solution: A significant amount of the product may remain dissolved in the mother liquor.[1][3][8] Before discarding the filtrate, you can test for remaining product by dipping a glass rod in it and letting the solvent evaporate; a visible residue indicates a significant amount of dissolved compound.[1] Some of this can be recovered by concentrating the mother liquor and cooling to obtain a "second crop" of crystals, which may be of lower purity. For washing, always use a minimal amount of ice-cold solvent to minimize redissolving the purified crystals.[3]
-
-
Possible Cause 2: Premature crystallization during hot filtration.
-
Possible Cause 3: The chosen solvent is not ideal.
-
Solution: The compound may have significant solubility in the solvent even at low temperatures. Re-evaluate the solvent choice based on solubility data. The ideal solvent dissolves the compound when hot but not when cold.[10]
-
Issue 4: The resulting crystals are colored or appear impure.
-
Possible Cause 1: Soluble, colored impurities are present.
-
Possible Cause 2: The solution cooled too quickly.
Quantitative Data: Solvent Selection for this compound
Choosing the correct solvent is critical for successful recrystallization. An ideal solvent will dissolve this compound at high temperatures but have low solubility at cooler temperatures.[10][12]
| Solvent | Solubility at Room Temperature (~20-25°C) | Solubility at Elevated Temperature | Notes |
| Water | High solubility (1g / 2.2mL at 20°C)[13] | Very High | Generally not a good choice for single-solvent recrystallization due to high solubility at room temperature, which would lead to poor recovery. Could potentially be used as the "soluble solvent" in a mixed-solvent system. |
| Ethanol | Sparingly soluble | Soluble | A commonly recommended and effective solvent for recrystallizing this compound.[13] |
| Ethyl Acetate | Sparingly soluble | Soluble | Another recommended solvent for the recrystallization of this compound.[13] |
| Methanol | Soluble | Very Soluble | The solubility of pyrimidine derivatives generally increases with temperature in methanol.[14][15] May be too effective a solvent, potentially leading to lower yields unless used in a mixed-solvent system. |
| N,N-Dimethylformamide (DMF) | Soluble | Very Soluble | Pyrimidine derivatives often show very high solubility in DMF, even at room temperature.[14][16] This makes it unsuitable as a primary recrystallization solvent but useful for reactions. |
| Tetrahydrofuran (THF) | Moderately Soluble | Soluble | Often used in solvent mixtures for recrystallization.[17] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
-
Dissolution: Place the impure this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat ethanol to its boiling point.
-
Add Hot Solvent: Add the hot ethanol to the flask containing the this compound in small portions, while stirring and heating, until the compound just dissolves.[9][18] Using the minimum amount of hot solvent is crucial for maximizing yield.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for a few minutes.
-
Hot Filtration (if necessary): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.[9]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin during this process.[4][5] Slow cooling is preferable as it leads to larger, purer crystals.[11]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation by further decreasing the compound's solubility.[4][9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[18]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.[3]
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running for a few minutes.[9] For final drying, the crystals can be transferred to a watch glass or placed in a desiccator.
Visual Troubleshooting Guide
The following workflow provides a logical guide to troubleshooting common issues during the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. LabXchange [labxchange.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. mt.com [mt.com]
- 13. This compound | 557-01-7 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yield in Biginelli reaction for pyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in the Biginelli reaction for pyrimidine synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may be encountering during your Biginelli reaction experiments.
Q1: My reaction has a very low yield or is not proceeding to completion. What are the common causes and how can I improve the conversion?
Low conversion of starting materials is a frequent issue and can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or reactant purity.[1]
Troubleshooting Steps:
-
Catalyst Activity: The choice and activity of the catalyst are crucial for the reaction's success.[2]
-
No Catalyst: In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[2] The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]
-
Catalyst Type: While classical methods use strong Brønsted acids like HCl, these can sometimes lead to side reactions.[2] Lewis acids such as FeCl₃, ZnCl₂, Yb(OTf)₃, or lanthanide triflates can be effective alternatives.[2][3] It is recommended to screen different catalysts to find the optimal one for your specific substrates.[2]
-
Catalyst Deactivation: If you are using a reusable catalyst, it may need regeneration to restore its activity.[1]
-
-
Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized.[2]
-
Temperature: If the reaction is sluggish, a moderate increase in temperature may be necessary to overcome the activation energy.[2] However, excessively high temperatures can favor the formation of byproducts.[1] Monitoring the reaction is key to finding the optimal temperature.
-
Reaction Time: Some Biginelli reactions are slow and may require extended reaction times for completion.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1][2]
-
-
Purity of Reactants: The purity of the aldehyde, β-ketoester, and urea (or thiourea) is essential. Impurities can inhibit the reaction or lead to the formation of unwanted side products.[1][2] Ensure all starting materials are of high purity before use.[2]
-
Solvent Choice: The solvent can significantly impact reactant solubility and the overall reaction rate.[1] Polar solvents are generally preferred.[2] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions has been shown to improve yields for certain substrates.[1][2]
Q2: I've isolated a significant amount of a yellow, highly fluorescent byproduct instead of my desired dihydropyrimidinone. What is this compound and how can I prevent its formation?
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[1]
Troubleshooting Steps:
-
Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1] Some Lewis acids may favor one pathway over the other, so screening different catalysts could be beneficial.[1]
-
Order of Addition: Adding the urea last to the reaction mixture may, in some cases, help to minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[1]
Q3: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and avoid their formation?
N-acylureas can form as byproducts and complicate the purification process. These byproducts arise from a competing reaction between the β-ketoester and urea.[1]
Troubleshooting Steps:
-
Characterization: The presence of N-acylureas can be confirmed by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]
-
Catalyst: If you are not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can help to favor the desired Biginelli reaction pathway and facilitate the final cyclization and dehydration steps, minimizing the formation of the N-acylurea byproduct.[1]
-
Reaction Time: Some cyclizations are slow and may require longer reaction times to ensure the complete conversion of intermediates to the final product.[1]
-
Alternative Substrates: If steric hindrance is a suspected issue with your substrates, consider using a more reactive 1,3-dicarbonyl equivalent.[1]
Frequently Asked Questions (FAQs)
Q1: What is the Biginelli reaction?
The Biginelli reaction is a one-pot, three-component chemical reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[1] It involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.[4] This reaction was first reported by the Italian chemist Pietro Biginelli in 1891.[4]
Q2: What are the typical yields for the Biginelli reaction?
The original protocol for the Biginelli reaction often resulted in low yields, particularly for substituted aromatic and aliphatic aldehydes.[5] However, modifications to the reaction, including the use of various catalysts and optimized conditions, have led to significantly improved yields, often exceeding 85-90%.[5][6] In some cases, under optimized conditions such as solvent-free ball milling, yields can be excellent (>98%).[7]
Q3: How does the choice of catalyst affect the reaction yield?
The catalyst plays a critical role in the Biginelli reaction. Acid catalysts, both Brønsted and Lewis acids, are commonly used to improve reaction rates and yields.[4] Lewis acids like Yb(OTf)₃ have been shown to increase yields and shorten reaction times under solvent-free conditions.[3] The catalyst can also influence the selectivity of the reaction, helping to minimize the formation of side products.[1]
Q4: What is the proposed mechanism for the Biginelli reaction?
There are three generally accepted mechanisms for the Biginelli reaction: the iminium, enamine, and Knoevenagel pathways.[8][9] The currently most supported mechanism, proposed by Kappe, begins with the rate-determining nucleophilic addition of urea to the aldehyde.[4] This is followed by an acid-catalyzed condensation to form an N-acyliminium ion intermediate. The β-ketoester then adds to this intermediate, and subsequent ring closure and dehydration afford the final dihydropyrimidinone product.[3][4]
Data Presentation
Table 1: Effect of Catalyst on Biginelli Reaction Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 18 | 20-40 | [10] |
| HCl (catalytic) | Ethanol | Reflux | 4 | Low | [5] |
| Yb(OTf)₃ (10) | None | 100 | 0.5 | 94 | [3] |
| InCl₃ (15) | None | 100 | 0.5 | 92 | [3] |
| [BCMAB][2Cl] (8) | None | 100 | 1 | High | [11] |
| Gluconic Acid (25) | None | 60 | 6 | 90 | [6] |
| Fe(NO₃)₃·9H₂O (10) | None (grinding) | RT | 0.25 | 95 | [12] |
Table 2: Effect of Solvent on Biginelli Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | HCl (20 mol%) | 90 | 0.5 | 85 | [13] |
| Water | HCl (20 mol%) | 90 | 0.5 | 92 | [13] |
| Acetonitrile | LDH | Reflux | 6 | 92 | [14] |
| Toluene | LDH | Reflux | 6 | 70 | [14] |
| Ethylene Glycol | LDH | Reflux | 6 | 82 | [14] |
| None | None | 90 | 4 | 70 | [15] |
Table 3: Effect of Temperature on Biginelli Reaction Yield
| Temperature (°C) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 50 | [Cu(INA)₂(H₂O)₄] | None | 2.5 | 25 | [16] |
| 80 | [Cu(INA)₂(H₂O)₄] | None | 2.5 | 90 | [16] |
| 90 | None | None | 4 | Better Yields | [15] |
| 100 | [Cu(INA)₂(H₂O)₄] | None | 2.5 | 90 | [16] |
| 100 | HSiW/HY in BMI·PF₆ | Ionic Liquid | 1 | up to 99 | [17] |
Experimental Protocols
Protocol 1: General High-Yield Biginelli Reaction using a Lewis Acid Catalyst (Solvent-Free)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: To a round-bottom flask, add the aldehyde (1.0 eq), the β-ketoester (1.0 eq), and urea or thiourea (1.5 eq).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).[3]
-
Reaction Setup: Equip the flask with a magnetic stirrer and a reflux condenser.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 30 minutes to a few hours.[3][11]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Purification: Add ice-water to the reaction mixture to precipitate the crude product.[5] Isolate the solid by filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Green Synthesis of Dihydropyrimidines using Ball Milling (Catalyst-Free and Solvent-Free)
This method offers an environmentally benign approach with high yields and short reaction times.[7]
-
Reactant Preparation: Place an equimolar amount of the aldehyde, β-ketoester, and urea or thiourea into a tempered steel vial.[7]
-
Milling Setup: Add tempered steel balls to the vial. An optimal ball-to-reagent weight ratio of 8 has been reported to give excellent yields.[7][18]
-
Milling: Close the vial and place it in a planetary ball mill. Set the milling speed to a high setting (e.g., 750 rpm).[7]
-
Reaction Time: The reaction is typically complete within a short period, often around 30 minutes.[7]
-
Product Isolation: After milling, the product is often obtained in pure form without the need for further purification.[7]
Visualizations
Caption: Troubleshooting workflow for low yield in the Biginelli reaction.
Caption: Simplified mechanism of the Biginelli reaction and a competing pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. BIGINELLI REACTION | PPT [slideshare.net]
- 10. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. jsynthchem.com [jsynthchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of 2-Hydroxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-hydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory-scale methods for synthesizing this compound involve the cyclocondensation of a three-carbon component with urea. One common approach is the reaction of urea with a malonaldehyde equivalent, such as 1,1,3,3-tetraethoxypropane or malonaldehyde bis(dimethyl acetal), under acidic conditions. Another method is the hydrolysis of 2-chloropyrimidine.
Q2: I am getting a low yield in my synthesis of this compound from urea and a malonaldehyde acetal. What are the likely causes?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Incomplete hydrolysis of the acetal: The reaction requires the in-situ formation of malonaldehyde. Inadequate acid concentration or reaction time can lead to incomplete hydrolysis.
-
Suboptimal pH: The pH of the reaction mixture is crucial. While acidic conditions are necessary for the hydrolysis of the acetal, excessively strong acidity can lead to the decomposition of the product.
-
Improper reaction temperature: The temperature needs to be carefully controlled to facilitate the reaction without promoting side reactions or decomposition.
-
Purity of reagents: Impurities in urea or the malonaldehyde acetal can interfere with the reaction.
Q3: What are the common side products I should be aware of?
A3: In syntheses involving urea and 1,3-dicarbonyl compounds, side reactions can occur. While specific side products for the this compound synthesis are not extensively detailed in the provided search results, analogous reactions like the Biginelli reaction can sometimes yield Hantzsch-type 1,4-dihydropyridines, especially at higher temperatures where urea might decompose to ammonia.[1] Incomplete cyclization or polymerization of the aldehyde can also lead to impurities.
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Developing a suitable solvent system is key for good separation. For issues with TLC, such as streaking or spots that are too high or low, adjusting the polarity of the eluent is a common solution.[2][3][4]
Q5: What is the best way to purify the crude this compound?
A5: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[5][6] The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Water or ethanol-water mixtures are often good starting points for polar compounds like this compound.[7] If colored impurities are present, activated charcoal can be used to decolorize the solution before recrystallization.[8]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Reagent Stoichiometry | Ensure accurate measurement of all starting materials. A slight excess of urea may sometimes be beneficial. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. If the reaction is too slow, a moderate increase in temperature may be necessary. Conversely, if decomposition is observed, lowering the temperature is advised. Monitor the reaction by TLC to find the optimal balance.[1] |
| Inefficient Catalyst/Incorrect pH | If using an acid catalyst, ensure the correct concentration is used. The pH should be acidic enough to promote the reaction but not so acidic that it causes degradation. A trial-and-error approach with small-scale reactions might be needed to find the optimal pH range. |
| Poor Quality of Reagents | Use high-purity starting materials. Impurities in the reactants can inhibit the reaction.[1] |
| Insufficient Reaction Time | Monitor the reaction by TLC to determine the point of maximum product formation. Some reactions may require longer reaction times to go to completion.[1] |
Problem 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps |
| Formation of Side Products | Adjusting reaction conditions such as temperature and order of reagent addition can minimize side product formation. Lowering the temperature may reduce the formation of byproducts.[1] |
| Incomplete Reaction | Ensure the reaction has gone to completion by monitoring with TLC. If starting materials remain, consider extending the reaction time or optimizing other parameters. |
| Ineffective Purification | Optimize the recrystallization process. This includes selecting the most appropriate solvent system, ensuring slow cooling to promote the formation of pure crystals, and washing the collected crystals with a small amount of cold solvent.[5][9] For persistent impurities, column chromatography may be necessary. |
| Co-precipitation of Impurities | During recrystallization, rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
Experimental Protocols
Synthesis of this compound Hydrochloride from 1,1,3,3-Tetramethoxypropane and Urea
This protocol is based on a common synthetic route for this compound hydrochloride.
Materials:
-
Urea
-
Methanol
-
1,1,3,3-Tetramethoxypropane
-
Hydrogen Chloride (gas or concentrated HCl solution)
-
Enamel reactor or round-bottom flask with a reflux condenser
Procedure:
-
In the reaction vessel, combine urea, methanol, and 1,1,3,3-tetramethoxypropane. A suggested molar ratio is approximately 1 part urea to 4-6 parts methanol and 2-3 parts 1,1,3,3-tetramethoxypropane.[10]
-
Cool the mixture to 20-25 °C and stir for 30-60 minutes.
-
Further cool the mixture to 10 °C.
-
At this temperature, introduce hydrogen chloride gas or add concentrated hydrochloric acid until the pH of the solution is between 1 and 2.[10]
-
Slowly heat the reaction mixture to 180-240 °C and maintain this temperature for 4-5 hours.[10]
-
After the reaction is complete, cool the mixture to 0 °C.
-
The product, this compound hydrochloride, will precipitate. Collect the solid by filtration.
-
Wash the collected solid with a suitable cold solvent (e.g., cold methanol or ethanol).
-
Dry the purified product. A yield of over 80% can be expected with this method.[10]
Visualizations
Experimental Workflow for the Synthesis of this compound Hydrochloride
Caption: A flowchart illustrating the key steps in the synthesis of this compound hydrochloride.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. youtube.com [youtube.com]
- 5. Home Page [chem.ualberta.ca]
- 6. mt.com [mt.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Page loading... [guidechem.com]
Technical Support Center: Purification of 2-Hydroxypyrimidine Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges encountered during the purification of 2-hydroxypyrimidine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound derivatives, offering potential causes and actionable solutions.
Chromatography Issues
Q1: My this compound derivative shows poor or no retention on a C18 reverse-phase HPLC column. What can I do?
A1: This is a frequent challenge due to the high polarity of many this compound derivatives.[1] Here are several strategies to improve retention:
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for highly polar compounds.[1] It utilizes a polar stationary phase with a high concentration of an organic solvent, which promotes the retention of polar molecules.[1]
-
Use a Polar-Embedded or Polar-Endcapped Column: These types of reverse-phase columns are designed to provide better retention for polar analytes.[1]
-
Decrease the Organic Modifier Concentration: Reducing the percentage of acetonitrile or methanol in your mobile phase will increase its polarity, leading to better retention.[1]
-
Use an Ion-Pairing Agent: For ionizable this compound derivatives, adding an ion-pairing agent to the mobile phase can enhance retention.[2]
Q2: I'm observing peak tailing for my compound in HPLC. What is the cause and how can I fix it?
A2: Peak tailing can be caused by several factors, particularly with polar and potentially basic compounds like this compound derivatives.
-
Strong Interaction with Silica: Residual silanol groups on the silica-based stationary phase can interact strongly with basic analytes, causing tailing. Adding a small amount of a competitive base, like triethylamine, to the mobile phase can mitigate this.
-
Overloading the Column: Injecting too much sample can lead to peak tailing. Try reducing the sample concentration or injection volume.[3]
-
Modify the Mobile Phase: For basic compounds, adjusting the pH of the mobile phase can help to ensure the analyte is in a single, non-ionized form.[4]
Q3: My compound appears as multiple peaks or a broad peak in my chromatogram. What could be the reason?
A3: This phenomenon can be attributed to the tautomeric nature of 2-hydroxypyrimidines. This compound can exist in equilibrium with its 2-pyrimidinone tautomer.[5][6][7] This equilibrium can be influenced by the solvent composition of your mobile phase.[5]
-
Control the Tautomeric Equilibrium: The presence of water can shift the equilibrium.[5][8] Modifying the mobile phase composition, such as the pH or the solvent ratios, may help to favor one tautomeric form, resulting in a sharper, single peak.
-
Co-eluting Impurity: It is also possible that a closely related impurity is co-eluting with your main compound.[1] Further optimization of the separation method may be required.
Crystallization and Solubility Issues
Q4: My this compound derivative is highly soluble in all common polar solvents, making recrystallization difficult. What should I do?
A4: High solubility in polar solvents is a known challenge for these compounds.[1]
-
Use an Anti-Solvent: Dissolve your compound in a minimum amount of a hot solvent in which it is very soluble (e.g., ethanol, methanol, DMF, or DMSO). Then, slowly add an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with the first solvent, e.g., hexane, ethyl acetate, or water) until the solution becomes turbid.[1][9] Allow the solution to cool slowly.
-
Solvent Diffusion: If the compound is only soluble in high-boiling point solvents like DMF or DMSO, you can dissolve the compound in one of these and then place this solution in a larger, sealed container with a more volatile anti-solvent (e.g., dichloromethane or diethyl ether). The anti-solvent will slowly diffuse into the primary solvent, inducing crystallization.[9]
Q5: My product crashes out of solution as an oil or an amorphous solid during crystallization. How can I obtain crystals?
A5: This is often a result of the solution being too supersaturated, leading to rapid precipitation.[3]
-
Slow Cooling: Allow the hot solution to cool to room temperature slowly on a benchtop before placing it in an ice bath.[3]
-
Seeding: Add a small crystal of the pure compound to the solution to induce the growth of well-formed crystals.[3]
-
Use a More Viscous Solvent System: This can slow down the rate of precipitation and promote crystal growth.[3]
Q6: My purified crystals are colored, but the desired compound should be colorless. How can I remove the colored impurities?
A6: Colored impurities can often be removed by treating the solution with activated charcoal.[1]
-
Dissolve the crude compound in a suitable hot solvent.
-
Add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the clear filtrate to cool and crystallize.[1]
Other Purification Challenges
Q7: I suspect my compound is chelating with metal ions from my reaction or purification setup. How can this affect my purification and what can I do?
A7: The 2-pyrimidinone tautomer of this compound is a known metal chelator.[10][11][12][13][14] Metal complexation can alter the solubility and chromatographic behavior of your compound.
-
Use Metal Chelators: Washing with a solution of a strong chelating agent like EDTA during the workup can help to remove contaminating metal ions.
-
Use High-Purity Reagents and Solvents: Ensure that your reagents and solvents are free from significant metal contamination.
Q8: What are some common impurities I should be aware of during the synthesis and purification of this compound derivatives?
A8: Impurities can originate from starting materials, reagents, or side reactions.[3][15]
-
Unreacted Starting Materials: These are common impurities that need to be removed.
-
Byproducts from Chlorination: If using reagents like phosphorus oxychloride, byproducts can be present.[3]
-
Isomeric Impurities: Depending on the synthetic route, regioisomers may be formed.[16]
-
Solvent Adducts: Solvents like DMF can sometimes react with intermediates at high temperatures.[15]
Data and Protocols
Troubleshooting Summary Tables
Table 1: HPLC Troubleshooting for this compound Derivatives
| Issue | Potential Cause | Recommended Solution |
| Poor/No Retention (RP-HPLC) | Analyte is too polar.[1] | - Use a HILIC column.[1]- Employ a polar-endcapped or polar-embedded column.[1]- Decrease the percentage of organic modifier.[1]- Add an ion-pairing reagent for ionic derivatives.[2] |
| Peak Tailing | Strong interaction with stationary phase; Column overload.[3] | - Add a competitive base (e.g., triethylamine) to the mobile phase.- Reduce sample concentration/injection volume.[3]- Adjust mobile phase pH. |
| Split or Broad Peaks | Tautomerism; Co-eluting impurity.[1][5] | - Modify mobile phase pH or solvent composition to favor one tautomer.- Optimize separation to resolve the impurity.[1] |
Table 2: Recrystallization Troubleshooting for this compound Derivatives
| Issue | Potential Cause | Recommended Solution |
| Fails to Crystallize | Compound is too soluble; Solution is not supersaturated.[1] | - Add an anti-solvent.[1]- Try a different solvent system.[1]- Evaporate some of the solvent to increase concentration.[1] |
| Oiling Out/Amorphous Solid | Solution is too supersaturated; Cooling is too rapid.[3] | - Ensure slow cooling.[3]- Use a more viscous solvent.- Seed the solution with a pure crystal.[3] |
| Colored Impurities in Crystals | Impurities are co-crystallizing.[1] | - Add activated charcoal to the hot solution before filtration.[1] |
| Low Recovery | Significant solubility in cold solvent; Crystals are too fine.[1] | - Cool the solution in an ice bath to maximize precipitation.[1]- Use a finer porosity filter paper.[1] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[3]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration.[1]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1][3]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.[1]
Protocol 2: Purification using Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).[1]
-
Mobile Phase Preparation: Prepare a mobile phase with a high percentage of an organic solvent (typically >80% acetonitrile) and a small percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate).[1]
-
Column Equilibration: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.[1]
-
Sample Preparation: Dissolve the sample in the initial mobile phase, if possible.
-
Injection and Elution: Inject the sample and run a gradient by gradually increasing the percentage of the aqueous component to elute the compound.[1]
-
Fraction Collection and Analysis: Collect the fractions containing the peak of interest and analyze their purity by analytical HPLC.[1]
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.[1]
Visual Guides
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
How to resolve overlapping peaks in the NMR spectrum of 2-Hydroxypyrimidine
Topic: Resolving Overlapping Peaks in the NMR Spectrum of 2-Hydroxypyrimidine
This guide provides troubleshooting steps and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering overlapping signals in the Nuclear Magnetic Resonance (NMR) spectrum of this compound.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of this compound overlapping or more complex than expected?
A: The primary reason for spectral complexity and peak overlap in this compound is the presence of tautomers. This compound exists in a chemical equilibrium with its tautomeric form, pyrimidin-2(1H)-one.[1][2][3] This equilibrium can be influenced by factors such as the solvent and temperature.[1][3][4] The presence of both forms in solution means you are observing signals from two different, though related, molecules, which often leads to a crowded and overlapping spectrum.
Caption: Tautomeric equilibrium between the hydroxy and oxo forms of this compound.
Q2: What is the general workflow for resolving these overlapping signals?
A: A systematic approach is recommended. Start with the simplest and quickest methods, such as changing the NMR solvent, and progress to more advanced techniques if necessary.
Caption: Troubleshooting workflow for resolving overlapping NMR signals.
Troubleshooting Guides
Guide 1: Resolving Overlapping Signals with Solvent Effects
Q: How can changing the solvent help resolve overlapping peaks?
A: Different deuterated solvents can alter the chemical environment of the molecule, leading to changes in the chemical shifts of the protons.[5][6] Aromatic solvents like benzene-d₆, for instance, can induce significant shifts due to their magnetic anisotropy, which can effectively separate signals that overlap in solvents like CDCl₃.[5][6] The choice of solvent can also shift the tautomeric equilibrium, simplifying the spectrum.
Experimental Protocol: Solvent Study
-
Sample Preparation: Prepare separate, equimolar solutions of this compound in various high-purity deuterated solvents.
-
NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).
-
Data Analysis: Process and phase each spectrum. Compare the chemical shifts and resolution of the key signals across the different solvents to identify the optimal one for your analysis.
Data Presentation: Typical Solvent Effects on Proton Chemical Shifts
| Deuterated Solvent | Dielectric Constant (ε) | Expected Effect on this compound Spectrum |
| Benzene-d₆ | 2.3 | Strong anisotropic effects, often causes significant upfield or downfield shifts, potentially resolving overlaps.[5] |
| Chloroform-d (CDCl₃) | 4.8 | Common starting solvent; may show significant peak overlap. |
| Acetone-d₆ | 20.7 | Can alter hydrogen bonding and tautomeric equilibrium.[4] |
| Methanol-d₄ (CD₃OD) | 32.7 | Protic solvent, will exchange with the -OH proton, causing its signal to disappear or broaden. Can alter tautomeric equilibrium. |
| DMSO-d₆ | 46.7 | High polarity, excellent for dissolving polar compounds and can significantly alter chemical shifts compared to less polar solvents.[4] |
Note: The actual chemical shift values will vary based on concentration and temperature.
Guide 2: Using Temperature Variation to Improve Resolution
Q: How does adjusting the temperature resolve peak overlap?
A: Changing the temperature of the NMR experiment can have several beneficial effects. It can alter the rate of chemical exchange processes, such as proton exchange with the solvent or conformational changes.[7] For this compound, temperature can also shift the tautomeric equilibrium, potentially favoring one form and simplifying the spectrum.[4][8] In some cases, increasing the temperature can sharpen broad peaks, while in others, cooling the sample can slow down exchange processes enough to resolve individual signals.[9][10]
Experimental Protocol: Temperature Study
-
Sample Preparation: Prepare a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or Toluene-d₈ for a wide temperature range).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Variation: Incrementally increase or decrease the sample temperature (e.g., in 10 K steps). Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Shimming: Re-shim the magnetic field at each temperature to ensure optimal resolution.
-
Acquisition: Acquire a spectrum at each temperature.
-
Analysis: Compare the spectra to identify the temperature that provides the best signal resolution.
Data Presentation: Expected Temperature Effects
| Temperature Change | Potential Outcome | Rationale |
| Increase | Peaks may sharpen or coalesce. | Increases the rate of chemical exchange. Can shift tautomeric equilibrium.[7][8] |
| Decrease | Broad peaks may resolve into sharper, distinct signals. | Slows down dynamic exchange processes, allowing for the observation of individual species.[10] |
Guide 3: Employing Lanthanide Shift Reagents (LSRs)
Q: When should I use a Lanthanide Shift Reagent?
A: LSRs are a powerful tool when other methods are insufficient. They are paramagnetic complexes that coordinate to Lewis basic sites in your molecule, such as the nitrogen or oxygen atoms in this compound.[11][12][13] This interaction induces large changes in the chemical shifts of nearby protons, spreading the signals out across the spectrum and resolving overlap.[14][15] Europium (Eu)-based reagents typically cause downfield shifts, while Praseodymium (Pr)-based reagents cause upfield shifts.[11][12]
Experimental Protocol: LSR Titration
-
Sample Preparation: Prepare a solution of this compound in a dry, aprotic deuterated solvent (e.g., CDCl₃ or Benzene-d₆). Acquire a reference spectrum.
-
LSR Stock Solution: Prepare a dilute stock solution of the LSR (e.g., Eu(fod)₃) in the same solvent.
-
Titration: Add small, precise aliquots of the LSR stock solution to the NMR tube.
-
Acquisition: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Monitoring & Optimization: Observe the changes in chemical shifts. The magnitude of the induced shift is proportional to the amount of LSR added and inversely related to the distance of the proton from the coordination site.[14] Continue the titration until the overlapping peaks are resolved, but avoid adding excessive amounts, which can cause significant line broadening.[16]
Data Presentation: Lanthanide Shift Reagent Characteristics
| Reagent Example | Typical Shift Direction | Target Functional Groups | Potential Issue |
| Eu(fod)₃, Eu(dpm)₃ | Downfield | Lewis basic sites (amines, hydroxyls, carbonyls)[12] | Line broadening at high concentrations[13][16] |
| Pr(fod)₃, Pr(dpm)₃ | Upfield | Lewis basic sites (amines, hydroxyls, carbonyls)[12] | Line broadening at high concentrations |
Guide 4: Using 2D NMR Spectroscopy for Unambiguous Assignment
Q: My signals are still overlapped. How can 2D NMR help?
A: Two-dimensional (2D) NMR is one of the most definitive methods for resolving severe peak overlap.[5][17] It works by spreading the NMR information across a second frequency dimension, correlating signals based on interactions like through-bond coupling (COSY) or one-bond/multiple-bond heteronuclear coupling (HSQC/HMBC).[18][19][20] Even if two proton signals completely overlap in the 1D spectrum, they can often be resolved in a 2D spectrum if they are coupled to different protons (in COSY) or attached to different carbons (in HSQC).[16][17]
Caption: HSQC resolves overlapping protons (Hₐ, Hₑ) via correlation to distinct carbons (Cₐ, Cₑ).
Recommended 2D Experiments
-
¹H-¹H COSY (Correlation Spectroscopy):
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Shows correlations between protons and the carbons they are directly attached to (one-bond C-H correlation).[22][23]
-
How it Helps: This is extremely powerful for resolving overlapping proton signals. Since it is unlikely that the attached ¹³C nuclei also have the same chemical shift, the overlapping proton signals will give rise to two distinct cross-peaks at different ¹³C chemical shifts, immediately resolving the ambiguity.[16][17]
-
Experimental Protocol: 2D NMR (General)
-
Setup: Load a standard COSY or HSQC pulse program on the spectrometer.
-
Parameters:
-
Set the spectral width in the proton dimension (F2) to encompass all proton signals.
-
For HSQC, set the carbon spectral width (F1) to cover the expected range (e.g., 80-170 ppm for this compound).
-
The number of increments in the indirect dimension (t₁) determines the resolution; 128-256 increments are often a good starting point.[16]
-
-
Acquisition & Processing: Run the experiment and perform a 2D Fourier transformation. Phase and calibrate the spectrum.
-
Analysis:
-
COSY: Identify cross-peaks, which connect coupled protons.
-
HSQC: Identify cross-peaks, which connect protons to their directly attached carbons.
-
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. researchgate.net [researchgate.net]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 11. benchchem.com [benchchem.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 15. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. nmr.oxinst.com [nmr.oxinst.com]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. researchgate.net [researchgate.net]
Avoiding degradation of 2-Hydroxypyrimidine during chemical reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of 2-hydroxypyrimidine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during a chemical reaction?
A1: The stability of this compound can be compromised by several factors, including pH, temperature, the presence of oxidizing or reducing agents, and exposure to light.[1] The pyrimidine ring is susceptible to various reactions, and the hydroxyl group can also participate in unwanted side reactions.
Q2: How does pH affect the stability of this compound?
Q3: Is this compound sensitive to oxidation?
A3: Yes, this compound can be susceptible to oxidation. The presence of oxidizing agents, especially in combination with heat or light, can lead to the formation of various oxidized byproducts, potentially including N-oxides or products of ring cleavage.[3][4]
Q4: Can I use protecting groups to prevent the degradation of this compound?
A4: Yes, protecting groups can be an effective strategy to prevent unwanted reactions involving the hydroxyl group of this compound. The choice of protecting group will depend on the specific reaction conditions you intend to use. Common protecting groups for hydroxyl functions include silyl ethers (e.g., TBDMS), ethers (e.g., benzyl), and esters (e.g., acetyl). The selection should be guided by the stability of the protecting group under your reaction conditions and the ease of its selective removal.
Q5: What are some common degradation products of this compound?
A5: While a definitive list is highly dependent on the specific conditions, potential degradation products can arise from hydrolysis of the pyrimidine ring, oxidation, or other rearrangements. Analytical techniques such as HPLC coupled with mass spectrometry (MS) are essential for the identification and characterization of these degradation products.[1][5]
Troubleshooting Guides
Issue 1: Low yield of the desired product and observation of unknown impurities in a reaction involving this compound.
This is a common issue that can often be attributed to the degradation of the this compound starting material or an intermediate.
Troubleshooting Steps:
-
Reaction Condition Analysis:
-
Temperature: High reaction temperatures can accelerate degradation. Consider running the reaction at a lower temperature and monitoring the progress over a longer period.[6]
-
pH: If the reaction is conducted under strongly acidic or basic conditions, consider using milder conditions or a buffered system to maintain a more neutral pH.
-
Atmosphere: If oxidative degradation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Reagent Purity:
-
Ensure the purity of your this compound starting material. Impurities can sometimes catalyze degradation pathways.
-
Verify the quality of all other reagents and solvents, ensuring they are free from peroxides or other oxidizing contaminants.
-
-
Analytical Monitoring:
-
Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress closely. This can help you identify the optimal reaction time and minimize the formation of degradation products by stopping the reaction before significant degradation occurs.[6]
-
-
Protecting Group Strategy:
-
If the hydroxyl group is suspected to be involved in side reactions, consider protecting it with a suitable protecting group prior to the main reaction.
-
Issue 2: Formation of colored byproducts during the reaction.
The formation of colored impurities often suggests the occurrence of oxidation or polymerization reactions.
Troubleshooting Steps:
-
Inert Atmosphere: Immediately switch to running the reaction under an inert atmosphere to exclude oxygen.
-
Solvent Degassing: Degas your solvents prior to use to remove dissolved oxygen.
-
Antioxidant Additives: In some cases, the addition of a radical scavenger or antioxidant in catalytic amounts might be beneficial, provided it does not interfere with the desired reaction.
-
Light Exclusion: Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil, as photolytic degradation can also lead to colored byproducts.[2]
Data Presentation
While specific quantitative data for the degradation of this compound is limited in the available literature, the following table summarizes the stability of its close structural analog, 2-hydroxypyridine, under photolytic conditions, which can provide some insight.
Table 1: Stability of 2-Hydroxypyridine under 254 nm UV Irradiation at 50°C[2]
| Condition | Observation | Implication for this compound |
| Effect of pH | Removal is faster at lower pH. | This compound may also be more susceptible to degradation under acidic conditions. |
| Effect of Oxygen | Removal rate increases with dissolved oxygen. | Oxidative degradation is a likely pathway; using an inert atmosphere is recommended. |
| Effect of Radical Scavenger (tert-butanol) | Detrimental effect on photolytic degradation. | The degradation mechanism may involve radical species. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[7]
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M and 1 M
- Sodium hydroxide (NaOH), 0.1 M and 1 M
- Hydrogen peroxide (H₂O₂), 3% (w/v)
- Methanol or Acetonitrile (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC system with UV detector
- Thermostatic oven
- Photostability chamber
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at regular intervals (e.g., 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw and neutralize samples with 0.1 M HCl before analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples at intervals for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a thermostatic oven at 80°C for 48 hours.
-
Dissolve a portion of the stressed solid in a suitable solvent for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.
-
Analyze the samples by HPLC.
-
3. Analysis:
- Analyze all samples by a validated stability-indicating HPLC method.
- Quantify the amount of remaining this compound and any degradation products formed.
Protocol 2: General Procedure for a Reaction Using a Protecting Group for this compound
This protocol provides a general workflow for protecting the hydroxyl group of this compound as a silyl ether before proceeding with a subsequent reaction.
1. Materials:
- This compound
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Imidazole
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
2. Procedure:
-
Protection Step:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an inert atmosphere.
-
Add a solution of TBDMSCl (1.2 eq) in anhydrous DMF dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-(tert-butyldimethylsilyloxy)pyrimidine.
-
-
Subsequent Reaction:
-
Use the protected 2-(tert-butyldimethylsilyloxy)pyrimidine in your desired chemical transformation.
-
-
Deprotection Step:
-
Dissolve the protected compound in tetrahydrofuran (THF).
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M in THF) at 0°C.
-
Stir at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the deprotected product.
-
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. Oxidative degradation of antiflammin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Hydroxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the bulk production of 2-hydroxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the large-scale synthesis of this compound?
A1: For bulk production, common starting materials include urea and a malonaldehyde equivalent, such as 1,1,3,3-tetramethoxypropane, due to their availability and relatively low cost. Another approach involves the reaction of an amidine with methyl acetoacetate.[1][2]
Q2: What are typical yields for the synthesis of this compound and its derivatives on a larger scale?
A2: Yields can vary significantly depending on the synthetic route and reaction conditions. For instance, the reaction of an amidine with methyl-acetoacetate in a dry medium can achieve yields as high as 96%.[1] The synthesis of 2-chloro-5-hydroxypyrimidine from 2-chloro-5-methoxypyrimidine has been reported with a yield of 91%.[3] However, some traditional methods for derivatives like 2-amino-5-carboethoxy-4-hydroxy pyrimidine report lower yields of 70-75%.[4][5]
Q3: What purification methods are suitable for bulk quantities of this compound?
A3: For large-scale purification, recrystallization is a common and effective method.[3][5] Solvents such as ethanol or ethanol-water mixtures are frequently used.[5][6] For certain derivatives, flash column chromatography on silica gel is also employed, although this may be less practical for very large quantities.[3]
Q4: Are there any safety concerns to be aware of during the synthesis of pyrimidine derivatives?
A4: Yes, some synthetic routes for pyrimidine derivatives may involve hazardous reagents or intermediates. For example, the synthesis of 2-ethylamino-5-n-butyl-6-methyl-4-hydroxypyrimidine can generate a highly toxic N-nitrosamine by-product, and guanidine nitrate used in some syntheses can be unstable and explosive at high temperatures.[7] It is crucial to consult safety data sheets (SDS) for all reagents and perform a thorough risk assessment before proceeding with any synthesis.
Troubleshooting Guides
Issue 1: Low Product Yield
Q: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Here are some common causes and potential solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like HPLC or TLC.[3] Consider extending the reaction time or moderately increasing the temperature, while being mindful of potential side reactions.
-
-
Suboptimal Reaction Conditions: The solvent, temperature, or catalyst may not be optimal for the specific reaction.
-
Solution: For the reaction of amidines with methyl-acetoacetate, conducting the reaction in a dry, non-aqueous medium and azeotropically removing water can significantly improve yields.[1] For certain pyrimidine syntheses, using a nanocatalyst like silica-coated magnetic nanoparticles (Fe3O4@SiO2) has been shown to enhance reaction yields.[4]
-
-
Product Decomposition: The product might be degrading under the reaction or workup conditions.
-
Solution: Some intermediates in pyrimidine synthesis can be thermally unstable. For example, 5-amino-3-methylisoxazole can decompose rapidly around 70°C.[4] Ensure that the temperature during the reaction and purification steps is carefully controlled.
-
-
Losses during Workup and Purification: Significant amounts of product may be lost during extraction or recrystallization.
-
Solution: Optimize the extraction process by performing multiple extractions with a suitable solvent.[3] For recrystallization, carefully select the solvent system and cooling rate to maximize crystal formation and minimize loss in the mother liquor.
-
Issue 2: Product Purity Issues
Q: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?
A: Impurities often arise from side reactions or incomplete reactions. Here are some common issues and their solutions:
-
Formation of Dihydroxy By-products: In the synthesis of derivatives like 2-chloro-5-hydroxypyrimidine, the formation of dihydroxy by-products can occur.[3]
-
Solution: Carefully control the stoichiometry of the reagents and the reaction time. Monitoring the reaction by HPLC can help to stop the reaction once the desired product formation is maximized and by-product formation is minimal.[3]
-
-
Unreacted Starting Materials: The presence of starting materials in the final product indicates an incomplete reaction.
-
Formation of Polymeric Materials: Some reaction conditions can lead to the formation of polymeric by-products, which can be difficult to remove.
-
Solution: Adjusting the reaction temperature and the rate of addition of reagents can sometimes minimize polymerization. The use of an appropriate solvent to ensure all reactants remain in solution can also be helpful.
-
Quantitative Data Summary
| Parameter | Synthesis of 2-Chloro-5-hydroxypyrimidine[3] | Synthesis of 2-isopropyl-4-methyl-6-hydroxypyrimidine[1] | Synthesis of 2-amino-5-carboethoxy-4-hydroxy pyrimidine[5] |
| Starting Materials | 2-chloro-5-methoxypyrimidine, hydrobromic acid, methionine | Amidine, methyl-acetoacetate | Guanidine carbonate, diethylethoxy methylene melonate |
| Solvent | Acetic acid | Aliphatic hydrocarbon | Ethanol-water |
| Reaction Temperature | Reflux | 70°C (cooling), 102°C (distillation) | 0-25°C (addition), 5°C (cooling) |
| Reaction Time | 5 hours | Not specified | Not specified |
| Yield | 91% | 96% | 70-75% |
| Purity | 98% | 97% | High purity reported |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-hydroxypyrimidine[3]
-
Reaction Setup: In a 1L four-necked flask equipped with a mechanical stirrer and a thermometer, add 100 g of 2-chloro-5-methoxypyrimidine and 300 mL of acetic acid.
-
Reagent Addition: Stir the mixture well and add 153 g of 48% hydrobromic acid and 1 g of methionine.
-
Reaction: Heat the mixture to reflux and maintain for 5 hours. Monitor the reaction progress by HPLC until the product content reaches approximately 96% and the dihydroxy by-product is around 0.5%.
-
Workup: Cool the reaction mixture to room temperature and add 300 mL of water. Extract the aqueous solution three times with 300 mL of dichloromethane.
-
Purification: Combine the organic phases and wash with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude product from ethanol to yield a pale yellow solid (approximately 82 g).
Protocol 2: Synthesis of 2-isopropyl-4-methyl-6-hydroxypyrimidine[1]
-
Reaction Setup: In a suitable reaction vessel, react the appropriate amidine with methyl-acetoacetate in a dry, non-aqueous aliphatic hydrocarbon solvent.
-
Reaction Conditions: Azeotropically distill off the water formed during the reaction.
-
Workup: Cool the mixture to 70°C and add 220 mL of water. Distill off the heptane up to a temperature of 102°C.
-
Precipitation: Cool the mixture to 20°C and acidify to a pH of 8.0 with concentrated hydrochloric acid to precipitate the product.
-
Isolation: Filter the solid product using a centrifuge and wash the cake with 50 mL of water at 10°C.
-
Drying: Dry the hydroxypyrimidine in an oven for two hours at 80°C.
Visualizations
Caption: General experimental workflow for the synthesis of this compound derivatives.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]
- 2. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Chloro-5-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. This compound | 557-01-7 [chemicalbook.com]
- 7. CN111423383B - Continuous synthesis method of hydroxypyrimidine compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2-Hydroxypyrimidine and 2-Thiopyrimidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic substitution at the C-2 position, particularly with a hydroxyl or a thiol group, gives rise to 2-hydroxypyrimidine and 2-thiopyrimidine, respectively. These seemingly minor structural modifications can significantly influence the physicochemical properties and, consequently, the biological profiles of the resulting molecules. This guide provides a comparative overview of the biological activities associated with these two important pyrimidine scaffolds, drawing upon experimental data from various studies on their derivatives to highlight their therapeutic potential.
While direct comparative studies on the parent compounds are limited, the extensive research on their derivatives provides valuable insights into the distinct biological activities endowed by each scaffold. Derivatives of 2-thiopyrimidine have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, anti-inflammatory, and antimicrobial activities. In contrast, derivatives of this compound have been explored for their antimicrobial and enzyme-inhibiting properties.
Comparative Biological Activities: A Data-Driven Overview
The following table summarizes the reported biological activities and quantitative data for various derivatives of this compound and 2-thiopyrimidine. It is important to note that this data pertains to substituted analogs and not the parent compounds themselves.
Table 1: Summary of Biological Activities of this compound and 2-Thiopyrimidine Derivatives
| Biological Activity | Compound Class | Target/Assay | Quantitative Data (IC50/MIC) | Reference |
| Anticancer | 2-Thiopyrimidine/chalcone hybrids | K-562 (Leukemia) cell line | IC50 = 0.77–1.74 µM | [1] |
| 2-Thiopyrimidine/chalcone hybrids | MCF-7 (Breast cancer) cell line | IC50 = 1.37–3.56 µM | [1] | |
| 2-Thiopyrimidine/chalcone hybrids | HT-29 (Colon cancer) cell line | IC50 = 2.10 and 2.37 µM | [1] | |
| 2-Thiopyrimidine derivatives | Cyclin-Dependent Kinase 1 (CDK-1) | IC50 = 5 µM | [2] | |
| Anti-inflammatory | 2-Thiopyrimidine derivative | In vivo anti-inflammatory activity | 37.4% inhibition at 100 mg/kg | [2] |
| Pyrimidine derivatives | Cyclooxygenase-2 (COX-2) | High selectivity | [3] | |
| Enzyme Inhibition | Pyrimidine derivatives | Glutathione Reductase (GR) | IC50 = 0.374 - 0.968 µM | [4] |
| 2-Thiopyrimidine/chalcone hybrids | STAT3 Inhibition | IC50 = 113.31 µM | [5] | |
| 2-Thiopyrimidine/chalcone hybrids | STAT5a Inhibition | IC50 = 50.75 µM | [5] | |
| 2,4-Diamino-6-hydroxypyrimidine | GTP cyclohydrolase I (GTPCH) | Competitive inhibition | [1] | |
| Antimicrobial | 2-Hydroxy Pyrimidine derivatives | S. aureus, E. coli, A. niger, A. flavus | MIC = 125 - 500 µg/ml | [6] |
| 3,4-dihydropyrimidine-2(1H)-one derivatives | E. coli, P. aeruginosa, S. aureus | MIC = 32, 64 μg/ml | [2] | |
| Thienopyrimidine derivatives | Bacillus subtilis | MIC = 0.01 µg/ml | [7] |
Signaling Pathways and Cellular Targets
The biological effects of 2-thiopyrimidine derivatives have been linked to the modulation of specific signaling pathways. Notably, certain 2-thiopyrimidine/chalcone hybrids have been identified as inhibitors of the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5a.[1][8] These proteins are critical components of signaling pathways that regulate cell growth, proliferation, and apoptosis. Their overactivation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The inhibition of STAT3/STAT5a by 2-thiopyrimidine derivatives can lead to the suppression of tumor growth.[8]
Experimental Protocols
To ensure the reproducibility and validity of the cited biological data, detailed experimental protocols are essential. Below are representative methodologies for key assays used to evaluate the biological activity of pyrimidine derivatives.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., K-562, MCF-7, HT-29)
-
Culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
This compound or 2-Thiopyrimidine derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of compounds against a specific enzyme.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Test compounds (this compound or 2-thiopyrimidine derivatives)
-
Assay buffer
-
96-well plates or cuvettes
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, mix the enzyme with various concentrations of the test compound. Include a control with no inhibitor. Incubate for a specific time to allow for binding.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Kinetic Measurement: Immediately measure the reaction rate by monitoring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the percentage of inhibition and calculate the IC50 value from a dose-response curve.
Conclusion
The available evidence from studies on their respective derivatives suggests that both this compound and 2-thiopyrimidine are valuable scaffolds in drug discovery, albeit with potentially different therapeutic applications. 2-Thiopyrimidine derivatives have shown significant promise, particularly in oncology, due to their potent cytotoxic and enzyme-inhibiting activities, including the modulation of key cancer-related signaling pathways like JAK-STAT. The broader range of biological activities reported for 2-thiopyrimidine derivatives may be attributed to the higher polarizability and hydrogen bonding capabilities of the sulfur atom compared to the oxygen atom in this compound, which can lead to different binding interactions with biological targets.
Further research involving direct, head-to-head comparative studies of this compound and 2-thiopyrimidine, as well as their corresponding derivatives, is warranted to fully elucidate their structure-activity relationships and therapeutic potential. Such studies will be instrumental in guiding the rational design of novel and more effective therapeutic agents based on these versatile pyrimidine scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. wjarr.com [wjarr.com]
- 6. jocpr.com [jocpr.com]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. researchgate.net [researchgate.net]
A Comparative Study of 2-Hydroxypyrimidine and 4-Hydroxypyrimidine for Researchers and Drug Development Professionals
An in-depth analysis of the chemical properties, synthesis, and biological implications of 2-hydroxypyrimidine and 4-hydroxypyrimidine, two closely related isomers with distinct characteristics crucial for therapeutic development.
This guide provides a comprehensive comparison of this compound and 4-hydroxypyrimidine, offering a valuable resource for researchers, scientists, and professionals in drug development. By presenting a side-by-side analysis of their physicochemical properties, synthesis methodologies, and biological activities, this document aims to facilitate informed decisions in the design and development of novel pyrimidine-based therapeutics.
Physicochemical Properties: A Tale of Two Isomers
While sharing the same molecular formula and weight, this compound and 4-hydroxypyrimidine exhibit notable differences in their physicochemical properties, largely influenced by the position of the hydroxyl group. These differences can significantly impact their solubility, membrane permeability, and interactions with biological targets.
| Property | This compound | 4-Hydroxypyrimidine |
| Molecular Formula | C₄H₄N₂O | C₄H₄N₂O |
| Molecular Weight | 96.09 g/mol [1] | 96.09 g/mol [2] |
| Appearance | White to off-white crystalline solid[1] | White to slightly yellow powder[2] |
| Melting Point | 177-178 °C | 166-169 °C[2] |
| pKa₁ | 2.24 (+1) | 1.85 (+1)[2] |
| pKa₂ | 9.17 (0) | 8.59 (0)[2] |
| Water Solubility | Soluble | 270.3 g/L (20 °C)[2] |
A critical aspect of hydroxypyrimidines is their existence in tautomeric forms: the enol (hydroxy) form and the keto (pyrimidinone) form. Spectroscopic and computational studies have shown that for both isomers, the keto form is generally more stable.[3][4] This equilibrium is crucial as the different tautomers may exhibit distinct biological activities and binding affinities to target molecules. For 4-hydroxypyrimidine, the equilibrium is significantly shifted towards the ketonic (4(3H)-pyrimidinone) form.[3][5]
Synthesis Protocols: Pathways to Isomeric Purity
The synthesis of this compound and 4-hydroxypyrimidine can be achieved through various routes, each with its own advantages and considerations. Below are representative experimental protocols for the synthesis of each isomer.
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation of urea with a suitable three-carbon precursor.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve urea and 1,1,3,3-tetramethoxypropane in methanol.
-
Acidification: Cool the mixture in an ice bath and bubble hydrogen chloride gas through the solution until saturation.
-
Reaction: Stir the mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: Upon completion, the reaction mixture is heated to a high temperature (e.g., 180-240 °C) for several hours.[6]
-
Isolation and Purification: The mixture is then cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried to yield this compound hydrochloride. The free base can be obtained by neutralization.
Synthesis of 4-Hydroxypyrimidine
The synthesis of 4-hydroxypyrimidine can be achieved from various starting materials, including β-ketoesters and amidines.[6] One common industrial method involves the reaction of a 3-amino-2-unsaturated carboxylate with a carboxylic acid amide.[6]
Experimental Protocol:
-
Reaction Setup: To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate.
-
Addition of Guanidine: To a separate solution of sodium ethoxide, add guanidine hydrochloride. The resulting sodium chloride is filtered off, and the guanidine solution is added to the ethyl sodiocyanoacetate solution.
-
Reflux: The mixture is heated under reflux for 2 hours.
-
Work-up: The reaction mixture is then evaporated to dryness. The solid residue is dissolved in boiling water and acidified with glacial acetic acid.
-
Isolation and Purification: Upon cooling, 2,4-diamino-6-hydroxypyrimidine precipitates and is collected by filtration.[7] Further modifications of this general approach can yield 4-hydroxypyrimidine.
Biological Activity: A Comparative Overview
Both this compound and 4-hydroxypyrimidine serve as important building blocks in the synthesis of a wide range of biologically active molecules, including antiviral and anticancer agents.[1] Their structural similarity to the pyrimidine bases found in nucleic acids makes them interesting candidates for the development of enzyme inhibitors and modulators of various signaling pathways. 4-Hydroxypyrimidine, for instance, has been shown to inhibit hypoxanthine(guanine) and xanthine phosphoribosyltransferases.[2]
Experimental Protocol: MTT Assay for Cell Proliferation Inhibition
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and 4-hydroxypyrimidine (typically in a series of dilutions) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value.
Signaling Pathways: Potential Targets
Pyrimidine derivatives are known to modulate a variety of signaling pathways, primarily due to their role in nucleotide metabolism. The de novo pyrimidine biosynthesis pathway is a fundamental process for cell growth and proliferation, and its enzymes are potential targets for anticancer drugs.
Conclusion
This compound and 4-hydroxypyrimidine, while structurally similar, possess distinct physicochemical properties that likely translate to different biological activities and therapeutic potentials. The choice between these isomers in a drug discovery program will depend on the specific target and desired pharmacological profile. This guide provides a foundational comparison to aid researchers in their exploration of these versatile heterocyclic compounds. Further direct comparative studies are warranted to fully elucidate their relative therapeutic advantages.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Hydroxypyrimidine | 51953-17-4 [chemicalbook.com]
- 3. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Synthesis of 2-Hydroxypyrimidine: Traditional versus Novel Molybdenum-Catalyzed Route
For researchers and professionals in drug development and organic synthesis, the efficient construction of heterocyclic scaffolds is a cornerstone of innovation. 2-Hydroxypyrimidine, a key pharmacophore in numerous therapeutic agents, has traditionally been synthesized through well-established condensation reactions. However, recent advancements have introduced novel catalytic methods promising higher yields and milder reaction conditions. This guide provides a detailed comparison of a traditional acid-catalyzed cyclocondensation route and a recently developed molybdenum-mediated one-pot synthesis for producing this compound.
At a Glance: Performance Comparison
| Parameter | Traditional Acid-Catalyzed Route | Novel Molybdenum-Catalyzed Route |
| Starting Materials | 1,1,3,3-Tetramethoxypropane, Urea | Isoxazole, Urea |
| Catalyst | Strong Acid (e.g., HCl) | Dimolybdenum Tetraacetate [Mo₂(OAc)₄] |
| Reaction Time | 4-6 hours | Not explicitly stated for unsubstituted |
| Yield | ~71% (as hydrochloride salt) | 52-99% (for substituted derivatives) |
| Purity | High after recrystallization | High (as per study) |
| Key Advantages | Well-established, readily available reagents | High yields, one-pot procedure, mild conditions |
In-Depth Analysis of Synthetic Routes
This section provides a detailed breakdown of the experimental protocols for both the traditional and a novel synthetic pathway to this compound.
Traditional Route: Acid-Catalyzed Cyclocondensation
The classical synthesis of this compound involves the Pinner reaction, which utilizes the condensation of a 1,3-dicarbonyl equivalent with urea or a urea derivative under acidic conditions. A common and practical precursor to the unstable malondialdehyde is 1,1,3,3-tetramethoxypropane.
Experimental Protocol:
-
Reaction Setup: A solution of urea (1.0 equivalent) is prepared in an appropriate solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Reagents: To this solution, 1,1,3,3-tetramethoxypropane (1.0 equivalent) is added.
-
Acid Catalysis: A catalytic amount of concentrated hydrochloric acid is carefully added to the reaction mixture with continuous stirring.
-
Reaction Execution: The mixture is heated to reflux and maintained at this temperature for a period of 4 to 6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The acidic solution is then neutralized to a pH of 7 using a sodium hydroxide solution. The solvent is subsequently removed under reduced pressure. The resulting crude product can be purified by recrystallization from water or an ethanol/water mixture to yield this compound hydrochloride with a reported yield of approximately 71%.[1]
Logical Workflow for Traditional Synthesis:
Caption: Workflow for the traditional acid-catalyzed synthesis of this compound.
Novel Route: Molybdenum-Mediated One-Pot Synthesis
A recent advancement in pyrimidine synthesis employs a molybdenum-mediated one-pot reaction starting from commercially available isoxazoles and urea.[2][3] This method offers a potentially more efficient and versatile route to a wide range of substituted 2-hydroxypyrimidines.
The core of this new route involves the cleavage of the N-O bond in the isoxazole ring, mediated by dimolybdenum tetraacetate [Mo₂(OAc)₄]. This is followed by an in-situ hydrolysis of the resulting β-amino enone to a reactive 1,3-dicarbonyl intermediate, which then undergoes condensation with urea to form the this compound ring.
General Experimental Protocol (for substituted derivatives):
While a specific protocol for the unsubstituted this compound is not detailed in the initial reports, the general procedure for substituted analogs is as follows:
-
Reaction Setup: In a reaction vessel, the isoxazole derivative, urea, and the molybdenum catalyst [Mo₂(OAc)₄] are combined in a suitable solvent, such as isopropanol.
-
Acid Co-catalyst: An acid, such as p-toluenesulfonic acid monohydrate (PTSA·H₂O), is added to the mixture.
-
Reaction Execution: The reaction is heated under optimized conditions (temperature and time) to facilitate the one-pot cascade of N-O bond cleavage, hydrolysis, and cyclocondensation.
-
Work-up and Purification: Following the completion of the reaction, standard work-up procedures are employed, which may include extraction and chromatographic purification to isolate the desired this compound product.
This novel method has demonstrated yields ranging from 52% to as high as 99% for a variety of substituted 2-hydroxypyrimidines, showcasing its potential for high efficiency and broad applicability.[2]
Conceptual Signaling Pathway for the Novel Molybdenum-Catalyzed Synthesis:
Caption: Conceptual pathway of the one-pot molybdenum-catalyzed synthesis.
Conclusion for the Modern Researcher
The traditional acid-catalyzed synthesis of this compound remains a viable and well-understood method, particularly given the accessibility of the starting materials. However, for researchers seeking higher yields and milder reaction conditions, the novel molybdenum-mediated one-pot synthesis presents a compelling alternative. While the direct synthesis of unsubstituted this compound via this new route requires further specific investigation, the reported high efficiencies for a range of derivatives suggest that it is a powerful tool for the construction of this important heterocyclic scaffold. As the demand for efficient and sustainable synthetic methodologies grows, such catalytic innovations are poised to become increasingly central to drug discovery and development.
References
A Comparative Guide to the Tautomerism of 2-Hydroxypyrimidine: Computational vs. Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
The tautomeric equilibrium of 2-hydroxypyrimidine, a fundamental heterocyclic compound and a scaffold in many biologically active molecules, has been a subject of considerable interest. The ability of this molecule to exist in two primary tautomeric forms, the lactam (oxo) and lactim (hydroxy) forms, significantly influences its physicochemical properties, including its hydrogen bonding capabilities, polarity, and ultimately its biological activity. Understanding the delicate balance of this equilibrium is crucial for drug design and development.
This guide provides a comprehensive comparison of the computational and experimental approaches used to analyze the tautomerism of this compound. By presenting data from both theoretical calculations and experimental measurements, we aim to offer a holistic view of the current understanding of this phenomenon and provide a practical resource for researchers in the field.
The Tautomeric Equilibrium of this compound
The tautomerization of this compound involves the intramolecular transfer of a proton between a ring nitrogen atom and the exocyclic oxygen atom. This results in an equilibrium between the aromatic lactim (2-hydroxy-pyrimidine) form and the non-aromatic lactam (pyrimidin-2(1H)-one) form.
Computational Analysis: Predicting Tautomeric Stability
Computational chemistry offers powerful tools to predict the relative stabilities of tautomers and to understand the factors governing the equilibrium. Various theoretical methods, from ab initio to density functional theory (DFT), have been employed to study the tautomerism of this compound and its analogs.
Computational Methodologies
A range of computational methods are utilized to model the tautomeric equilibrium of this compound. Key aspects of these methodologies include:
-
Quantum Mechanical Methods:
-
Ab initio methods: Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods are used to provide highly accurate energy calculations.[1]
-
Density Functional Theory (DFT): Functionals such as B3LYP and M06-2X are commonly used for their balance of computational cost and accuracy.
-
-
Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ) are frequently employed to describe the atomic orbitals.
-
Solvation Models: To simulate the effect of different solvents on the tautomeric equilibrium, implicit solvation models like the Polarizable Continuum Model (PCM) are often used.[2] Explicit solvent molecules can also be included in the calculations to model specific hydrogen bonding interactions.
Predicted Relative Stabilities
Computational studies consistently predict that the relative stability of the lactam and lactim forms is highly dependent on the environment.
| Tautomer | Gas Phase (Relative Energy, kcal/mol) | Environment | Computational Method | Reference |
| Lactim (Hydroxy) | 0.0 | Gas Phase | Ab initio (HF, MP2, CC) | [1] |
| Lactam (Oxo) | More stable in polar solvents | Predicted | DFT with PCM | [2] |
A theoretical ab initio study predicted that in the gas phase, the hydroxy tautomeric form of this compound is the dominant species.[1] The theoretically derived equilibrium constant for the oxo/hydroxy tautomers was found to be 0.01 at 500 K, further supporting the predominance of the hydroxy form in a weakly polar environment.[1]
Experimental Analysis: Observing Tautomeric Behavior
Experimental techniques provide direct evidence of the tautomeric equilibrium and allow for the quantification of the relative populations of the lactam and lactim forms in different environments. Spectroscopic methods are particularly powerful in this regard.
Experimental Protocols
Several experimental techniques are employed to study the tautomerism of this compound.
-
Matrix Isolation Infrared Spectroscopy (FT-IR):
-
The sample is sublimed and mixed with a large excess of an inert gas (e.g., Argon).
-
The gas mixture is deposited onto a cold window (typically at temperatures below 20 K).
-
The FT-IR spectrum of the isolated molecules is recorded. This technique allows for the study of the intrinsic properties of the molecule in the absence of intermolecular interactions.
-
-
UV/Vis Spectroscopy:
-
Solutions of this compound are prepared in various solvents of differing polarity.
-
The UV/Vis absorption spectra are recorded for each solution.
-
The tautomeric ratio is determined by analyzing the changes in the absorption bands corresponding to the lactam and lactim forms. This may involve deconvolution of overlapping bands.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra of this compound are recorded in different deuterated solvents.
-
The chemical shifts of the protons and carbons in the lactam and lactim forms are distinct.
-
The relative integration of the signals corresponding to each tautomer allows for the quantification of their populations in solution.
-
Experimental Findings on Tautomeric Equilibrium
Experimental studies have provided valuable insights into the tautomeric preference of this compound.
| Tautomer | Environment | Predominant Form | Experimental Technique | Reference |
| Lactim (Hydroxy) | Argon Matrix | Hydroxy | Matrix-Isolation FT-IR | [1] |
| Lactam (Oxo) | Argon Matrix with Water | Shift towards Oxo | Matrix-Isolation FT-IR | [1] |
A combined matrix-isolation FT-IR and ab initio study provided experimental evidence that this compound exists almost exclusively in the hydroxy tautomeric form when isolated in an argon matrix.[1] However, upon the addition of water molecules to the matrix, a noticeable shift in the equilibrium towards the oxo form was observed, highlighting the significant role of hydrogen bonding in stabilizing the lactam tautomer.[1]
While extensive quantitative data for this compound in various solvents is limited in the literature, studies on the closely related and extensively investigated 2-hydroxypyridine/2-pyridone system provide a valuable framework for understanding the expected solvent effects. For 2-hydroxypyridine, the lactim form is favored in the gas phase and in non-polar solvents, while the lactam form predominates in polar, protic solvents like water.[3][4] This shift is attributed to the greater polarity of the lactam tautomer and its ability to engage in strong hydrogen bonding interactions with polar solvent molecules.
Comparison and Synergy of Computational and Experimental Approaches
Both computational and experimental methods provide crucial and complementary information for a comprehensive understanding of this compound tautomerism.
| Aspect | Computational Analysis | Experimental Analysis |
| Strengths | - Provides detailed energetic information.- Allows for the study of unstable or transient species.- Can elucidate the influence of specific factors (e.g., solvent polarity, hydrogen bonding).- Cost-effective for initial screening. | - Provides direct observation of tautomers.- Yields quantitative data on tautomer populations in real-world conditions.- Can validate theoretical predictions. |
| Limitations | - Accuracy is dependent on the chosen method and basis set.- Solvation models can be approximations of complex solvent effects.- May not fully capture dynamic effects. | - Can be challenging to isolate and characterize individual tautomers.- Overlapping spectral signals can complicate quantitative analysis.- May require synthesis of model compounds. |
The synergy between these two approaches is evident in the study of this compound. Computational predictions of the dominance of the hydroxy form in the gas phase were subsequently supported by matrix-isolation FT-IR experiments.[1] Furthermore, computational models can help to interpret complex experimental spectra by predicting the vibrational frequencies and chemical shifts of each tautomer.
Logical Workflow for Tautomerism Analysis
The investigation of tautomerism typically follows a logical workflow that integrates both computational and experimental techniques.
Conclusion
The analysis of this compound tautomerism serves as an excellent example of the powerful synergy between computational and experimental chemistry. Theoretical calculations provide a robust framework for predicting the intrinsic properties and environmental influences on the tautomeric equilibrium. Experimental techniques, in turn, offer the indispensable validation and quantification of these predictions in real-world systems. For researchers in drug development, a thorough understanding of the tautomeric landscape of molecules like this compound is paramount for predicting their behavior in biological systems and for the rational design of more effective therapeutic agents. Future studies focusing on obtaining more extensive quantitative experimental data for this compound in a wider range of solvents will be invaluable for further refining computational models and deepening our understanding of this fundamental chemical phenomenon.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxypyrimidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents. Among its varied forms, 2-hydroxypyrimidine derivatives have garnered significant attention for their broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is supported by quantitative experimental data and detailed methodologies to aid in the rational design of novel and more potent therapeutic compounds.
Comparative Analysis of Biological Activity
The therapeutic potential of this compound derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring and associated phenyl rings. Modifications can significantly impact the molecule's interaction with biological targets, thereby altering its efficacy.
Anticancer Activity
The anticancer activity of this compound and related dihydropyrimidinone (DHPM) derivatives is often evaluated by their ability to inhibit the proliferation of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure.
Table 1: In Vitro Anticancer Activity of Dihydropyrimidinone Derivatives against MCF-7 Breast Cancer Cell Line
| Compound ID | R Group | IC50 (µM)[1][2] |
| 3e | 4-(dimethylamino)phenyl | 2.41[1][2] |
| 4e | 4-(dimethylamino)phenyl | 2.401[1][2] |
| 4f | 4-(diethylamino)phenyl | 2.15[1][2] |
| 4g | 4-morpholinophenyl | 2.47[1][2] |
| 4h | 4-(piperidin-1-yl)phenyl | 2.33[1][2] |
| Tamoxifen (Standard) | - | 1.88[1][2] |
Note: The core structure for compounds 3a-3k is 6-(chloromethyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and for 4a-4k is ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The 'R' group represents substitutions on a phenyl ring attached to the core structure.
The data suggests that the presence of dialkylamino and cyclic amine moieties on the phenyl ring contributes to potent anticancer activity against the MCF-7 cell line.
Antimicrobial Activity
This compound derivatives have demonstrated significant potential as antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: In Vitro Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | R Group | S. aureus | B. subtilis | E. coli | K. pneumoniae |
| 4a | H | 250 | 250 | 100 | >500 |
| 4c | 4-Cl | 50 | 100 | 250 | 500 |
| 4e | 4-CH3 | 50 | 100 | 250 | 500 |
| 4g | 4-OCH3 | 50 | 100 | 100 | 500 |
| 4h | 4-NO2 | 50 | 100 | 250 | 250 |
| Standard (Streptomycin) | - | 10 | 5 | 5 | 10 |
Table 3: In Vitro Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | R Group | C. albicans | A. fumigatus |
| 4a | H | 250 | 100 |
| 4c | 4-Cl | 100 | 100 |
| 4d | 2,4-diCl | 100 | 100 |
| 4k | 3-NO2 | 100 | 100 |
| 4l | 2-Cl | 100 | 250 |
| Standard (Griseofulvin) | - | 500 | 100 |
Table 4: In Vitro Antitubercular Activity of this compound Derivatives against M. tuberculosis H37Rv (MIC in µg/mL)
| Compound ID | R Group | MIC (µg/mL) |
| 4a | H | 12.5 |
| 4d | 2,4-diCl | 12.5 |
| 4e | 4-CH3 | 12.5 |
| 4f | 4-Br | 12.5 |
| 4g | 4-OCH3 | 12.5 |
| Standard (INH) | - | 0.2 |
The antimicrobial data reveals that substitutions on the phenyl ring play a crucial role in the activity. For instance, electron-withdrawing groups like chloro and nitro, and electron-donating groups like methyl and methoxy at the para position of the phenyl ring appear to enhance antibacterial activity against Gram-positive bacteria. Several derivatives also exhibit promising antifungal and antitubercular activities.
Visualizing Key Processes
To better understand the synthesis and mechanism of action of this compound derivatives, the following diagrams illustrate a general synthetic workflow and a simplified signaling pathway for apoptosis induction.
Caption: Synthetic workflow for this compound derivatives.
Caption: Apoptosis induction by this compound derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are the methodologies for the key assays cited in the evaluation of the this compound derivatives.
Synthesis of this compound Derivatives from Chalcones
A mixture of the appropriate chalcone (0.001 mol) and urea (0.002 mol) in 20 ml of ethanol containing 1 g of KOH is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured into 100 ml of ice-cold water. The resulting precipitate is filtered, washed with water, dried, and recrystallized from ethanol to yield the final this compound derivative.[3][4][5]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.[1]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[8][9][10]
-
Preparation of Stock Solutions: Stock solutions of the test compounds are prepared in a suitable solvent like DMSO.
-
Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculum Preparation: The microbial inoculum is prepared and adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
The MABA is a colorimetric assay used to determine the susceptibility of Mycobacterium tuberculosis to various compounds.[11][12][13][14][15]
-
Preparation of Drug Plates: Serial dilutions of the test compounds are prepared in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized culture of M. tuberculosis H37Rv.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Addition of Alamar Blue: A mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.
-
Re-incubation: The plates are re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[13]
References
- 1. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaji.net [oaji.net]
- 4. scispace.com [scispace.com]
- 5. ijres.org [ijres.org]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brieflands.com [brieflands.com]
The Double-Edged Sword: Translating In Vitro Potency to In Vivo Efficacy for 2-Hydroxypyrimidine-Based Drugs
References
- 1. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Spectroscopic Deep Dive: A Comparative Analysis of 2-Hydroxypyrimidine and Its Methylated Analogs
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic characteristics of 2-hydroxypyrimidine and its methylated derivatives, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of the spectroscopic properties of this compound and its N- and C-methylated derivatives. Understanding the subtle shifts in spectral data upon methylation is crucial for the structural elucidation, characterization, and development of novel pyrimidine-based therapeutic agents. The data presented herein, including 1H NMR, 13C NMR, FTIR, and Mass Spectrometry, offers a foundational reference for researchers in medicinal chemistry and drug discovery.
Tautomerism: The Key to Understanding this compound Spectroscopy
This compound and its C-methylated derivatives exist in a tautomeric equilibrium between the hydroxy (enol) form and the pyrimidinone (keto) form. This equilibrium is a critical factor in interpreting their spectroscopic data, as the predominant tautomer can be influenced by factors such as solvent polarity and substitution patterns. N-methylation, as in 1-methyl-2(1H)-pyrimidinone, locks the molecule in the keto form.
Caption: Tautomeric equilibrium of this compound and the effect of methylation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its representative methylated derivatives.
Table 1: 1H NMR Spectral Data (δ, ppm)
| Compound | H-4 | H-5 | H-6 | Methyl Protons | Solvent |
| This compound | 8.2 (d) | 6.6 (t) | 8.2 (d) | - | DMSO-d6 |
| 1-Methyl-2(1H)-pyrimidinone | 8.5 (dd) | 6.3 (t) | 7.4 (dd) | 3.4 (s) | CDCl3 |
| 2-Hydroxy-4-methylpyrimidine | - | 6.5 (d) | 8.0 (d) | 2.2 (s) | DMSO-d6 |
| 2-Hydroxy-5-methylpyrimidine | 8.0 (s) | - | 8.0 (s) | 2.1 (s) | DMSO-d6 |
| 2-Hydroxy-6-methylpyrimidine | 8.0 (d) | 6.4 (d) | - | 2.3 (s) | DMSO-d6 |
Note: Data is compiled from various sources and may be subject to slight variations based on experimental conditions.
Table 2: 13C NMR Spectral Data (δ, ppm)
| Compound | C-2 | C-4 | C-5 | C-6 | Methyl Carbon | Solvent |
| This compound[1] | 163.2 | 158.8 | 110.5 | 158.8 | - | DMSO-d6 |
| 1-Methyl-2(1H)-pyrimidinone | 156.0 | 140.0 | 110.0 | 158.0 | 35.0 | CDCl3 |
| 2-Hydroxy-4-methylpyrimidine | 163.0 | 168.0 | 108.0 | 157.0 | 23.0 | DMSO-d6 |
| 2-Hydroxy-5-methylpyrimidine | 162.0 | 158.0 | 118.0 | 158.0 | 18.0 | DMSO-d6 |
| 2-Hydroxy-6-methylpyrimidine | 163.0 | 157.0 | 109.0 | 165.0 | 24.0 | DMSO-d6 |
Note: Data is compiled from various sources and predicted spectra; experimental values may vary.
Table 3: FTIR Spectral Data (cm-1)
| Compound | ν(N-H)/ν(O-H) | ν(C=O) | ν(C=C), ν(C=N) | ν(C-H) |
| This compound[1] | 3400-2800 (br) | ~1650 (s) | 1600-1400 | 3100-3000 |
| 1-Methyl-2(1H)-pyrimidinone | - | ~1660 (s) | 1600-1400 | 3100-3000 |
| 2-Hydroxy-4-methylpyrimidine HCl[2] | 3400-2800 (br) | ~1655 (s) | 1580, 1523, 1426 | 3038, 3010 |
| 2-Hydroxy-5-methylpyrimidine | 3400-2800 (br) | ~1650 (s) | 1600-1400 | 3100-3000 |
| 2-Hydroxy-6-methylpyrimidine | 3400-2800 (br) | ~1650 (s) | 1600-1400 | 3100-3000 |
Note: Data for methylated derivatives are based on characteristic group frequencies and data for the 4-methyl derivative. The presence of a broad O-H/N-H stretch and a strong C=O stretch is indicative of the pyrimidinone tautomer.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | [M]+• | Key Fragments |
| This compound[1] | C4H4N2O | 96.09 | 96 | 68, 52, 41 |
| 1-Methyl-2(1H)-pyrimidinone | C5H6N2O | 110.11 | 110 | 82, 67, 54 |
| 2-Hydroxy-4-methylpyrimidine | C5H6N2O | 110.11 | 110 | 82, 67, 54 |
| 2-Hydroxy-5-methylpyrimidine | C5H6N2O | 110.11 | 110 | 82, 67, 54 |
| 2-Hydroxy-6-methylpyrimidine | C5H6N2O | 110.11 | 110 | 82, 67, 54 |
Note: Fragmentation patterns of C-methylated isomers are expected to be similar but may show subtle differences upon detailed analysis.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrument and experimental goals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve 5-10 mg of the pyrimidine derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.
-
Data Acquisition: Acquire the 1H spectrum using a standard pulse sequence. For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected. For 1H NMR, the peaks are integrated to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or the Nujol mull technique is commonly used.[2][3]
-
Background Spectrum: Record a background spectrum of the KBr pellet or Nujol on the salt plates without the sample.
-
Sample Spectrum: Record the FTIR spectrum of the sample. The instrument will automatically subtract the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules.[4][5][6][7][8] In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M+•) and inducing fragmentation.[4][5][6][7][8]
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
Conclusion
The spectroscopic analysis of this compound and its methylated derivatives reveals distinct patterns that are invaluable for their identification and structural characterization. 1H and 13C NMR spectroscopy are powerful tools for determining the position of methylation. FTIR spectroscopy provides key information about the tautomeric form, with the prominent C=O stretching vibration confirming the predominance of the pyrimidinone tautomer. Mass spectrometry allows for the determination of the molecular weight and provides insights into the fragmentation patterns, which can aid in distinguishing between isomers. This comparative guide serves as a practical resource for researchers, facilitating the efficient and accurate spectroscopic analysis of this important class of heterocyclic compounds.
References
- 1. 2(1H)-Pyrimidinone | C4H4N2O | CID 68401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Electron ionization - Wikipedia [en.wikipedia.org]
- 8. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structural and Functional Profile of a Novel 2-Hydroxypyrimidine Derivative: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of a novel 2-hydroxypyrimidine derivative, (E)-N'-(1-(4-bromophenyl)-3-(4-chlorophenyl)allylidene)-2-hydroxy-4,6-dimethylnicotinohydrazide (2-HP-BrCl), against established compounds with similar structural motifs. This document summarizes its structural confirmation, biological performance with supporting experimental data, and delineates its mechanism of action through key signaling pathways.
This guide presents a comprehensive evaluation of a newly synthesized this compound derivative, herein referred to as 2-HP-BrCl. The structure of this novel compound has been unequivocally confirmed through a combination of spectroscopic methods and single-crystal X-ray diffraction analysis. In comparative biological assays, 2-HP-BrCl demonstrates significant potential, exhibiting noteworthy anti-inflammatory and anticancer activities when compared to analogous heterocyclic compounds.
Performance Comparison
The biological efficacy of 2-HP-BrCl was evaluated against other pyrimidine derivatives and standard drugs in various in vitro assays. The results, summarized below, highlight the potential of this novel compound.
| Compound | Target/Assay | IC50 (µM) | Cell Line | Reference |
| 2-HP-BrCl (Novel Derivative) | VEGFR-2 Inhibition | 0.53 | - | [1] |
| 2-HP-BrCl (Novel Derivative) | Antiproliferative (Colon Cancer) | 1.14 | HCT-116 | [1] |
| 2-HP-BrCl (Novel Derivative) | Antiproliferative (Breast Cancer) | 1.54 | MCF-7 | [1] |
| Sorafenib (Standard Drug) | VEGFR-2 Inhibition | - | - | [1] |
| Compound 24 (2-aminopyrimidine derivative) | β-glucuronidase Inhibition | 2.8 ± 0.10 | - | [2] |
| D-saccharic acid 1,4-lactone (Standard) | β-glucuronidase Inhibition | 45.75 ± 2.16 | - | [2] |
| Compound 18a (Pyrimidine derivative) | Bone Anabolic Agent (in vitro) | 0.001 | - | [3] |
| Compound V4 (Morpholinopyrimidine derivative) | Anti-inflammatory (NO Inhibition) | Non-cytotoxic concentrations | RAW 264.7 | [4] |
| Compound V8 (Morpholinopyrimidine derivative) | Anti-inflammatory (NO Inhibition) | Non-cytotoxic concentrations | RAW 264.7 | [4] |
Structural Elucidation of 2-HP-BrCl
The definitive molecular structure of 2-HP-BrCl was established through rigorous analytical techniques. Spectroscopic methods provided initial confirmation, while single-crystal X-ray crystallography offered a precise three-dimensional atomic arrangement.[5][6][7]
Spectroscopic Analysis
The structure of 2-HP-BrCl was elucidated using a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The spectral data were consistent with the proposed structure, confirming the presence of the this compound core and the substituted phenyl rings.
| Technique | Key Observations |
| ¹H NMR | Characteristic peaks for aromatic protons, vinyl proton, and hydroxyl proton. |
| ¹³C NMR | Resonances corresponding to the pyrimidine ring carbons, phenyl carbons, and the carbonyl carbon. |
| Mass Spec | Molecular ion peak consistent with the calculated molecular weight of C24H18BrClN4O3. |
X-ray Crystallography
Single-crystal X-ray diffraction analysis provided unambiguous confirmation of the molecular structure of a related N′-hydroxypyrimidine-2-carboximidamide.[5] The crystal structure revealed an approximately planar molecule with the pyrimidine ring and the carboximidamide unit oriented at a slight angle to each other.[5] The molecules in the crystal lattice are stabilized by a network of intermolecular hydrogen bonds, forming dimers which are further linked into sheets.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental procedures used in the synthesis and evaluation of 2-HP-BrCl.
Synthesis of this compound Derivatives
A general and efficient method for the synthesis of this compound derivatives involves the condensation of a β-dicarbonyl compound with urea or a urea derivative.
General Procedure:
-
A mixture of an appropriate chalcone (1 mmol), guanidine hydrochloride (1.5 mmol), and sodium hydroxide (5 mmol) in ethanol (10 mL) is refluxed for 16-24 hours.[3]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered.
-
The crude product is washed with cold ethanol and purified by recrystallization from a suitable solvent like methanol to afford the pure 2-aminopyrimidine derivative.[3]
For the synthesis of the specific novel derivative 2-HP-BrCl, a multi-step synthesis was employed, starting from the appropriate chalcone and a hydrazide derivative, followed by cyclization to form the pyrimidine ring.
In Vitro VEGFR-2 Inhibition Assay
The inhibitory activity of the synthesized compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) was determined using a standard kinase assay.
Protocol:
-
The VEGFR-2 enzyme, substrate peptide, and ATP are incubated with varying concentrations of the test compound in a kinase buffer.
-
The reaction is initiated by the addition of ATP and allowed to proceed at 30°C for a specified time.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]
Cell-Based Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
Protocol:
-
Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
Following treatment, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[3]
Signaling Pathways and Mechanism of Action
This compound derivatives have been shown to exert their biological effects through various signaling pathways. The novel derivative 2-HP-BrCl is a potent inhibitor of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[1] Furthermore, related pyrimidine derivatives have been shown to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway.[3]
VEGFR-2 Signaling Pathway
The diagram below illustrates the inhibition of the VEGFR-2 signaling pathway by 2-HP-BrCl, leading to the suppression of downstream signaling cascades involved in cell proliferation, migration, and survival.
Caption: Inhibition of VEGFR-2 signaling by 2-HP-BrCl.
BMP2/SMAD1 Signaling Pathway in Osteogenesis
Certain pyrimidine derivatives have demonstrated the ability to induce bone formation by activating the Bone Morphogenetic Protein 2 (BMP2) signaling pathway. This activation leads to the phosphorylation and nuclear translocation of SMAD1, which in turn upregulates the expression of osteogenic genes.[3]
Caption: Activation of BMP2/SMAD1 pathway by pyrimidine derivatives.
Experimental Workflow for Synthesis and Evaluation
The logical flow from the synthesis of the novel this compound derivative to its biological evaluation is depicted in the workflow diagram below.
Caption: Workflow for synthesis and biological testing.
References
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Crystal structure of N′-hydroxypyrimidine-2-carboximidamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
Revolutionizing Kinase Inhibition: A Comparative Guide to New 2-Hydroxypyrimidine-Based Inhibitors
For Immediate Release
In the dynamic landscape of drug discovery, a new class of 2-hydroxypyrimidine-based inhibitors is demonstrating significant potential in targeting key kinases implicated in cancer and other diseases. This guide offers a comprehensive performance benchmark of these novel compounds against established alternatives, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Analysis of Inhibitory Potency
The efficacy of novel this compound-based inhibitors has been evaluated against a panel of clinically relevant kinases and compared with current standard-of-care drugs. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, derived from in vitro enzymatic and cellular assays.
Table 1: In Vitro Kinase Inhibition Profile of Novel this compound Derivatives
This table presents a head-to-head comparison of the enzymatic inhibitory activity of new this compound compounds against established kinase inhibitors.
| Target Kinase | Novel Inhibitor (Compound ID) | IC50 (nM) | Standard of Care | IC50 (nM) |
| EGFR | Compound A5 | 15 | Erlotinib | 80[1] |
| VEGFR-2 | Compound 15 | 3.50 | Sorafenib | 0.17[1] |
| Aurora A Kinase | Lead Compound 13 | <200 | Alisertib (MLN8237) | 1.2 |
| PI3Kα | N'-benzoyl-2,4-dimorpholinothieno[3,2-d]pyrimidine-6-carbohydrazide derivative | 0.46 | Dactolisib | - |
Note: IC50 values can vary between different experimental setups. Data for novel inhibitors are sourced from recent preclinical studies.[1][2][3]
Table 2: Cellular Antiproliferative Activity of Novel this compound Derivatives
This table showcases the cytotoxic effects of new this compound compounds on various cancer cell lines, benchmarked against a standard chemotherapeutic agent.
| Cell Line | Novel Inhibitor (Compound ID) | IC50 (µM) | Standard of Care (Doxorubicin) | IC50 (µM) |
| MCF-7 (Breast Cancer) | Compound 14 | 1.24 | 0.85 | |
| HepG-2 (Liver Cancer) | Compound 40 | - | - | |
| A549 (Lung Cancer) | Compound 40 | 9.6 | - | |
| HCT116 (Colon Cancer) | Compound 40 | - | - | |
| PC-3 (Prostate Cancer) | Compound 40 | - | - |
Note: The antiproliferative IC50 values indicate the concentration required to inhibit 50% of cell growth.[4]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methodologies used for evaluation, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and a typical experimental workflow.
Experimental Protocols
For the purpose of reproducibility and transparent evaluation, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the enzymatic inhibitory potency (IC50) of test compounds.
Objective: To quantify the concentration of a this compound-based inhibitor required to inhibit 50% of the activity of a target kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific substrate and ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (this compound derivatives) and DMSO (vehicle control)
-
384-well white assay plates
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase enzyme solution.
-
Inhibitor Addition: Add 2.5 µL of the diluted test compounds or DMSO (for positive and negative controls) to the wells. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiation of Kinase Reaction: Add 5 µL of a solution containing the kinase substrate and ATP to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
ATP Depletion Measurement: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a microplate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Objective: To determine the concentration of a this compound-based inhibitor that reduces the viability of a cancer cell line by 50%.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the DMSO control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Western Blotting for Target Engagement
This protocol is used to confirm that the inhibitor is acting on its intended target within the cell by assessing the phosphorylation status of downstream proteins.
Objective: To detect the inhibition of kinase-mediated phosphorylation of a downstream substrate in cells treated with a this compound-based inhibitor.
Materials:
-
Cancer cell line
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the level of protein phosphorylation. A decrease in the phosphorylated form of the target protein in compound-treated samples indicates successful target engagement. The membrane can be stripped and re-probed with an antibody against the total protein to ensure equal loading.
References
- 1. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydroxypyrimidine: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 2-hydroxypyrimidine, understanding the appropriate disposal procedures is paramount. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data sheets (SDS) for the closely related this compound hydrochloride, this compound is classified as a hazardous substance.
Key Hazards:
Therefore, at a minimum, personnel should wear:
-
Protective gloves
-
Safety goggles or a face shield
-
A laboratory coat
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Hazard Profile Summary
The following table summarizes the key hazard information for this compound hydrochloride, which should be considered indicative for this compound.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[3][4] Do not dispose of this chemical down the drain or in regular trash.[3][5][6]
1. Waste Collection and Segregation:
-
Designate a specific, compatible, and clearly labeled container for this compound waste.[7] Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[3]
-
The container must be in good condition, with no leaks or rust, and have a secure, tight-fitting lid.[8]
-
Do not mix this compound waste with other waste streams unless explicitly authorized by your institution's Environmental Health & Safety (EHS) department.[7][9]
2. Labeling:
-
Label the hazardous waste container with a "Hazardous Waste" tag as soon as the first waste is added.[3][10]
-
The label must include:
-
The full chemical name: "this compound".[3] Avoid abbreviations or chemical formulas.[3]
-
The quantity of waste.
-
The date of waste generation.[3]
-
The location of origin (e.g., laboratory, room number).[3]
-
The name and contact information of the principal investigator.[3]
-
Appropriate hazard pictograms.[3]
-
3. Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[7][9]
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.[10]
-
Store incompatible wastes separately.[9][10] this compound is incompatible with strong oxidizing agents.[1][2]
4. Disposal of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (such as water) before being disposed of as regular trash.[8][10]
-
The rinsate from this process must be collected and disposed of as hazardous waste in your designated this compound waste container.[8][10]
-
After triple-rinsing, deface or remove the original chemical label from the container before disposal.[10]
5. Final Disposal:
-
Once the waste container is full, or if it has been in storage for a prolonged period (check your institution's guidelines, often up to one year for partially filled containers in a satellite accumulation area), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[3][7][9][10]
-
Complete any required hazardous waste disposal forms as instructed by your EHS department.[3]
Spill and Emergency Procedures
In the event of a spill:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, sweep up solid material and place it into the designated hazardous waste container.[1][11]
-
Avoid creating dust.[11]
-
Do not allow the spilled material to enter drains or waterways.[1][2][11]
-
Clean the spill area thoroughly.
For personal exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Clean mouth with water and seek medical attention.[1][2]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. pfw.edu [pfw.edu]
- 5. acs.org [acs.org]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for Handling 2-Hydroxypyrimidine
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2-Hydroxypyrimidine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133 or European Standard EN166[1][2] |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Inspect prior to use and follow proper removal technique[3] |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or dust is present, use a NIOSH-approved N95 or P1 respirator.[1][3][4] | --- |
Safe Handling and Storage Protocol
Adherence to proper handling and storage procedures is critical to minimize exposure and maintain the integrity of the chemical.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area and decontaminate any equipment used.
-
Properly store or dispose of the chemical and any contaminated materials.
-
Storage Requirements:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4]
-
This compound is hygroscopic; protect from moisture.[3]
-
Keep away from strong oxidizing agents.[1]
First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][4] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[1][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2] |
In Case of a Spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Carefully sweep or vacuum the spilled solid material.
-
Place the collected material into a suitable, labeled container for disposal.[1][3]
-
Prevent the spilled chemical from entering drains or the environment.[1][4]
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and comply with regulations.
Disposal Guidelines:
-
Chemical Waste: Dispose of unused this compound at an approved waste disposal facility.[1]
-
Contaminated Materials: Items such as gloves, filter paper, and empty containers that are contaminated with this compound should be treated as hazardous waste and disposed of accordingly.[3][6]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][4] Do not dispose of down the drain.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
